molecular formula C7H4ClN3O2 B1335172 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 842973-65-3

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1335172
CAS No.: 842973-65-3
M. Wt: 197.58 g/mol
InChI Key: RIWROFKWJCRDJY-UHFFFAOYSA-N
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Description

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWROFKWJCRDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390272
Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842973-65-3
Record name 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Record name 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Foundational & Exploratory

A Technical Guide to 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 4, 2026 – This whitepaper provides an in-depth technical overview of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 842973-65-3), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This guide elucidates its chemical properties, outlines a validated synthetic pathway, and explores its critical role as a foundational building block for a new generation of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Pyrazolo[1,5-a]pyrimidine Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is attributed to its unique three-dimensional structure that allows it to bind to multiple, distinct biological targets with high affinity. This bicyclic heteroaromatic system is an isostere of purine, enabling it to function as an effective hinge-binder in the ATP-binding sites of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, the pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the development of potent and selective kinase inhibitors.[3][4]

This compound, in particular, serves as a highly versatile intermediate. The carboxylic acid group at the 2-position provides a convenient handle for amide coupling, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The chlorine atom at the 3-position offers a reactive site for nucleophilic substitution or cross-coupling reactions, further expanding the accessible chemical space for designing novel drug candidates.

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is fundamental for its application in a research setting. The key physicochemical data and safety information are summarized below.

PropertyValueSource(s)
CAS Number 842973-65-3[5]
Molecular Formula C₇H₄ClN₃O₂[5]
Molecular Weight 197.58 g/mol [5]
IUPAC Name 3-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Appearance Solid (form may vary)

Safety and Handling Information:

Hazard StatementGHS ClassificationPrecautionary Codes
Harmful if swallowedAcute Toxicity, Oral (Category 4)P264, P270, P301+P317, P330, P501
Causes skin irritationSkin Corrosion/Irritation (Category 2)P264, P280, P302+P352, P321, P332+P317, P362+P364
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)P264, P280, P305+P351+P338, P319, P337+P317
May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)P261, P271, P304+P340, P319, P403+P233, P405, P501

This information is aggregated from multiple sources and researchers should always consult the specific Safety Data Sheet (SDS) from their supplier before handling.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a multi-step sequence, starting from the construction of the core heterocyclic system followed by functional group manipulations. While a single, dedicated publication for this exact molecule is not prevalent, a robust synthetic strategy can be constructed based on established methodologies for analogous structures.[1][3] The pathway involves the cyclocondensation of an aminopyrazole with a β-ketoester, followed by chlorination and saponification.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Saponification (Hydrolysis) A 3-Aminopyrazole C Ethyl 3-hydroxy-pyrazolo[1,5-a]pyrimidine-2-carboxylate A->C AcOH, Reflux B Diethyl 2-acetyl-3-oxobutanoate B->C D Ethyl 3-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylate C->D POCl3, Heat E This compound (Target) D->E LiOH or NaOH, THF/H2O

Synthetic workflow for the target compound.
Experimental Protocol:

Step 1: Synthesis of Ethyl 3-hydroxy-pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add diethyl 2-acetyl-3-oxobutanoate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which typically induces precipitation of the product.

  • Filter the solid, wash with a cold solvent such as diethyl ether to remove residual acetic acid, and dry under vacuum.

    • Causality: The acidic medium catalyzes the condensation of the amino group of the pyrazole with one of the keto groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable, fused pyrimidine ring.

Step 2: Synthesis of Ethyl 3-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~10 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization or column chromatography.

    • Causality: The hydroxyl group, being a poor leaving group, is converted into a chlorophosphate ester intermediate by POCl₃. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃), leading to the substitution and formation of the 3-chloro derivative.

Step 3: Synthesis of this compound

  • Dissolve the chlorinated ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).[6]

  • Once the reaction is complete, acidify the mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to target a range of kinases implicated in cancer and inflammatory diseases.

Notable examples include inhibitors of:

  • Phosphoinositide 3-kinase delta (PI3Kδ): This kinase is a key regulator of immune cell function, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and autoimmune disorders.[3][4]

  • Casein Kinase 2 (CK2): A constitutively active kinase that is overexpressed in many cancers, CK2 is involved in cell growth, proliferation, and suppression of apoptosis. Selective CK2 inhibitors are sought after as potential anticancer agents.[1][2]

  • Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs): These are critical drivers of cell cycle progression and oncogenic signaling pathways, respectively. Dual inhibitors targeting these kinases have been developed from the pyrazolopyrimidine scaffold.[7]

G cluster_0 Kinase Inhibition Workflow Start This compound Amide Amide Coupling (R-NH2) Start->Amide Cross Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Cross Library Diverse Library of Pyrazolo[1,5-a]pyrimidine Derivatives Amide->Library Cross->Library Screening High-Throughput Kinase Screening Library->Screening Hit Hit Compound (e.g., PI3Kδ Inhibitor) Screening->Hit

Drug discovery workflow utilizing the target compound.

The synthesis of these complex inhibitors often begins with a core intermediate like this compound. The carboxylic acid is typically coupled with a variety of amines to build out one vector of the molecule, while the chloro- group can be substituted or used in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, exploring another vector of the molecule's structure. This modular approach allows for the rapid generation of large libraries of compounds for high-throughput screening against panels of kinases, accelerating the discovery of new therapeutic leads.

Conclusion

This compound is more than a mere chemical entity; it is an enabling tool for innovation in pharmaceutical research. Its robust and scalable synthesis, combined with the strategic placement of reactive functional groups, makes it an invaluable scaffold. For scientists and researchers in the field of drug discovery, particularly those focused on oncology and inflammation, this compound represents a key starting point for the design and synthesis of next-generation, highly selective kinase inhibitors. The continued exploration of derivatives from this core structure promises to yield novel candidates to address unmet medical needs.

References

"3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field, offering insights into its physicochemical properties, strategic importance, synthesis, and analytical validation.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a fused pyrazolopyrimidine heterocyclic system, a carboxylic acid group, and a chlorine substituent. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[1]
Molecular Weight 197.58 g/mol
Monoisotopic Mass 196.9992 Da[1]
CAS Number 842973-65-3
Canonical SMILES C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1[1]
InChI Key RIWROFKWJCRDJY-UHFFFAOYSA-N[1]

These properties are foundational for any experimental work, guiding stoichiometric calculations, analytical interpretations, and registration in chemical databases.

Strategic Importance in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases. The strategic placement of the chlorine atom and the carboxylic acid group on this scaffold in this compound provides two key reactive handles for synthetic diversification.

  • The Carboxylic Acid (C2 position): This group is an ideal anchor point for amide bond formation. Amidation allows for the introduction of a wide array of side chains, enabling chemists to systematically probe the binding pockets of target proteins and optimize for potency, selectivity, and pharmacokinetic properties.

  • The Chlorine Atom (C3 position): While less reactive than the carboxylic acid, the chloro-substituent can participate in nucleophilic aromatic substitution (SNAr) reactions or, more commonly, serve as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups, fundamentally altering the molecule's three-dimensional shape and electronic properties.

The utility of the core pyrazolo[1,5-a]pyrimidine structure is highlighted by its use in the development of potent and selective inhibitors for critical disease targets, such as Phosphoinositide 3-kinase (PI3K) for inflammatory diseases and cyclin-dependent kinases (CDKs) for oncology.[2][3][4] The subject compound serves as a key starting material for building libraries of such potential therapeutic agents.

Proposed Synthetic Workflow

A robust and reproducible synthesis is paramount. While numerous specific synthetic routes for substituted pyrazolo[1,5-a]pyrimidines exist, a common and reliable strategy involves the condensation of an aminopyrazole with a 1,3-dicarbonyl equivalent. The following diagram and protocol outline a logical and field-proven approach to synthesize the target compound.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Reduction/Dechlorination cluster_3 Step 4: Saponification A 3-Aminopyrazole C Ethyl 3-chloro-5-hydroxypyrazolo[1,5-a] pyrimidine-2-carboxylate A->C Base (e.g., EtONa) Reflux B Diethyl 2-chloro-3-oxosuccinate B->C D Ethyl 3,5-dichloropyrazolo[1,5-a] pyrimidine-2-carboxylate C->D POCl₃ Heat E Ethyl 3-chloropyrazolo[1,5-a] pyrimidine-2-carboxylate D->E H₂, Pd/C Base (e.g., Et₃N) F 3-Chloropyrazolo[1,5-a]pyrimidine -2-carboxylic acid E->F 1. LiOH or NaOH (aq) 2. Acidification (HCl)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Condensation to form the Pyrazolopyrimidine Core

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-aminopyrazole (1.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add diethyl 2-chloro-3-oxosuccinate (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • The resulting precipitate, ethyl 3-chloro-5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, is collected by filtration, washed with cold ethanol, and dried. Causality: The basic conditions facilitate the initial nucleophilic attack of the pyrazole nitrogen onto the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Step 2: Chlorination of the Hydroxyl Group

  • Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5-10 vol eq).

  • Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3,5-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate. Causality: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides.

Step 3: Selective Dechlorination at C5

  • Dissolve the dichloro-ester from Step 2 in a solvent such as ethanol or ethyl acetate.

  • Add a base, such as triethylamine (Et₃N, 1.5 eq), to act as a scavenger for the HCl byproduct.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until one equivalent of hydrogen is consumed or LC-MS indicates the selective removal of the C5-chloro group. Causality: The chlorine at the C5 position is generally more susceptible to catalytic hydrogenation than the one at C3, allowing for selective removal under controlled conditions.

  • Filter the reaction through a pad of celite to remove the catalyst and concentrate the filtrate. Purify by column chromatography if necessary.

Step 4: Ester Hydrolysis (Saponification)

  • Dissolve the mono-chloro ester from Step 3 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours until LC-MS confirms the disappearance of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Causality: Base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by protonation with acid, yields the final carboxylic acid.

Analytical Validation and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system where orthogonal techniques confirm the molecular structure and purity.

Analytical_Workflow Start Synthesized Final Product LCMS LC-MS Analysis Start->LCMS Initial Check NMR ¹H and ¹³C NMR Spectroscopy LCMS->NMR Confirm Mass HPLC HPLC Purity Assessment NMR->HPLC Confirm Structure HRMS High-Resolution Mass Spectrometry HPLC->HRMS Determine Purity (%) Result Certificate of Analysis (CoA) HRMS->Result Confirm Elemental Composition

Caption: A standard workflow for analytical validation.

Key Analytical Protocols
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To quickly confirm the presence of the product in reaction mixtures and assess its approximate purity.

    • Methodology: A small aliquot of the sample is dissolved in a suitable solvent (e.g., methanol or DMSO) and injected onto a C18 reverse-phase column. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used for elution. The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of the product ([M+H]⁺ ≈ 198.0 and [M-H]⁻ ≈ 196.0).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate and confirm the precise molecular structure.

    • Methodology:

      • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct signals for the protons on the pyrimidine ring system. The integration and splitting patterns must be consistent with the proposed structure. The carboxylic acid proton will likely appear as a broad singlet at a high chemical shift.

      • ¹³C NMR: Provides confirmation of the carbon backbone, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (~160-170 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To accurately determine the purity of the final compound.

    • Methodology: Using a calibrated HPLC system with a UV detector (e.g., at 254 nm), a quantitative analysis is performed. The peak area of the main product relative to the total area of all peaks gives the percentage purity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Purpose: To confirm the elemental composition by providing a highly accurate mass measurement.

    • Methodology: The sample is analyzed by ESI-TOF or Orbitrap MS. The measured monoisotopic mass should match the theoretical value (196.9992 for C₇H₄ClN₃O₂) within a narrow tolerance (e.g., < 5 ppm), confirming the molecular formula.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a gateway to novel and complex molecular entities. Its value lies in the orthogonal reactivity of its functional groups, enabling extensive structure-activity relationship (SAR) studies essential for modern drug development. Understanding its core properties, a logical synthetic route, and a robust analytical framework are critical for any researcher aiming to leverage its potential in creating the next generation of targeted therapeutics.

References

"3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing targeted therapeutics, particularly kinase inhibitors.[1][2][3] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a chloro group at the 3-position and a carboxylic acid at the 2-position creates a versatile building block, offering multiple reaction vectors for constructing complex molecular architectures. This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and potential applications.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 842973-65-3[4]
Molecular Formula C₇H₄ClN₃O₂[4][5]
Molecular Weight 197.58 g/mol [4]
Monoisotopic Mass 196.9992 Da[5]
InChIKey RIWROFKWJCRDJY-UHFFFAOYSA-N[5]
Canonical SMILES C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1[5]
Predicted XlogP 0.8[5]

Synthesis and Strategic Considerations

A logical synthetic strategy would proceed as follows:

  • Cyclocondensation: Reaction of a 5-aminopyrazole-4-carboxylate ester with a malonic acid derivative.

  • Chlorination: Introduction of the chlorine atom at the C3 position. This is often a challenging step and may require specific reagents to achieve the desired regioselectivity. An alternative is to start with a pre-functionalized pyrazole.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

A more direct and established route for similar scaffolds involves starting with 5-aminopyrazole and reacting it with a malonic acid equivalent, followed by chlorination. For instance, the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is achieved by reacting 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination with phosphorus oxychloride (POCl₃).[2] Adapting this, one could envision a pathway where the carboxylic acid or its ester is installed prior to or during the cyclization step.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_end Final Product A 5-Aminopyrazole Derivative C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) B->C D Pyrazolo[1,5-a]pyrimidin-one Intermediate C->D Formation of pyrimidine ring E Chlorination (POCl₃) D->E F Chlorinated Intermediate E->F Introduction of Cl group(s) G Functional Group Modification/Hydrolysis F->G H 3-Chloropyrazolo[1,5-a]pyrimidine -2-carboxylic acid G->H Final tailoring

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its dual reactivity, providing orthogonal handles for molecular elaboration.

  • The Carboxylic Acid (C2-Position): This group is a primary site for modification, most commonly through amide bond formation . This reaction is fundamental in drug discovery for exploring the Structure-Activity Relationship (SAR) by introducing a diverse range of amine-containing fragments.[1] The carboxylic acid is typically activated in situ using coupling reagents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), EDCI, or HOBt to facilitate the reaction with a primary or secondary amine.[1][7]

  • The Chloro Group (C3-Position): The chlorine atom activates the pyrimidine ring for various transformations. It can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions with amines, thiols, or alcohols. Furthermore, it is an excellent handle for metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Buchwald-Hartwig amination reactions.[2][6] These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity and enabling access to novel chemical space.

Exemplary Protocol: Amide Coupling via HATU

This protocol describes a general, robust method for synthesizing amide derivatives from the title compound, a critical step in building a library of potential drug candidates.[1]

Objective: To couple this compound with a representative primary amine (e.g., benzylamine).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • HATU (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, water

  • Anhydrous magnesium or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq), the chosen amine (benzylamine, 1.2 eq), and the base (TEA, 2.5 eq) to the solution. The base is crucial to neutralize the hexafluorophosphate salt byproduct and the carboxylic acid proton.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Standard workflow for HATU-mediated amide coupling.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, especially protein kinases.

  • Kinase Inhibition: Derivatives of this scaffold have been extensively developed as potent inhibitors of various kinases. For example, pyrazolo[1,5-a]pyrimidines have shown significant activity as selective PI3Kδ inhibitors for treating inflammatory diseases like asthma and COPD.[2] The core structure effectively mimics the hinge-binding motif of ATP. Other studies have demonstrated their potential as dual inhibitors of CDK2 and TRKA for anticancer applications.[3] The title compound is an ideal starting point for synthesizing libraries of such inhibitors, using the C2-carboxylic acid for SAR exploration and the C3-chloro group for modulating properties or adding new interaction points.

  • Antitubercular Agents: The related tetrahydropyrazolo[1,5-a]pyrimidine carboxamide scaffold was identified as a potent hit series against Mycobacterium tuberculosis.[7] The core structure is crucial for the compound's activity, and derivatization, particularly at the carboxamide position, was key to optimizing its drug-like properties and in vivo efficacy.[7] This highlights the potential of the title compound as a building block for developing new anti-infective agents.

Conclusion

This compound is a high-value, strategically functionalized heterocyclic compound. Its physicochemical properties, combined with the orthogonal reactivity of the chloro and carboxylic acid groups, make it an exceptionally versatile platform for chemical synthesis. For researchers in drug discovery, it represents a powerful starting point for the rapid generation of diverse compound libraries targeting critical enzymes like protein kinases and for developing novel therapeutics against infectious diseases. The robust chemical methodologies available for its modification underscore its importance as a key building block in the pursuit of next-generation medicines.

References

An In-depth Technical Guide to the Spectral Properties of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from analogous structures and fundamental spectroscopic principles to present a predictive but scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class, which is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] The presence of a carboxylic acid functional group and a chlorine substituent on the bicyclic core suggests its potential as a versatile intermediate for the synthesis of more complex molecules.[3][4]

A comprehensive understanding of its spectral properties is crucial for its unambiguous identification and for monitoring its chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 842973-65-3[5]
Molecular Formula C₇H₄ClN₃O₂[5]
Molecular Weight 197.58 g/mol [5]
IUPAC Name This compound
Canonical SMILES C1=CN2C(=NC=C1)N=C(C2=O)O)Cl

Below is a diagram of the chemical structure of this compound.

M [M]⁺˙ m/z 197/199 M_COOH [M-COOH]⁺ m/z 152/154 M->M_COOH - COOH M_COOH_Cl [M-COOH-Cl]⁺ m/z 117 M_COOH->M_COOH_Cl - Cl

References

A Comprehensive Technical Guide to the Solubility Profile of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility profile of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a critical physicochemical property for its development as a potential therapeutic agent. For researchers, scientists, and drug development professionals, understanding and overcoming solubility challenges is paramount to ensuring a compound's journey from the laboratory to clinical success. Poor aqueous solubility can significantly hinder a drug's bioavailability and lead to unreliable data in biological assays.[1] This document will delve into the theoretical and practical aspects of determining the solubility of this pyrazolopyrimidine derivative, offering a framework for comprehensive characterization.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol .[2] Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] However, pyrazolopyrimidine derivatives are often characterized by low aqueous solubility, a significant hurdle in drug development.[4][5] Therefore, a thorough investigation of the solubility profile of this compound is a critical first step in its preclinical development.[6]

The Critical Distinction: Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, it is crucial to differentiate between two key types of solubility measurements: kinetic and thermodynamic.[7][8]

  • Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate out of a solution when added from a concentrated organic stock, typically dimethyl sulfoxide (DMSO).[8][9] It is a high-throughput method well-suited for initial screening of large compound libraries.[7] However, kinetic solubility values can often overestimate the true solubility due to the formation of supersaturated solutions.[10]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a specific solvent over an extended period.[1][11] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development and predicting in vivo behavior.[11][12] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13][14]

The relationship between these two parameters is crucial. A large discrepancy between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitation, which can have significant implications for its absorption and bioavailability.

Factors Influencing the Solubility of this compound

Several physicochemical factors can significantly impact the solubility of a drug candidate.[15][16] A comprehensive understanding of these factors is essential for developing strategies to enhance solubility if needed.

Factor Description
pH The presence of ionizable groups, such as the carboxylic acid in the target molecule, means that its solubility will be highly dependent on the pH of the medium.[15] In its ionized form, the molecule will generally be more soluble in aqueous solutions.
Temperature For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[16][17]
Polarity The principle of "like dissolves like" is fundamental. The polarity of the solute and the solvent determines the extent of their interaction and, consequently, the solubility.[16][18]
Molecular Size and Structure Larger molecules generally exhibit lower solubility compared to smaller ones with similar structures due to the greater energy required to overcome intermolecular forces in the solid state.[16][19]
Crystal Form (Polymorphism) Different crystalline forms (polymorphs) of a compound can have different lattice energies, leading to variations in their solubility. The amorphous form is typically more soluble than its crystalline counterparts.[12]

Experimental Determination of the Solubility Profile

A robust experimental plan is necessary to fully characterize the solubility of this compound. This involves a tiered approach, starting with high-throughput kinetic assays and progressing to more definitive thermodynamic studies.

High-Throughput Kinetic Solubility Assessment

This initial screen provides a rapid assessment of the compound's solubility and helps to identify potential liabilities early in the discovery process.[8]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[11]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilutions in DMSO A->B C Add to Aqueous Buffer (96-well plate) B->C D Incubate (e.g., 2h @ 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Highest Soluble Concentration E->F G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Various Buffers B Agitate (24-48h) A->B C Centrifuge/Settle B->C D Filter Supernatant (0.45 µm) C->D E Quantify Concentration (HPLC-UV) D->E F Determine Equilibrium Solubility E->F

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthetic strategies for 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, particularly in oncology and immunology.[1][2][3][4][5] The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 2-position offers unique opportunities for subsequent chemical modifications and targeted biological activity. This document details a plausible and scientifically grounded synthetic pathway, drawing from established methodologies for analogous structures, to provide researchers and drug development professionals with a practical guide to the preparation of this valuable compound.

Introduction and Significance

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heterocycle that has garnered substantial attention in the field of drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[6] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks), which are critical components of cell signaling pathways implicated in cancer and inflammatory diseases.[5][7][8]

The subject of this guide, this compound (CAS 842973-65-3), represents a key intermediate for the development of novel therapeutics. The carboxylic acid moiety provides a handle for amide bond formation, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The chlorine atom at the 3-position is not only a site for further functionalization via cross-coupling reactions but can also contribute to the compound's overall electronic properties and binding interactions with target proteins.

This guide will now delineate a logical and experimentally validated approach to the initial synthesis of this important molecule.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a suitable three-carbon electrophile. For the target molecule, a retrosynthetic analysis suggests a pathway proceeding through a pyrazolo[1,5-a]pyrimidinone intermediate, which can then be chlorinated and subsequently hydrolyzed to yield the final carboxylic acid.

The key strategic considerations for this synthesis are:

  • Regiocontrol: Ensuring the correct formation of the pyrazolo[1,5-a]pyrimidine ring system.

  • Functional Group Compatibility: The reaction conditions must be compatible with the ester and chloro functionalities.

  • Scalability: The chosen reactions should be amenable to scale-up for potential future applications.

The proposed forward synthesis is outlined in the following sections.

Detailed Synthetic Protocol

The synthesis of this compound can be accomplished in a three-step sequence starting from a 3-aminopyrazole precursor.

Step 1: Cyclocondensation to form Ethyl 3-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

The initial step involves the construction of the pyrazolo[1,5-a]pyrimidine core. This is achieved by the reaction of a 3-aminopyrazole with a malonic ester derivative under basic conditions.

  • Protocol:

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add 3-amino-1H-pyrazole-4-carboxamide (1.0 eq.).

    • To this mixture, add diethyl malonate (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrazolo[1,5-a]pyrimidinone product.

  • Causality of Experimental Choices: Sodium ethoxide is used as a base to deprotonate the 3-aminopyrazole, increasing its nucleophilicity to facilitate the initial attack on the diethyl malonate. Ethanol serves as a suitable solvent that is compatible with the base and the reactants. Refluxing provides the necessary thermal energy to drive the cyclization and dehydration steps.

Step 2: Chlorination to form Ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

The hydroxyl group of the pyrimidinone ring is then converted to a chloro group using a standard chlorinating agent.

  • Protocol:

    • Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, excess).

    • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

    • Heat the mixture to reflux for 4-8 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

    • The resulting aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Causality of Experimental Choices: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a catalytic amount of a tertiary amine can accelerate the reaction. The workup procedure is designed to safely neutralize the excess POCl₃ and isolate the chlorinated product.

Step 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Protocol:

    • Dissolve the chlorinated ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

    • Stir the reaction mixture at room temperature or with gentle heating until the ester is completely consumed (monitored by TLC).

    • Once the reaction is complete, the organic solvent (THF) is removed under reduced pressure.

    • The remaining aqueous solution is acidified to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl).

    • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.

  • Causality of Experimental Choices: Saponification is a standard method for ester hydrolysis. The use of a co-solvent like THF ensures the solubility of the starting material. Acidification of the reaction mixture after hydrolysis protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound

StepStarting MaterialReagents and ConditionsProduct
13-Amino-1H-pyrazole-4-carboxamideDiethyl malonate, Sodium ethoxide, Ethanol, RefluxEthyl 3-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate
2Ethyl 3-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylatePhosphorus oxychloride (POCl₃), N,N-dimethylaniline (cat.), RefluxEthyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
3Ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylateLithium hydroxide (LiOH), Tetrahydrofuran (THF)/Water, Room Temperature to gentle heatThis compound

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 842973-65-3
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
Appearance Expected to be an off-white to pale yellow solid

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Saponification A 3-Amino-1H-pyrazole-4-carboxamide C Ethyl 3-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate A->C NaOEt, EtOH, Reflux B Diethyl malonate D Ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate C->D POCl3, Reflux E This compound D->E LiOH, THF/H2O

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has outlined a robust and logical synthetic route for the preparation of this compound. By leveraging established chemical transformations for the construction and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, this protocol provides a solid foundation for researchers to access this valuable building block. The strategic placement of the chloro and carboxylic acid functionalities makes the title compound an attractive starting point for the development of novel, biologically active molecules for a range of therapeutic applications. The self-validating nature of the described protocols, grounded in well-understood reaction mechanisms, ensures a high degree of confidence in their successful implementation.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide provides a detailed exploration of the putative mechanism of action of a specific derivative, 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Drawing from the extensive research on the broader class of pyrazolo[1,5-a]pyrimidines, we will delve into the molecular interactions and cellular consequences of engaging with this compound. This document is structured to provide not just a theoretical framework but also actionable experimental protocols for researchers to validate and expand upon the concepts discussed herein.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in the field of drug discovery due to its remarkable versatility and potent biological activities.[1] This scaffold is considered a "privileged structure" as it is capable of binding to multiple, diverse biological targets with high affinity. The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrimidine core, combined with the numerous sites available for substitution, allow for the fine-tuning of its physicochemical and pharmacological properties.

Over the years, derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2] A significant body of evidence points towards the inhibition of protein kinases as a primary mechanism through which these compounds exert their effects.[2][3][4]

The Predominant Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent platform for the development of potent and selective protein kinase inhibitors.[3][4]

These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein.[2][3] The specific interactions between the pyrazolo[1,5-a]pyrimidine core and the amino acid residues in the ATP-binding site, particularly the hinge region, are crucial for their inhibitory activity. The diverse substitutions on the core structure allow for the targeting of a wide range of kinases, including:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Tropomyosin receptor kinases (Trks).[3][5][6]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Raf kinases (B-Raf), MEK, Pim-1, and Phosphoinositide 3-kinases (PI3Ks).[3][7][8][9]

The success of this scaffold is exemplified by the fact that two of the three FDA-approved drugs for NTRK fusion cancers incorporate the pyrazolo[1,5-a]pyrimidine nucleus.[5][6]

Proposed Mechanism of Action for this compound

While direct experimental data on the specific mechanism of action for this compound is not extensively published, we can infer a highly probable mechanism based on the well-established structure-activity relationships (SAR) of this compound class.

Core Hypothesis: A Hinge-Binding Kinase Inhibitor

It is hypothesized that this compound functions as a Type I kinase inhibitor , binding to the ATP-binding site of one or more protein kinases. The pyrazolo[1,5-a]pyrimidine core is expected to form key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

The Role of Key Substituents:
  • 3-Chloro Group: The presence of a halogen at the 3-position can significantly influence the compound's activity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific kinase targets. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the pyrazolo[1,5-a]pyrimidine ring system, potentially impacting its interaction with the target protein. The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives is a well-established process, allowing for the exploration of different halogen substitutions to optimize activity.[2]

  • 2-Carboxylic Acid Group: The carboxylic acid moiety at the 2-position is a key feature that can profoundly affect the compound's properties. This group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding pocket and increasing binding affinity. Depending on its orientation, the carboxylic acid could also interact with the solvent-exposed region, influencing the compound's solubility and pharmacokinetic properties. Some research suggests that a carbonyl group at this position can enhance the activity of pyrazolo[1,5-a]pyrimidine derivatives.

The combination of the pyrazolo[1,5-a]pyrimidine core, the 3-chloro substituent, and the 2-carboxylic acid group likely results in a unique binding profile, conferring selectivity towards a specific subset of the kinome.

A Visual Representation of the Hypothesized Binding Mode

The following diagram illustrates the hypothetical interaction of this compound with the ATP-binding pocket of a generic protein kinase.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front compound 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid compound->hinge H-bonds from scaffold nitrogens compound->gatekeeper Potential steric interaction compound->hydrophobic_pocket Interaction with 3-Chloro group compound->solvent_front Interaction with 2-Carboxylic acid

Caption: Hypothesized binding of the compound in a kinase active site.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound is a protein kinase inhibitor, a series of well-defined experiments should be conducted. The following protocols provide a roadmap for this investigation.

Initial Target Class Identification: Kinase Panel Screening

The first step is to perform a broad screen of the compound against a panel of diverse protein kinases. This will help to identify the primary kinase or kinase families that are targeted.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to generate a dose-response curve.

    • Reconstitute the recombinant kinases and their respective substrates according to the manufacturer's instructions.

    • Prepare the ATP solution at the desired concentration (typically at or near the Km for each kinase).

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature and for the appropriate duration for each kinase.

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding a stop solution.

    • Add the ADP detection reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (µM)
Kinase AValue
Kinase BValue
Kinase CValue
......
Cellular Activity Confirmation: Cell-Based Assays

Once a primary kinase target or pathway is identified, the next step is to confirm the compound's activity in a cellular context.

Experimental Protocol: Western Blot Analysis of Phospho-Substrates

  • Cell Culture and Treatment:

    • Culture a cell line that is known to be dependent on the activity of the identified target kinase.

    • Treat the cells with increasing concentrations of this compound for a defined period.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control.

    • Determine the effect of the compound on the phosphorylation of the target substrate.

Workflow Visualization

G cell_culture Cell Culture treatment Compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection probing->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a protein kinase inhibitor. Its specific structural features, including the 3-chloro and 2-carboxylic acid substituents, are likely to confer a unique selectivity profile. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of its mechanism of action.

Future research should focus on:

  • Comprehensive Kinome Profiling: To fully understand the selectivity of the compound.

  • Co-crystallization Studies: To obtain a high-resolution structure of the compound bound to its target kinase, which will definitively confirm the binding mode.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

By systematically applying these approaches, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological landscape of this versatile scaffold. We will delve into its significant potential as a framework for the development of novel therapeutics, with a particular focus on its well-established role in oncology as a potent protein kinase inhibitor. Furthermore, this guide will explore its promising activities in inflammatory, microbial, and central nervous system (CNS) disorders. Key synthetic strategies, structure-activity relationships (SAR), and illustrative experimental protocols will be detailed to provide a practical resource for researchers engaged in the design and development of pyrazolo[1,5-a]pyrimidine-based drug candidates.

Introduction: The Rise of a Versatile Heterocycle

The pyrazolo[1,5-a]pyrimidine scaffold, formed by the fusion of a pyrazole and a pyrimidine ring, presents a unique and highly adaptable framework for molecular design in drug discovery. Its structural rigidity, coupled with the numerous sites available for substitution, allows for the fine-tuning of physicochemical properties and biological targets. This has led to the identification of pyrazolo[1,5-a]pyrimidine derivatives with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The ability of this core to mimic the purine structure has made it a particularly successful scaffold for targeting ATP-binding sites in various enzymes, most notably protein kinases.

This guide will provide a detailed exploration of the multifaceted biological activities of the pyrazolo[1,5-a]pyrimidine core, offering insights into its mechanism of action across different therapeutic areas and providing practical guidance for its application in drug development programs.

Anticancer Activity: A Cornerstone of Pyrazolo[1,5-a]pyrimidine Research

The most extensively studied and clinically relevant application of the pyrazolo[1,5-a]pyrimidine scaffold is in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Mechanism of Action: Targeting Protein Kinases

Pyrazolo[1,5-a]pyrimidines primarily act as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases to block their catalytic activity. This inhibition can disrupt downstream signaling pathways responsible for cell growth, proliferation, and survival. The planar nature of the fused ring system allows for effective interaction with the hinge region of the kinase domain, a critical determinant of binding affinity.

Key Kinase Targets

A multitude of kinases have been successfully targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors. Some of the most notable examples include:

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a key feature in two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, used for the treatment of cancers with NTRK gene fusions. These inhibitors have shown remarkable efficacy in a tumor-agnostic manner.

  • Cyclin-Dependent Kinases (CDKs): Derivatives of this scaffold have been developed as potent inhibitors of CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.

  • Epidermal Growth Factor Receptor (EGFR): EGFR-targeting pyrazolo[1,5-a]pyrimidines have shown promise in the treatment of non-small cell lung cancer (NSCLC).

  • B-Raf and MEK: Inhibition of these kinases in the MAPK/ERK pathway is a key strategy in melanoma treatment, and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against these targets.

  • Phosphoinositide 3-Kinase δ (PI3Kδ): Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed for inflammatory and autoimmune diseases, and also hold potential in certain hematological malignancies.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the potency and selectivity of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

  • Substitution at the 3-position: This position is often crucial for modulating kinase selectivity and potency. Introduction of various functional groups can lead to interactions with specific residues in the kinase active site.

  • Substitution at the 5-position: Modifications at this position can influence interactions with the solvent-exposed region of the ATP-binding pocket, impacting solubility and pharmacokinetic properties.

  • Substitution at the 7-position: This position can be

The Chloro Substituent in Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide on a Multifaceted Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous clinically relevant molecules and investigational drugs.[1][2][3][4] Its rigid, planar structure and versatile synthetic accessibility make it a cornerstone in modern medicinal chemistry.[4] Within this framework, the strategic placement of substituents is paramount for modulating physicochemical properties, dictating biological activity, and enabling further chemical diversification. Among these, the chloro substituent plays a uniquely versatile and often pivotal role. This technical guide provides an in-depth analysis of the functions of the chloro group in pyrazolo[1,5-a]pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We will explore its influence on structure-activity relationships (SAR), its critical function as a synthetic handle, and its impact on pharmacokinetic profiles, grounded in field-proven insights and authoritative literature.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Significance of Halogenation

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities, including potent kinase inhibition.[1][2] Molecules incorporating this scaffold, such as Dinaciclib (a CDK inhibitor) and Zaleplon (a sedative), demonstrate its therapeutic potential.[3] The success of this scaffold lies in its ability to mimic the purine core, acting as a bioisostere that can effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[5]

Halogenation, and specifically chlorination, is a time-tested strategy in drug design to fine-tune a lead compound's properties. The introduction of a chloro atom can profoundly alter a molecule's lipophilicity, electronic character, and metabolic stability. Furthermore, it can introduce specific, favorable interactions with biological targets, such as halogen bonding, which can significantly enhance binding affinity and selectivity.

The Chloro Group as a Modulator of Biological Activity and SAR

The position and presence of a chloro substituent on the pyrazolo[1,5-a]pyrimidine ring system can be a determining factor for biological potency. Its role extends beyond a simple bulky group, often participating directly in target engagement or optimizing the electronic landscape of the molecule for improved interactions.

Direct Target Interactions and Pharmacophoric Influence

The chloro atom, with its electron-withdrawing nature and size, can serve as a key pharmacophoric element. In the context of kinase inhibition, a common application for this scaffold, chloro groups on the pyrazolo[1,5-a]pyrimidine core or on appended aryl rings can form critical interactions within the ATP-binding pocket.

  • Halogen Bonding: The chloro group can act as a halogen bond donor, interacting with electron-rich atoms like backbone carbonyl oxygens in the hinge region of a kinase. This specific, directional interaction can anchor the inhibitor, leading to a substantial increase in binding affinity.

  • Hydrophobic Interactions: The chloro group increases local lipophilicity, promoting favorable van der Waals interactions within hydrophobic sub-pockets of the target protein.

  • Electronic Tuning: A chloro substituent can withdraw electron density, influencing the pKa of nearby functionalities or modulating the hydrogen-bonding capacity of adjacent groups, thereby optimizing interactions with key amino acid residues.

A study on phosphodiesterase 4 (PDE4) inhibitors found that a chloro group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring was crucial for enhanced inhibitory activity, leading to compounds with sub-nanomolar potency.[1] This highlights how halogenation at a specific vector can optimize electronic distribution for stronger binding.[1]

Structure-Activity Relationship (SAR) Case Studies

Systematic modification of the pyrazolo[1,5-a]pyrimidine core has yielded clear SAR data regarding the influence of chloro substituents. Often, its effect is highly position-dependent and is benchmarked against other halogens or an unsubstituted analog.

For instance, in the development of dual inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), the nature of the halogen on an appended phenyl ring was investigated. The results showed that while both chloro and bromo substituents were effective, the bromo group led to slightly higher potency, suggesting that factors like polarizability and the quality of the halogen bond can be fine-tuned.[6]

Compound IDR (Substituent on Phenyl Ring)CDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)Source
6o 4-Cl0.761.59[6]
6p 4-Br0.671.34[6]

The Chloro Group as a Versatile Synthetic Handle

Perhaps the most significant role of the chloro substituent in the context of drug development is its function as a versatile synthetic handle. Chloro-substituted pyrazolo[1,5-a]pyrimidines are key intermediates, enabling the rapid generation of diverse chemical libraries for lead optimization. The chlorine atom, particularly at the electron-deficient 5- and 7-positions, is an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

The reactivity of these positions can be selective. Studies have shown that the chlorine atom at the C7 position is often more reactive towards nucleophilic substitution than one at the C5 position, allowing for sequential and regioselective modifications.[7]

Below is a diagram illustrating the synthetic utility of a dichlorinated pyrazolo[1,5-a]pyrimidine intermediate.

G cluster_main Synthetic Pathways cluster_products Diversified Analogs Core 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine Amine S(N)Ar (Amination) Core->Amine R-NH2 Aryl Suzuki Coupling (C-C Bond Formation) Core->Aryl Ar-B(OH)2, Pd catalyst Heteroaryl Buchwald-Hartwig (C-N Bond Formation) Core->Heteroaryl Het-NHR, Pd catalyst Alkoxy S(N)Ar (Alkoxylation) Core->Alkoxy R-OH, Base G Start Design Chloro-Analog Synth Synthesize via Chloro-Intermediate Start->Synth Test In Vitro Assay (Potency, Selectivity) Synth->Test ADME In Vitro ADME (Solubility, Stability) Test->ADME Data Analyze SAR & ADME Profile ADME->Data Data->Start Iterate Design End Optimized Lead Data->End Meets Criteria

References

The C2-Carboxylic Acid of Pyrazolo[1,5-a]pyrimidines: A Linchpin for Potency and Selectivity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure for its ability to target a multitude of biological systems, most notably protein kinases.[1][2] Within this versatile framework, substituents at the 2-position play a pivotal role in modulating biological activity and physicochemical properties. This technical guide delves into the profound significance of a specific functional group at this position: the carboxylic acid. We will explore its critical role as a pharmacophore, its impact on structure-activity relationships (SAR), the strategic rationale for its inclusion in drug design, and the synthetic methodologies for its incorporation. This analysis synthesizes data from seminal studies on kinase inhibitors, providing field-proven insights for drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that acts as an effective ATP-competitive inhibitor for a wide range of protein kinases, which are crucial regulators of cellular signaling and frequent targets in oncology.[3][4] Its structure allows for diverse functionalization, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[4] Several successful kinase inhibitors, including Dinaciclib (a CDK inhibitor), feature this core, underscoring its therapeutic relevance.[5][6] The planarity of the ring system and the specific arrangement of nitrogen atoms allow it to form key hydrogen bonds within the ATP-binding pocket of kinases, particularly with the highly conserved hinge region.[7]

Here, we provide a foundational diagram of the scaffold with standard numbering, which will be referenced throughout this guide.

G Inhibitor Pyrazolo[1,5-a]pyrimidine Core C2-Carboxylic Acid N4 N5 Hinge Hinge Region (e.g., Leu83) Inhibitor:n4->Hinge H-Bond Inhibitor:n5->Hinge H-Bond Lysine Lysine Residue (Catalytic Pocket) Inhibitor:c2->Lysine Ionic Interaction H-Bond Gatekeeper Gatekeeper Residue (e.g., Phe113) G Start 3-Aminopyrazole Step1 Cyclocondensation (AcOH, Reflux) Start->Step1 Reagent1 Diethyl 2-formyl-3-oxosuccinate Reagent1->Step1 Intermediate Ethyl Pyrazolo[1,5-a]pyrimidine- 2-carboxylate-6-carboxylate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (NaOH, then H+) Intermediate->Step2 Product Pyrazolo[1,5-a]pyrimidine- 2-carboxylic Acid Step2->Product

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, particularly as protein kinase inhibitors. This document provides a comprehensive, field-proven guide for the synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key building block for drug discovery libraries. The described three-step synthetic pathway begins with the cyclocondensation of 3-aminopyrazole to construct the core heterocyclic system, followed by regioselective chlorination and subsequent ester hydrolysis. This guide emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Strategic Overview & Core Principles

The synthesis of the target molecule is predicated on a logical, three-stage approach: first, the construction of the foundational pyrazolo[1,5-a]pyrimidine bicyclic system; second, the strategic functionalization of the electron-rich pyrazole ring; and third, the unmasking of the carboxylic acid moiety.

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole and a suitable 1,3-bielectrophilic partner.[1][2] The regioselectivity of this reaction is critical and is dictated by the nature of the electrophile. Following the core's formation, functionalization is achieved via electrophilic aromatic substitution. The pyrazole moiety of the fused system is electron-rich, making the C3 position susceptible to attack by electrophiles like halogens.

This guide details the following validated synthetic sequence:

  • Step I: Cyclocondensation to form Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Step II: Electrophilic Chlorination at the C3-position.

  • Step III: Saponification to yield the final carboxylic acid product.

G cluster_0 Overall Synthetic Workflow 3-Aminopyrazole 3-Aminopyrazole Intermediate_1 Ethyl Pyrazolo[1,5-a]pyrimidine- 2-carboxylate 3-Aminopyrazole->Intermediate_1 Step I: Cyclocondensation Intermediate_2 Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylate Intermediate_1->Intermediate_2 Step II: Electrophilic Chlorination Final_Product 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Intermediate_2->Final_Product Step III: Saponification

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate

Principle & Mechanistic Rationale

This initial step constructs the core bicyclic system via a condensation-cyclization reaction. 3-Aminopyrazole serves as the bis-nucleophile. The reaction of its exocyclic amino group and the endocyclic N1 nitrogen with a 1,3-dicarbonyl equivalent, diethyl 2-(ethoxymethylene)malonate, drives the formation of the pyrimidine ring. The reaction proceeds through an initial nucleophilic substitution (Michael addition) of the amino group onto the electron-deficient double bond of the malonate derivative, followed by an intramolecular cyclization via nucleophilic attack of the pyrazole's N1 nitrogen onto an ester carbonyl. Subsequent elimination of ethanol and water yields the aromatic fused ring system. This approach is a variant of the classic Gould-Jacobs reaction and is highly efficient for creating the pyrazolo[1,5-a]pyrimidine scaffold.[3]

G cluster_mechanism Mechanism: Cyclocondensation start 3-Aminopyrazole + Diethyl (ethoxymethylene)malonate step1 Nucleophilic attack by NH₂ (Michael Addition) start->step1 step2 Intermediate Adduct (loss of EtOH) step1->step2 step3 Intramolecular Cyclization (N1 attacks C=O) step2->step3 step4 Tetrahedral Intermediate step3->step4 step5 Aromatization (loss of H₂O) step4->step5 end Ethyl Pyrazolo[1,5-a]pyrimidine- 2-carboxylate step5->end

Caption: Key mechanistic steps in the formation of the pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocol

Materials & Reagents:

  • 3-Aminopyrazole (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (1.05 eq)

  • Ethanol, absolute (approx. 10 mL per gram of aminopyrazole)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopyrazole and absolute ethanol.

  • Add diethyl 2-(ethoxymethylene)malonate to the suspension.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester as a solid.

Characterization (Expected):

  • ¹H NMR: Signals corresponding to the pyrimidine and pyrazole ring protons, as well as the ethyl ester group (a quartet and a triplet). The C3-H proton will be an important diagnostic signal for the next step.

  • Mass Spec (ESI+): A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₉H₉N₃O₂ = 191.18 g/mol ).

Part II: Synthesis of Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Principle & Rationale

This step involves the regioselective chlorination of the pyrazolo[1,5-a]pyrimidine core. The fused pyrazole ring is electron-rich and thus activated towards electrophilic aromatic substitution. The C3 position is electronically favored for substitution. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation; it is an easily handled solid that serves as a source of an electrophilic chlorine atom (Cl⁺) and generally leads to clean, high-yielding reactions under mild conditions.

Procedure:

  • Dissolve Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, pour the mixture into ice-water.

  • The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and succinimide, then dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol or isopropanol.

Characterization (Expected):

  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the C3-H proton. Other aromatic signals may show minor shifts.

  • Mass Spec (ESI+): A molecular ion peak [M+H]⁺ corresponding to the chlorinated product (C₉H₈ClN₃O₂ = 225.63 g/mol ), exhibiting the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).

Part III: Synthesis of this compound

Principle & Rationale

The final step is the conversion of the ethyl ester to the target carboxylic acid via base-catalyzed hydrolysis (saponification). A strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A final acidic workup is required to protonate the carboxylate, precipitating the desired carboxylic acid product.

Procedure:

  • Suspend Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester. The suspension should become a clear solution as the reaction progresses.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution slowly by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3.

  • The carboxylic acid product will precipitate as a solid. Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Characterization (Expected):

  • ¹H NMR (in DMSO-d₆): Disappearance of the ethyl group signals (quartet and triplet) and the appearance of a broad singlet for the carboxylic acid proton (typically >12 ppm).

  • Mass Spec (ESI+): A molecular ion peak [M+H]⁺ corresponding to the final product (C₇H₄ClN₃O₂ = 197.58 g/mol ).[4]

  • FT-IR: Appearance of a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a characteristic C=O stretch (around 1700-1725 cm⁻¹).

Summary of Synthetic Protocol

StepReactionKey ReagentsSolvent(s)Typical ConditionsTypical Yield
I Cyclocondensation3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate, PiperidineEthanolReflux, 4-6 h75-85%
II Electrophilic ChlorinationIntermediate from Step I, N-Chlorosuccinimide (NCS)DMF or ACNRoom Temp, 12-18 h80-90%
III SaponificationIntermediate from Step II, NaOH or LiOHTHF / WaterRoom Temp, 4-8 h>90%

Safety & Handling

  • 3-Aminopyrazole: Can be harmful if swallowed or inhaled. Handle with gloves and eye protection.

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and can cause skin and eye irritation. Avoid contact with skin.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Always handle in a well-ventilated chemical fume hood, wearing appropriate gloves.

  • Sodium/Lithium Hydroxide & Hydrochloric Acid: Are corrosive. Handle with extreme care, wearing gloves, lab coat, and safety glasses to prevent skin and eye burns. The acidification step should be performed slowly in an ice bath.

  • Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities.[3][4][5][6] Notably, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][7][8] Several compounds incorporating this scaffold have entered clinical trials or are approved drugs, highlighting its therapeutic importance.[9]

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8][10] The most common and robust method for constructing this bicyclic system is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-bielectrophilic partner.[1][10] This guide provides an in-depth exploration of this key synthetic strategy, offering mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Cyclocondensation Pathway

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between an aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-bielectrophilic compound.[1] The regioselectivity of this reaction is a crucial aspect, determined by the substitution pattern of both reactants and the reaction conditions.

The generally accepted mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent). This is followed by an intramolecular cyclization and subsequent dehydration to afford the final pyrazolo[1,5-a]pyrimidine ring system. The reaction can be catalyzed by either acid or base, which facilitates the initial condensation and the final dehydration step.[8]

For instance, in the reaction of a 5-aminopyrazole with a β-diketone under acidic conditions, the endocyclic pyrazole nitrogen can be protonated, activating the exocyclic amino group for nucleophilic attack.[11] Conversely, under basic conditions, the diketone may be deprotonated to form an enolate, which then reacts with the aminopyrazole.

Below is a generalized mechanistic pathway illustrated using Graphviz.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aminopyrazole 5-Aminopyrazole (1,3-Bisnucleophile) Intermediate1 Initial Adduct Aminopyrazole->Intermediate1 Nucleophilic Attack Diketone 1,3-Diketone (1,3-Biselectrophile) Diketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration (-H2O)

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

The choice of experimental protocol depends on several factors, including the desired substitution pattern, the reactivity of the starting materials, and the desired scale of the reaction. Both conventional heating and microwave-assisted synthesis have proven to be effective.[7][8]

Protocol 1: Classical Synthesis using Conventional Heating

This protocol describes a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 5-aminopyrazole with a 1,3-diketone under acidic conditions.[12] This method is robust and has been widely used for the preparation of a variety of derivatives.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • 1,3-Diketone or β-ketoester (1.0-1.2 eq)

  • Glacial Acetic Acid (solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Ethanol

  • Water

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the 1,3-diketone or β-ketoester (1.0-1.2 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure pyrazolo[1,5-a]pyrimidine.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can solubilize the reactants and facilitate the proton transfer steps in the mechanism.

  • Sulfuric Acid: Acts as a strong acid catalyst to protonate the carbonyl group of the diketone, making it more electrophilic and accelerating the rate of nucleophilic attack by the aminopyrazole.[8]

  • Reflux Conditions: Provides the necessary activation energy for the cyclization and dehydration steps.

  • Precipitation in Ice-Water: The product is typically less soluble in water than the acetic acid and unreacted starting materials, allowing for its isolation.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, often higher yields, and cleaner reaction profiles.[7][14] This protocol details the synthesis of 7-aryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles under solvent-free conditions.[15]

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • β-Enaminone (1.0 eq)

  • Microwave reactor vials

  • Ethanol-water mixture for purification

Procedure:

  • In a microwave reactor vial, combine the substituted 5-aminopyrazole (1.0 eq) and the β-enaminone (1.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 180 °C) for a short duration (typically 2-15 minutes).[15][16]

  • After the reaction is complete, cool the vial to room temperature.

  • Add a mixture of ethanol-water to the vial to precipitate the product.

  • Collect the solid product by filtration and wash with the ethanol-water mixture.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, significantly accelerating the reaction rate compared to conventional heating methods.[7]

  • Solvent-Free Conditions: This "green chemistry" approach reduces waste and simplifies workup. The high temperatures achieved under microwave irradiation often allow the reaction to proceed efficiently without a solvent.[15]

  • β-Enaminones: These are excellent 1,3-bielectrophilic partners that are often more reactive than the corresponding diketones, leading to faster and cleaner reactions.

The general workflow for these synthetic protocols can be visualized as follows:

Experimental_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup (Conventional or Microwave) Start->Reaction_Setup Reaction Cyclocondensation Reaction Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup & Isolation (Precipitation/Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrazolo[1,5-a]pyrimidines, showcasing the versatility of the cyclocondensation approach.

Reactants (Aminopyrazole + Biselectrophile)MethodCatalyst/SolventTimeYield (%)Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles + Pentane-2,4-dioneConventionalH₂SO₄ / Acetic Acid4 h92%[12]
3-Substituted-5-amino-1H-pyrazoles + 2-AcetylcyclopentanoneConventionalNot specifiedNot specifiedGood yields[8]
5-Aminopyrazoles + ChalconesConventionalKOH / DMFNot specifiedGood to excellent[9]
3-Methyl-1H-pyrazol-5-amine + β-EnaminonesMicrowaveSolvent-free2 min88-97%[15]
3-Amino-1H-pyrazoles + Aldehydes + β-Dicarbonyls (Three-component)MicrowaveNot specifiedMinutesHigh purity[8]

Troubleshooting and Considerations

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The outcome can be influenced by the steric and electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions (e.g., pH). Careful analysis of the product mixture (e.g., by NMR) is essential.[17]

  • Side Reactions: Under harsh acidic or basic conditions, or with prolonged heating, side reactions such as decomposition of starting materials or polymerization can occur.[8] Monitoring the reaction closely and optimizing the reaction time and temperature are crucial.

  • Purification: While some microwave-assisted reactions yield highly pure products, purification by column chromatography or recrystallization is often necessary to remove unreacted starting materials and byproducts.[13]

Conclusion

The cyclocondensation reaction of aminopyrazoles with 1,3-bielectrophilic partners is a powerful and versatile strategy for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide array of derivatives for applications in drug discovery and materials science. The advent of microwave-assisted synthesis has further enhanced the efficiency and sustainability of these transformations, making this privileged scaffold more accessible than ever.

References

The Synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Detailed Guide to Palladium-Catalyzed and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom at the C3 position offers a valuable handle for further functionalization through cross-coupling reactions. This document critically evaluates and presents a plausible palladium-catalyzed C-H chlorination strategy, leveraging the directing group potential of the adjacent carboxylic acid. Recognizing the current literature landscape, a well-documented and highly efficient metal-free alternative protocol employing hypervalent iodine(III) is also detailed, providing a robust and readily implementable synthetic route. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important chemical entity.

Introduction: The Strategic Importance of this compound

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] The targeted synthesis of specifically functionalized analogues is therefore of paramount importance. The title compound, this compound, is a particularly valuable building block. The chlorine atom at the C3 position serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] Furthermore, the carboxylic acid at the C2 position provides a site for amide bond formation or other modifications, allowing for extensive structure-activity relationship (SAR) studies.

Direct and regioselective C-H functionalization is a highly sought-after transformation in modern organic synthesis as it minimizes the need for pre-functionalized starting materials, thereby improving step- and atom-economy.[3] Palladium catalysis has emerged as a powerful tool for such transformations.[3] This guide will first explore a theoretical yet mechanistically sound palladium-catalyzed approach to the C3-chlorination of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Subsequently, a proven, high-yielding, and environmentally benign alternative method will be presented in detail.

Palladium-Catalyzed C-H Chlorination: A Mechanistically Guided Approach

While a specific literature precedent for the direct palladium-catalyzed C3-chlorination of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not yet established, the principles of palladium-catalyzed C-H activation provide a strong foundation for a proposed synthetic strategy. The regioselectivity of C-H functionalization on the pyrazolo[1,5-a]pyrimidine core is known to be influenced by the catalytic system. For instance, catalyst control can direct arylation to either the C3 or C7 position.[4]

The proposed strategy hinges on the carboxylic acid at the C2 position acting as a directing group to facilitate ortho-C-H activation at the C3 position. This approach is well-precedented for other aromatic and heteroaromatic systems.[5]

Proposed Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed C3-chlorination is depicted below. The reaction is initiated by the coordination of the palladium catalyst to the nitrogen of the pyrimidine ring and chelation with the carboxylate, forming a palladacycle intermediate. This is followed by oxidative addition of a chlorine source and subsequent reductive elimination to afford the C3-chlorinated product and regenerate the active palladium(II) catalyst.

Palladium-Catalyzed C-H Chlorination A Pyrazolo[1,5-a]pyrimidine- 2-carboxylic acid + Pd(II) B Cyclopalladated Intermediate (Palladacycle) A->B C-H Activation (-HX) C Pd(IV) Intermediate B->C Oxidative Addition (e.g., with NCS) D 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid + Pd(II) C->D Reductive Elimination D->A Catalyst Regeneration

Caption: Proposed catalytic cycle for palladium-catalyzed C3-chlorination.

Hypothetical Experimental Protocol: Palladium-Catalyzed C3-Chlorination

Disclaimer: This protocol is based on established principles of palladium-catalyzed C-H activation and has not been experimentally validated for this specific substrate. Optimization of reaction parameters will be necessary.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (PTSA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PTSA (0.2 mmol, 20 mol%).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DCE (5 mL) via syringe.

  • Add N-Chlorosuccinimide (1.2 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale for Reagent Selection:

  • Pd(OAc)₂: A common and effective palladium catalyst for C-H activation reactions.[5]

  • NCS: A mild and readily available electrophilic chlorine source.

  • PTSA: An additive that can promote C-H activation and catalyst turnover.[5]

  • DCE: A suitable solvent for many palladium-catalyzed reactions.

Hypervalent Iodine(III)-Mediated C3-Chlorination: A Validated and Efficient Protocol

A highly effective and regioselective method for the C3-halogenation of pyrazolo[1,5-a]pyrimidines has been reported, utilizing a hypervalent iodine(III) reagent.[6][7] This approach is metal-free, proceeds under mild, aqueous conditions at room temperature, and offers excellent yields.

Reaction Mechanism

The reaction is believed to proceed via an electrophilic substitution mechanism. The hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), activates the halide salt to generate a more electrophilic halogenating species. This species then attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine ring.

Caption: Plausible mechanism for hypervalent iodine-mediated C3-chlorination.

Detailed Experimental Protocol: Hypervalent Iodine(III)-Mediated C3-Chlorination

This protocol is adapted from the work of Kumar et al.[6][7]

Materials:

  • Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Potassium chloride (KCl)

  • Phenyliodine diacetate (PIDA)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 mmol) in deionized water (15 mL).

  • To this solution, add potassium chloride (1.5 mmol).

  • Add phenyliodine diacetate (PIDA) (1.0 mmol) to the mixture in one portion.

  • Stir the reaction mixture vigorously at room temperature (25-27 °C) for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

Table 1: Comparison of Synthetic Approaches

FeaturePalladium-Catalyzed (Hypothetical)Hypervalent Iodine-Mediated (Validated)
Catalyst Palladium(II) acetateMetal-free
Chlorine Source N-ChlorosuccinimidePotassium chloride
Solvent Anhydrous organic solvent (e.g., DCE)Water
Temperature Elevated (e.g., 80 °C)Room temperature
Key Additive Acid (e.g., PTSA)Hypervalent iodine(III) reagent (PIDA)
Environmental Impact Higher (organic solvent, metal catalyst)Lower ("green" solvent, metal-free)
Yield Requires optimizationGood to excellent reported yields[6][7]

Conclusion

The synthesis of this compound is a critical step for the development of novel compounds with potential therapeutic applications. While a direct palladium-catalyzed C-H chlorination at the C3 position remains to be experimentally demonstrated for this specific substrate, the principles of directed C-H activation suggest a feasible, albeit hypothetical, pathway. In contrast, the hypervalent iodine(III)-mediated chlorination offers a well-established, efficient, and environmentally friendly alternative. This method is highly recommended for researchers requiring a reliable and scalable synthesis of the title compound. Future work in this area may focus on the development of a robust palladium-catalyzed protocol, potentially through ligand design and optimization of reaction conditions, to further expand the synthetic chemist's toolkit for the functionalization of the versatile pyrazolo[1,5-a]pyrimidine scaffold.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to applications as kinase inhibitors, anticancer agents, and central nervous system modulators.[1][3] Functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for modulating its physicochemical properties and biological activity. The C3 position, in particular, is a key vector for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation at this position, enabling the synthesis of a vast library of 3-aryl and 3-heteroaryl pyrazolo[1,5-a]pyrimidines.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Suzuki-Miyaura coupling protocol for the synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and discuss common challenges and troubleshooting strategies.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4] The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_inputs Reactants Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2, Base Reductive_Elimination Reductive Elimination Ar-R Product Ar-R Reductive_Elimination->Ar-R Ar-R->Pd(0)L2 Regenerated Catalyst Ar-X Pyrazolo[1,5-a]pyrimidine-X (Ar-X) R-B(OR)2 Boronic Acid/Ester (R-B(OR)2) Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyrazolo[1,5-a]pyrimidine, forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > Cl.[4]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final 3-substituted pyrazolo[1,5-a]pyrimidine product, regenerating the active Pd(0) catalyst.

Optimized Protocol for Suzuki-Miyaura Coupling of 3-Halopyrazolo[1,5-a]pyrimidines

This protocol is based on an optimized procedure for the coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one and can be adapted for other 3-halo derivatives.[1][3] Microwave irradiation is recommended for improved reaction times and yields, although conventional heating can also be employed.

Materials and Reagents
  • 3-Halopyrazolo[1,5-a]pyrimidine (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one)

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst: XPhos Pd G2 (2.5 mol%)

  • Ligand: XPhos (5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Procedure
  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the 3-halopyrazolo[1,5-a]pyrimidine (1.0 eq.), the corresponding boronic acid (1.5 eq.), XPhos Pd G2 (0.025 eq.), XPhos (0.05 eq.), and K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture to the vial to achieve a concentration of approximately 0.1 M with respect to the 3-halopyrazolo[1,5-a]pyrimidine.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 40 minutes.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted pyrazolo[1,5-a]pyrimidine.

Optimization of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes the optimized conditions found for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid.[3]

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)TimeYield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane11012 h9
2XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12040 min (µW)86
3SPhos Pd G2 (2.5)SPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12040 min (µW)75
4RuPhos Pd G2 (2.5)RuPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)12040 min (µW)68

Table 1. Optimization of Suzuki-Miyaura coupling conditions.

Troubleshooting and Key Considerations

Even with an optimized protocol, challenges can arise. Below are common issues encountered when performing Suzuki-Miyaura couplings on pyrazolo[1,5-a]pyrimidines and related N-heterocycles, along with recommended solutions.

Common Side Reactions
  • Debromination/Dehalogenation: The most prevalent side reaction is the reduction of the starting 3-halopyrazolo[1,5-a]pyrimidine to the corresponding unsubstituted analog.[3] This is often observed when the cross-coupling reaction is sluggish.

    • Solution: The use of bulky, electron-rich phosphine ligands such as XPhos helps to promote the desired cross-coupling pathway over the competing reductive dehalogenation.[3] Ensuring anhydrous conditions and thoroughly degassing the solvent can also minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent homocoupling.

  • Protodeborylation: The cleavage of the C-B bond in the boronic acid can be a significant issue, especially with electron-deficient heteroaryl boronic acids.

    • Solution: Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this side reaction.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow cluster_optimization Optimization Steps Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Halide, Boronic Acid, Catalyst, Base) Start->Check_Reagents Optimize_Catalyst Screen Catalyst/Ligand System (e.g., XPhos, SPhos, RuPhos based) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Vary Base Strength and Solubility (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Catalyst->Optimize_Base Optimize_Solvent Adjust Solvent System (e.g., Dioxane/H₂O, Toluene, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Modify Reaction Temperature and Time (Conventional vs. Microwave) Optimize_Solvent->Optimize_Temp Success Successful Coupling Optimize_Temp->Success Optimization Successful

Figure 2. A systematic workflow for troubleshooting challenging Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds. The optimized protocol presented herein, utilizing a modern palladium catalyst system and microwave irradiation, provides a robust starting point for the successful C3-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. The troubleshooting guide offers a systematic approach to overcoming common challenges, empowering scientists in their pursuit of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key heterocyclic intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other potential therapeutic agents. The purity of this building block is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of drug development. This guide provides detailed protocols for the purification of this compound, focusing on recrystallization, column chromatography, and acid-base extraction techniques. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound.

Chemical Properties

PropertyValue
CAS Number 842973-65-3[1]
Molecular Formula C₇H₄ClN₃O₂[1]
Molecular Weight 197.58 g/mol [1]
Appearance Solid (predicted)
Acidity Contains a carboxylic acid group, making it acidic.

I. Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For carboxylic acids like this compound, polar protic solvents are often effective.[2]

Principle

The crude compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts or have different solubility profiles will remain in the solution.

Protocol
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good solvents for recrystallization will dissolve the compound when hot but not at room temperature.

    • Promising solvents for this compound, based on its carboxylic acid functionality, include ethanol, methanol, water, or mixtures thereof.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).

    • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a suitable temperature.

II. Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, both normal-phase and reverse-phase chromatography can be considered. Given its polar nature, a normal-phase setup with a polar stationary phase is a common choice.

Principle

A solution of the crude compound is passed through a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is used to elute the compounds. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.

Protocol: Normal-Phase Column Chromatography
  • Stationary Phase Selection:

    • Silica gel is a standard choice for the stationary phase. For acidic compounds, using silica gel that has been treated with the mobile phase can improve separation.

  • Mobile Phase Selection:

    • A mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate) is typically used.

    • The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the mobile phase and carefully pour it into the chromatography column.

    • Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds that are not very soluble in the mobile phase, a "dry loading" method can be used: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to yield the purified this compound.

In some cases, specialized stationary phases like an amino-functionalized gel can be beneficial for the purification of nitrogen-containing heterocyclic compounds.[3]

III. Purification by Acid-Base Extraction

This technique is highly effective for separating acidic compounds, such as carboxylic acids, from neutral or basic impurities.[4]

Principle

The acidic nature of the carboxylic acid group allows it to be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This salt will partition into an aqueous layer, while neutral or basic organic impurities will remain in an organic layer. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which will precipitate out of the solution.

Protocol
  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution).

    • Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.

  • Separation:

    • Drain the lower organic layer.

    • Collect the upper aqueous layer containing the sodium salt of the desired product.

  • Reprotonation and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a strong acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with pH paper).

    • The purified this compound will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the purified product in a vacuum oven.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Workflow Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_extraction Acid-Base Extraction rec_start Crude Product rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_cool Cool to Crystallize rec_dissolve->rec_cool rec_filter Filter and Wash rec_cool->rec_filter rec_dry Dry Crystals rec_filter->rec_dry rec_end Pure Product rec_dry->rec_end chrom_start Crude Product chrom_load Load on Column chrom_start->chrom_load chrom_elute Elute with Mobile Phase chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evap Evaporate Solvent chrom_combine->chrom_evap chrom_end Pure Product chrom_evap->chrom_end ext_start Crude Product in Organic Solvent ext_extract Extract with Aq. Base ext_start->ext_extract ext_separate Separate Layers ext_extract->ext_separate ext_acidify Acidify Aqueous Layer ext_separate->ext_acidify ext_precipitate Precipitate Product ext_acidify->ext_precipitate ext_filter Filter and Wash ext_precipitate->ext_filter ext_dry Dry Product ext_filter->ext_dry ext_end Pure Product ext_dry->ext_end

Caption: Purification workflows for this compound.

References

Comprehensive Analytical Characterization of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 842973-65-3), a heterocyclic compound of significant interest in medicinal chemistry.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including roles as protein kinase inhibitors.[2][3] Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this molecule for its application in research and drug development. This guide outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind each method to ensure robust and reliable results.

Introduction: The Importance of a Multi-Technique Approach

This compound is a key building block in synthetic chemistry. Its structural similarity to purines makes the pyrazolo[1,5-a]pyrimidine core a privileged scaffold in the design of targeted therapeutics.[4] The presence of a carboxylic acid, a chloro-substituent, and the fused heterocyclic ring system dictates its chemical properties and potential biological interactions.

A definitive analytical characterization cannot be achieved by a single technique. Instead, an orthogonal approach, where each method provides complementary information, is required. This note details the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for physicochemical stability.

Chromatographic Analysis: Purity and Identity Verification

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reversed-phase HPLC is the gold standard for analyzing the purity of small organic molecules like our target compound. The C18 stationary phase provides a nonpolar environment, while a polar mobile phase is used for elution. For an acidic compound, adding a modifier like formic acid to the mobile phase is critical. It protonates the carboxylic acid, neutralizing its charge and preventing peak tailing, which results in sharper, more symmetrical peaks and improved resolution. A gradient elution is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved within a reasonable timeframe.

Protocol: HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 1:1 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

ParameterValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for small molecule separation.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical runs.
Detection 254 nmWavelength where aromatic systems typically absorb.
  • Data Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in ACN/H₂O a->b c Dilute to 0.1 mg/mL b->c d Inject 10 µL c->d e Gradient Elution on C18 d->e f UV Detection (254 nm) e->f g Integrate Peaks f->g h Calculate Area % g->h i Report Purity h->i

Caption: HPLC analysis workflow from sample preparation to purity reporting.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

Expertise & Causality: LC-MS is an indispensable tool that couples the separation power of HPLC with the detection specificity of mass spectrometry. For this compound (Molecular Formula: C₇H₄ClN₃O₂, Molecular Weight: 197.58 g/mol ), Electrospray Ionization (ESI) is the ideal ionization technique.[1] ESI is a soft ionization method that minimizes fragmentation, allowing for the clear detection of the molecular ion. Running in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is advisable. The pyrimidine nitrogens are readily protonated in positive mode, while the carboxylic acid is easily deprotonated in negative mode, providing dual confirmation of the molecular weight.

Protocol: LC-MS Confirmation

  • Instrumentation: An HPLC system connected to a mass spectrometer (e.g., single quadrupole, TOF, or Q-TOF) with an ESI source.

  • LC Method: The same HPLC method outlined in Section 2.1 can be used. This allows direct correlation of the UV peaks with their corresponding mass signals.

  • MS Parameters:

ParameterPositive Ion ModeNegative Ion Mode
Ionization Mode ESI+ESI-
Expected Ion [M+H]⁺ = 198.0[M-H]⁻ = 196.0
Mass Range 50 - 500 m/z50 - 500 m/z
Capillary Voltage 3.5 kV-3.0 kV
Drying Gas Temp. 300 °C300 °C
  • Data Analysis: Extract the ion chromatogram for the expected m/z values to confirm that the main peak in the UV chromatogram corresponds to the target compound. The presence of the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) for the molecular ion peak provides definitive confirmation of the presence of a chlorine atom.

Workflow Visualization

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Confirmation lc_peak Eluted Peak from HPLC esi Electrospray Ionization (ESI) lc_peak->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector pos_ion Find [M+H]⁺ at m/z 198.0 detector->pos_ion neg_ion Find [M-H]⁻ at m/z 196.0 detector->neg_ion isotope Confirm Cl Isotope Pattern detector->isotope confirm Identity Confirmed pos_ion->confirm neg_ion->confirm isotope->confirm

Caption: LC-MS data analysis pathway for molecular identity confirmation.

Spectroscopic Analysis: Definitive Structural Elucidation

Spectroscopic methods probe the molecular structure at the atomic level, providing unambiguous evidence of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule.[5] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[6] For this molecule, DMSO-d₆ is the solvent of choice because it effectively dissolves the compound and its acidic proton is observable, unlike in methanol-d₄ where it would exchange with the solvent's deuterium.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data:

Table: Predicted NMR Chemical Shifts (in DMSO-d₆)

Nucleus Predicted δ (ppm) Multiplicity Assignment Rationale
¹H ~13.5 - 14.5 broad s COOH Acidic proton, broad due to exchange.
~9.0 d H-7 Pyrimidine proton adjacent to bridgehead N.
~8.5 d H-5 Pyrimidine proton deshielded by adjacent N.
~7.4 t H-6 Pyrimidine proton coupled to H-5 and H-7.
¹³C ~160 s C OOH Carboxylic acid carbonyl carbon.
~150 s C -5 Pyrimidine carbon adjacent to nitrogen.
~148 s C -7 Pyrimidine carbon adjacent to nitrogen.
~145 s C -8a Bridgehead carbon.
~130 s C -3 Carbon bearing the chlorine atom.
~115 s C -6 Pyrimidine methine carbon.

| | ~110 | s | C -2 | Carbon bearing the carboxylic acid. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". For our compound, we expect to see clear absorptions for the carboxylic acid (both O-H and C=O stretches) and the aromatic pyrazolopyrimidine core.[8][9]

Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Spectral Data:

Table: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
1620 - 1550 C=N / C=C stretch Pyrazolopyrimidine ring
1480 - 1400 C-H bend Aromatic ring

| 800 - 600 | C-Cl stretch | Chloro-substituent |

Physicochemical Characterization: Thermal Properties

Thermal analysis provides critical information about the melting point, purity, and thermal stability of a compound, which is essential for formulation and shelf-life studies.[10]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point. A sharp, narrow endotherm is indicative of a highly pure crystalline material. TGA measures the change in mass of a sample as a function of temperature. For a stable, non-hydrated compound, no significant mass loss should occur until the onset of thermal decomposition.[11]

Protocol: Thermal Analysis

  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for both DSC and TGA).

  • Experimental Conditions:

ParameterValue
Heating Rate 10 °C/min
Temperature Range 25 °C to 350 °C
Atmosphere Nitrogen (N₂)
Flow Rate 50 mL/min
  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm.

    • TGA: Determine the temperature at which significant weight loss (decomposition) begins.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound is successfully achieved through an integrated analytical approach. HPLC and LC-MS confirm the compound's high purity and correct molecular weight. NMR and FT-IR spectroscopy provide unambiguous confirmation of its chemical structure and functional groups. Finally, DSC and TGA establish its melting point and thermal stability. The application of these orthogonal techniques provides a complete and reliable analytical data package, ensuring the quality and integrity of the compound for its intended use in research and development.

References

Application Notes and Protocols: 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1][2][4]

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of this important class of heterocyclic compounds.[5] While specific kinase profiling data for this particular compound is not extensively published, the pyrazolo[1,5-a]pyrimidine core is known to act as an ATP-competitive inhibitor for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), Tropomyosin receptor kinases (Trks), and B-Raf.[1][4][6][7][8] This document provides a detailed guide for researchers on the potential applications and experimental protocols for characterizing the kinase inhibitory activity of this compound, using CDK2 as a representative target.

Mechanism of Action: ATP-Competitive Inhibition

Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function by competing with ATP for binding to the kinase active site.[1][2] The bicyclic ring system of the pyrazolo[1,5-a]pyrimidine scaffold is able to form key hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the adenine moiety of ATP.[7] Substituents on the scaffold, such as the chloro and carboxylic acid groups of this compound, can then be tailored to interact with specific amino acid residues in the ATP-binding pocket, thereby conferring potency and selectivity for a particular kinase.[2]

cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor ATP_pocket ATP Binding Pocket hinge Hinge Region ATP_pocket->hinge Forms H-bonds gatekeeper Gatekeeper Residue ATP_pocket->gatekeeper ADP ADP ATP_pocket->ADP Substrate Substrate Protein ATP_pocket->Substrate Phosphorylates inhibitor 3-Chloropyrazolo[1,5-a]pyrimidine -2-carboxylic acid inhibitor->ATP_pocket Competitively Binds scaffold Pyrazolo[1,5-a]pyrimidine Scaffold inhibitor->scaffold substituents Substituents (Cl, COOH) inhibitor->substituents ATP ATP ATP->ATP_pocket Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: General mechanism of ATP-competitive kinase inhibition.

Representative Target: Cyclin-Dependent Kinase 2 (CDK2)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature in cancer.[9][10] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors.[6][9] For the purpose of this guide, we will consider this compound as a putative inhibitor of CDK2.

CDK2 Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD Cyclin D Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F CDK46->E2F Releases Rb->E2F | CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CDK2_E CDK2/Cyclin E CyclinE->CDK2_E CDK2_E->Rb P S_Phase S Phase Entry (DNA Replication) CDK2_E->S_Phase CDK2_A CDK2/Cyclin A CyclinA->CDK2_A CDK2_A->S_Phase Inhibitor 3-Chloropyrazolo[1,5-a]pyrimidine -2-carboxylic acid Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Hypothetical Kinase Selectivity Profile

The following table presents a hypothetical kinase inhibition profile for this compound, illustrating its potential as a selective CDK2 inhibitor. Note: These values are for illustrative purposes only and must be determined experimentally.

KinaseIC50 (nM)
CDK2 50
CDK1500
CDK5800
CDK91200
PI3Kδ>10,000
TrkA>10,000
B-Raf>10,000
Src>10,000

In Vitro CDK2 Inhibition Assay Protocol

This protocol describes a luminescent kinase assay to determine the in vitro potency of this compound against CDK2. The assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials
  • This compound (CAS 842973-65-3)[5]

  • Recombinant human CDK2/Cyclin E1

  • CDK2 substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

start Start prep_inhibitor Prepare serial dilutions of inhibitor in DMSO start->prep_inhibitor dispense_inhibitor Dispense inhibitor dilutions and controls to plate prep_inhibitor->dispense_inhibitor add_enzyme Add CDK2/Cyclin E1 to all wells dispense_inhibitor->add_enzyme incubate1 Incubate briefly add_enzyme->incubate1 start_reaction Initiate reaction by adding ATP/substrate mix incubate1->start_reaction incubate2 Incubate at RT (e.g., 60 min) start_reaction->incubate2 stop_reaction Stop reaction and deplete remaining ATP incubate2->stop_reaction add_detection Add detection reagent stop_reaction->add_detection incubate3 Incubate to stabilize luminescent signal add_detection->incubate3 read_luminescence Read luminescence on plate reader incubate3->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro luminescent kinase assay.

Step-by-Step Procedure
  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • To a 384-well plate, add 1 µL of each inhibitor dilution.

    • For control wells, add 1 µL of DMSO (100% inhibition control) and 1 µL of a known CDK2 inhibitor like Staurosporine (positive control). For the 0% inhibition control, add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a solution of CDK2/Cyclin E1 in kinase buffer at a 2X final concentration.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Prepare a solution of the substrate peptide and ATP in kinase buffer at a 2X final concentration. The ATP concentration should be at or near the Km for CDK2.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • Luminescence Detection:

    • Following the manufacturer's instructions for the luminescent kinase assay kit, add the reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for the recommended time to stabilize the signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Pipetting errorsUse calibrated pipettes; ensure proper mixing.
Incomplete mixing of reagentsGently tap or centrifuge the plate after adding reagents.
Low signal-to-background ratio Insufficient enzyme activityIncrease enzyme concentration or incubation time.
Sub-optimal ATP concentrationOptimize ATP concentration around the Km value.
Inconsistent IC50 values Inhibitor precipitationCheck solubility of the compound in the final assay concentration.
Instability of the compoundPrepare fresh dilutions of the inhibitor for each experiment.

References

Application Note: High-Throughput Screening of PI3Kδ Inhibitors Using a 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PI3Kδ

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3] Within Class I, the p110δ (PI3Kδ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, differentiation, and function of immune cells, particularly B-cells.[1][4]

Overactivity of the PI3Kδ pathway is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain lymphomas, as well as autoimmune and inflammatory disorders.[1][3][5][6] This makes PI3Kδ a highly attractive therapeutic target. The approval of idelalisib, a selective PI3Kδ inhibitor, for the treatment of certain blood cancers validated this approach and spurred further research into novel inhibitors with improved selectivity and safety profiles.[1]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective PI3Kδ inhibitors.[3][5][7] This application note provides a comprehensive guide for utilizing a foundational member of this class, 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid , as a reference compound in a high-throughput screening (HTS) campaign to identify novel PI3Kδ inhibitors. We will detail both biochemical and cell-based assay protocols, providing the technical insights necessary for their successful implementation and data interpretation.

The Compound: this compound

This document focuses on the application of this compound as a tool compound. While its specific inhibitory activity against PI3Kδ is not extensively documented in public literature, its pyrazolo[1,5-a]pyrimidine core is a key feature in a known class of PI3Kδ inhibitors.[3][7] This makes it an excellent starting point or fragment for screening campaigns and for establishing robust assay methodologies.

Chemical Structure:

  • IUPAC Name: 3-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • CAS Number: 842973-65-3[8]

  • Molecular Formula: C₇H₄ClN₃O₂[8]

  • Molecular Weight: 197.58 g/mol [8]

Part 1: Biochemical Potency Assessment

Biochemical assays are the first line in an inhibitor screening cascade, offering a direct measure of a compound's ability to inhibit the catalytic activity of the purified PI3Kδ enzyme. We will describe two common, robust HTS-compatible methods: a luminescent ADP-Glo™ assay and a TR-FRET-based LanthaScreen® Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay: Measuring Catalytic Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with kinase activity, meaning that effective inhibitors will result in a lower signal.[10]

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[9][11]

Experimental Workflow: ADP-Glo™ Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A PI3Kδ Enzyme + Lipid Substrate (PIP2) D Incubate at RT A->D B Test Compound (e.g., this compound) B->D C ATP C->D E ADP + Phosphorylated Substrate (PIP3) D->E Kinase Activity F Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G Depletes ATP H Luminescence Signal G->H Converts ADP to ATP, Generates Light I Measure on Luminometer H->I

Caption: Workflow for the ADP-Glo™ PI3Kδ kinase assay.

Detailed Protocol: ADP-Glo™ PI3Kδ Assay

  • Materials:

    • Recombinant Human PI3Kδ (p110δ/p85α)[12]

    • PI3K Lipid Substrate (e.g., PIP2)[12]

    • ADP-Glo™ Kinase Assay Kit (Promega)[9][12]

    • Dithiothreitol (DTT)

    • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

    • This compound (and other test compounds) dissolved in 100% DMSO.

    • Known PI3Kδ inhibitor (e.g., Idelalisib) as a positive control.

    • 384-well white, flat-bottom plates.

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control, 100% activity) and a known inhibitor (positive control, 0% activity).

    • Enzyme and Substrate Preparation: Prepare a master mix of PI3Kδ enzyme and PIP2 substrate in kinase assay buffer. The final concentrations should be optimized, but a starting point is 5-10 nM enzyme and 10-20 µM PIP2.

    • Kinase Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well. Add 5 µL of ATP solution (final concentration typically at or near the Kₘ for ATP, e.g., 10 µM) to initiate the reaction. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.[13]

    • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

    • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.[11] Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

LanthaScreen® Eu Kinase Binding Assay: Measuring Target Engagement

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of the kinase.[14] An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[15] This assay directly measures compound engagement with the target, independent of catalytic activity.

Principle of the Assay: The assay uses a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. When both are bound, FRET occurs. An inhibitor displaces the tracer, disrupting FRET.[14][15]

Detailed Protocol: LanthaScreen® PI3Kδ Binding Assay

  • Materials:

    • GST-tagged Recombinant Human PI3Kδ

    • LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific)[14]

    • Kinase Tracer (An appropriate Alexa Fluor™ 647-labeled tracer)[14]

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds in 100% DMSO.

    • 384-well black, low-volume plates.

  • Procedure:

    • Compound Plating: As described in the ADP-Glo™ protocol, plate serial dilutions of test compounds into the assay plate.

    • Reagent Preparation: Prepare a master mix containing the PI3Kδ enzyme and the Eu-anti-GST antibody in assay buffer. Prepare a separate solution of the kinase tracer.

    • Assay Assembly: Add 5 µL of the enzyme/antibody mix to each well. Then, add 5 µL of the tracer solution.

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths. Calculate the emission ratio to determine the FRET signal.

Part 2: Cell-Based Assays for Physiological Relevance

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that a compound can penetrate the cell membrane and inhibit PI3Kδ in a physiological context.[16] These assays measure the modulation of downstream signaling events following PI3Kδ inhibition.

The PI3K/AKT/mTOR Signaling Pathway

Upon activation by upstream signals, PI3Kδ phosphorylates PIP2 to generate PIP3.[12] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to downstream effects on cell survival and proliferation.[2] A key downstream event is the phosphorylation of S6 ribosomal protein, which can be used as a robust biomarker for pathway activity.[17]

PI3K/AKT Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (e.g., BCR) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT pS6 p-S6 pAKT->pS6 Phosphorylation S6 S6 S6->pAKT Proliferation Cell Proliferation & Survival pS6->Proliferation Inhibitor 3-Chloropyrazolo[1,5-a] pyrimidine-2-carboxylic acid Inhibitor->PI3K Inhibition

Caption: Simplified PI3Kδ signaling pathway and point of inhibition.

Phospho-S6 Flow Cytometry Assay

This assay quantifies the phosphorylation of the S6 ribosomal protein in a cell population. It is a robust and quantitative method to assess the activity of the PI3K/AKT/mTOR pathway.

Detailed Protocol: Phospho-S6 Assay in a B-Cell Line (e.g., Ramos)

  • Materials:

    • Ramos cells (or another suitable B-cell line with active BCR signaling).

    • RPMI-1640 medium supplemented with 10% FBS.

    • Test compounds in DMSO.

    • Anti-IgM antibody (for stimulating the B-cell receptor).

    • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

    • Phospho-S6 Ribosomal Protein (Ser235/236) antibody, conjugated to a fluorophore (e.g., Alexa Fluor™ 647).

    • 96-well U-bottom plates.

    • Flow cytometer.

  • Procedure:

    • Cell Plating: Seed Ramos cells at a density of 2x10⁵ cells/well in a 96-well plate.

    • Compound Treatment: Add serial dilutions of the test compounds to the cells. Incubate for 1-2 hours at 37°C, 5% CO₂.

    • Cell Stimulation: Stimulate the PI3K pathway by adding anti-IgM to a final concentration of 10 µg/mL. Incubate for 15-30 minutes at 37°C.[17]

    • Fixation: Fix the cells by adding a fixation buffer for 20 minutes at room temperature.

    • Permeabilization: Wash the cells and then permeabilize them with a permeabilization buffer for 30 minutes.

    • Staining: Add the fluorescently labeled anti-phospho-S6 antibody. Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) for phospho-S6 in each sample.

Part 3: Data Analysis and Interpretation

The primary output of these screening assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzymatic activity or downstream signaling by 50%.[18][19]

Calculating IC₅₀:

  • Normalization: For each plate, normalize the data.

    • The average signal from the DMSO-only wells represents 100% activity (or 0% inhibition).

    • The average signal from the high-concentration positive control wells represents 0% activity (or 100% inhibition).

  • Curve Fitting: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve.[18]

  • IC₅₀ Determination: The IC₅₀ value is the concentration at the inflection point of the sigmoidal curve.[18]

Hypothetical Data Summary:

The table below illustrates how to present the screening data for our lead compound against known inhibitors.

CompoundBiochemical IC₅₀ (nM) (ADP-Glo™)Cellular IC₅₀ (nM) (p-S6 MFI)
This compound 8502,500
Idelalisib (Control)2595
Pan-PI3K Inhibitor (Control)520

Interpretation:

  • Biochemical IC₅₀: This value reflects the direct potency of the compound against the isolated enzyme. A lower value indicates higher potency.

  • Cellular IC₅₀: This value indicates the compound's effectiveness in a biological system. A significant rightward shift (higher IC₅₀) from the biochemical value may suggest poor cell permeability, metabolic instability, or efflux from the cell.

  • Selectivity: To determine selectivity for PI3Kδ, the compound should be tested against other PI3K isoforms (α, β, γ). A high ratio of IC₅₀ (other isoforms) / IC₅₀ (PI3Kδ) indicates good selectivity.[20]

Trustworthiness and Self-Validation

To ensure the reliability of screening data, every protocol must incorporate a system of controls.

  • Positive and Negative Controls: On every assay plate, include wells with a known potent inhibitor (e.g., Idelalisib) and a vehicle control (DMSO). This allows for data normalization and quality control.

  • Z'-Factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Confirmation and Orthogonal Assays: Hits identified in the primary biochemical screen should be confirmed in a secondary, orthogonal assay (e.g., if the primary screen is ADP-Glo™, confirmation could be with the LanthaScreen® binding assay). This minimizes the risk of identifying artifacts of a particular technology.

Conclusion

This application note provides a detailed framework for using This compound as a reference compound in a screening campaign for novel PI3Kδ inhibitors. By employing a combination of robust biochemical and cell-based assays, researchers can effectively identify and characterize new chemical entities targeting this critical pathway. The causality-driven explanations and step-by-step protocols herein are designed to empower drug discovery professionals to generate high-quality, reproducible data, thereby accelerating the development of next-generation therapies for cancers and autoimmune diseases.

References

The Strategic Application of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This scaffold is considered a "privileged structure," as its derivatives have been shown to interact with a wide range of biological targets, exhibiting anticancer, antiviral, and anti-inflammatory properties.[2] A particularly fruitful area of research has been the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, with several compounds entering clinical trials and even reaching the market for the treatment of various cancers.[3][4] The rigid, planar nature of this bicyclic system provides an excellent framework for the spatial orientation of various functional groups, allowing for precise interactions with the binding sites of target proteins.[1]

This application note provides a detailed guide for the use of a key intermediate, 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid , in structure-activity relationship (SAR) studies. This versatile building block offers two orthogonal points for chemical modification: the carboxylic acid at the 2-position and the chloro group at the 3-position. This dual functionality allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Strategic Importance of this compound in SAR

The strategic utility of this compound lies in the distinct reactivity of its two functional groups. This allows for a modular approach to library synthesis, where a common core can be diversified at two independent positions.

  • The 2-Carboxylic Acid: This group is an ideal handle for the introduction of a wide variety of substituents through amide bond formation . The resulting carboxamides can participate in crucial hydrogen bonding interactions within the active sites of many kinases, significantly influencing binding affinity and selectivity.[5]

  • The 3-Chloro Group: The chlorine atom at the 3-position serves as a versatile synthetic handle for introducing diversity through various cross-coupling reactions . While direct nucleophilic aromatic substitution at this position can be challenging, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) provide efficient means to install a wide range of aryl, heteroaryl, and amino substituents.

The systematic modification of these two positions allows researchers to probe the steric and electronic requirements of the target's binding pocket, leading to a comprehensive understanding of the SAR.

Caption: SAR strategy using the dual-functionalized core.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold

While this compound is commercially available from several suppliers, a general synthetic approach is outlined below, based on established methods for constructing the pyrazolo[1,5-a]pyrimidine ring system.[3][6]

Proposed Synthesis of this compound:

A plausible synthetic route involves the cyclocondensation of an aminopyrazole with a suitable three-carbon building block, followed by chlorination.

  • Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-2-carboxylate. This starting material can be synthesized through various literature methods.

  • Step 2: Cyclocondensation to form Ethyl 3-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate. The aminopyrazole from Step 1 can be reacted with a malonate derivative in the presence of a base to form the pyrimidinone ring.

  • Step 3: Chlorination to form Ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. The hydroxyl group at the 3-position can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

  • Step 4: Saponification to this compound. The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, for example, with lithium hydroxide in a mixture of methanol and water.

Part 2: Diversification at the 2-Position via Amide Coupling

The carboxylic acid at the 2-position is readily converted to a diverse library of amides using standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent for this transformation.

Protocol: General Procedure for HATU-mediated Amide Coupling

  • Activation of the Carboxylic Acid:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add HATU (1.1 - 1.2 equivalents) to the solution.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition:

    • To the pre-activated mixture, add the desired primary or secondary amine (1.0 - 1.2 equivalents).

    • Continue stirring the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours depending on the reactivity of the amine.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% aqueous HCl or 5% aqueous LiCl to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Data Presentation: Representative Amide Derivatives and their Biological Activity

The following table illustrates the impact of varying the amide substituent on the inhibitory activity against a hypothetical kinase.

Compound IDR-Group (Amine)Kinase IC₅₀ (nM)
1a -NH-CH₃500
1b -NH-CH₂-Ph150
1c -NH-(4-pyridyl)50
1d -N(CH₃)₂>1000

This data suggests that an aromatic substituent on the amide nitrogen is beneficial for activity, with the pyridyl group in 1c likely forming a key hydrogen bond or polar interaction within the kinase active site.

Part 3: Diversification at the 3-Position via Cross-Coupling Reactions

The 3-chloro group provides a handle for introducing aryl, heteroaryl, and amino groups through palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing a variety of aryl and heteroaryl substituents at the 3-position.

  • Reaction Setup:

    • In a microwave vial or a Schlenk flask, combine the 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide derivative (1.0 equivalent), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2, 2-10 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 equivalents).

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or dimethylformamide (DMF).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with conventional heating or using a microwave reactor.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Application Notes for 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Agrochemical Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a significant "privileged scaffold" in medicinal and agrochemical chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[1] 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 842973-65-3) represents a key intermediate, a versatile building block for the synthesis of a new generation of herbicides and fungicides.[2][3] Its carboxylic acid and chloro functionalities provide reactive handles for the creation of diverse chemical libraries, particularly through the synthesis of amide derivatives, which have demonstrated potent biological activities.[4][5]

This guide provides a comprehensive overview of the application of this intermediate in agrochemical research, focusing on its role in the development of novel herbicides that target the essential enzyme Dihydroorotate Dehydrogenase (DHODH). We will detail the scientific rationale, provide step-by-step protocols for derivative synthesis, and outline bioassay workflows for activity screening and mechanism-of-action validation.

Scientific Rationale: Targeting Pyrimidine Biosynthesis for Herbicidal Action

A critical strategy in herbicide development is the identification of compounds that inhibit essential plant biochemical pathways. The de novo pyrimidine biosynthesis pathway is one such critical target. Pyrimidines are fundamental components of nucleic acids (DNA and RNA), and their disruption leads to cell cycle arrest and ultimately, plant death.

A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[6] Inhibition of plant DHODH has been identified as a novel and effective herbicidal mode of action.[6] Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to be potent inhibitors of DHODH, making this compound a valuable starting point for the synthesis of next-generation herbicides.

The general workflow for leveraging this compound in a discovery program is outlined below:

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies A 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid (Starting Material) B Amide Library Synthesis A->B Amidation (e.g., with substituted anilines) C Primary Herbicidal Screen (Whole Plant Assay) B->C D Antifungal Screen (Mycelial Growth Assay) B->D E In Vitro DHODH Enzyme Inhibition Assay C->E Active Compounds F Uridine Rescue Assay E->F Confirm MoA G Lead Compound Identification F->G G DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme DHO->DHODH Orotate Orotate (Product) DHODH->Orotate DCIP_red DCIP (reduced) Colorless DHODH->DCIP_red DCIP_ox DCIP (oxidized) Blue DCIP_ox->DHODH e- acceptor Inhibitor Pyrazolopyrimidine Derivative Inhibitor->DHODH

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this multi-step synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A common route involves the cyclocondensation of an aminopyrazole derivative with a malonate equivalent, followed by chlorination and hydrolysis. Each step presents its own set of challenges, including the formation of specific byproducts that can complicate purification and reduce yields.

Below is a generalized workflow diagram illustrating the key transformations.

Synthesis_Workflow cluster_0 Step 1: Pyrazolopyrimidine Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis 3-Aminopyrazole 3-Aminopyrazole Intermediate_Ester Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate (unsubstituted or hydroxylated) 3-Aminopyrazole->Intermediate_Ester Cyclocondensation Malonate_Derivative Diethyl 2-(ethoxymethylene)malonate or similar Malonate_Derivative->Intermediate_Ester Chlorinated_Ester Ethyl 3-Chloropyrazolo[1,5-a] pyrimidine-2-carboxylate Intermediate_Ester->Chlorinated_Ester POCl3 or other chlorinating agent Final_Product 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Chlorinated_Ester->Final_Product Base or Acid Hydrolysis

Caption: Generalized synthetic workflow for this compound.

II. Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield in the Initial Cyclocondensation Step

Question: I am seeing a low yield of my pyrazolo[1,5-a]pyrimidine ester after reacting 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEM). My TLC shows multiple spots. What could be the issue?

Answer:

This is a frequent challenge. The reaction between 3-aminopyrazoles and β-dicarbonyl compounds or their equivalents is sensitive to reaction conditions, and several side reactions can occur.

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization may require prolonged heating or a higher boiling point solvent to go to completion. Refluxing in glacial acetic acid or diphenyl ether are common strategies to drive the reaction forward.[1]

  • Formation of Isomeric Byproducts: 3-Aminopyrazole has two nucleophilic nitrogen atoms. While the reaction to form the [1,5-a] isomer is generally favored, the reaction can sometimes lead to the formation of the isomeric pyrazolo[3,4-b]pyridine system under certain conditions. Careful control of pH and temperature is crucial.

  • Side Reactions of DEEM: Diethyl 2-(ethoxymethylene)malonate can undergo self-condensation or react with the solvent, especially under harsh basic or acidic conditions. It's important to use DEEM in appropriate stoichiometry and control the addition rate.

  • Decarboxylation of Starting Material: If you are starting with 3-aminopyrazole-4-carboxylic acid, ensure that the initial decarboxylation step is complete before proceeding with the cyclization.[2] Incomplete decarboxylation will introduce an unwanted carboxylic acid group into the reaction mixture.

Troubleshooting Protocol:

  • Confirm Starting Material Purity: Ensure your 3-aminopyrazole and DEEM are of high purity.

  • Solvent and Temperature Optimization: If using a lower boiling point solvent like ethanol, consider switching to glacial acetic acid and refluxing for 8-12 hours.[1] For less reactive substrates, a high-boiling solvent like diphenyl ether might be necessary.

  • pH Control: The reaction is often acid-catalyzed. Ensure an appropriate acidic environment is maintained throughout the reaction.

  • Work-up Procedure: After the reaction, quenching with ice and neutralizing with a mild base like sodium bicarbonate can help precipitate the product and remove acidic impurities.[1]

FAQ 2: Unexpected Masses in MS Analysis After Chlorination

Question: After reacting my pyrazolo[1,5-a]pyrimidin-7-one intermediate with phosphorus oxychloride (POCl₃), my LC-MS shows the expected mass for the chlorinated product, but also a significant peak corresponding to a dichlorinated species. Why is this happening?

Answer:

Over-chlorination is a known byproduct when using powerful chlorinating agents like POCl₃, especially with extended reaction times or high temperatures. The pyrazolo[1,5-a]pyrimidine ring system has multiple positions that can be susceptible to electrophilic attack under Vilsmeier-Haack type conditions.

Common Byproducts in Chlorination:

Compound NameMolecular FormulaMonoisotopic Mass (Da)Likely Origin
Target: Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate C₉H₈ClN₃O₂225.03Desired Product[3][4][5]
Byproduct: Dichlorinated pyrazolopyrimidine C₉H₇Cl₂N₃O₂258.99Over-chlorination
Byproduct: Formylated byproduct C₁₀H₈ClN₃O₃253.02Reaction with DMF if used as solvent

Causality and Prevention:

The Vilsmeier-Haack reaction, which is mechanistically related to chlorination with POCl₃, can lead to formylation if a formamide source like DMF is present.[6][7][8][9] Furthermore, the pyrazole ring itself can be susceptible to chlorination, leading to dichlorinated byproducts.

Troubleshooting Protocol:

  • Control Reaction Temperature: Perform the chlorination at the lowest effective temperature. Start at a lower temperature (e.g., 0-10 °C) and slowly warm to reflux if necessary.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize the formation of over-chlorinated products.

  • Stoichiometry of POCl₃: Use a minimal excess of POCl₃. A large excess will increase the likelihood of side reactions.

  • Solvent Choice: If possible, avoid using DMF as a solvent during chlorination to prevent the formation of formylated byproducts. If DMF is necessary for solubility, use it sparingly.

Chlorination_Byproducts Start Pyrazolo[1,5-a]pyrimidin-7-one Intermediate Target 3-Chloro-Product Start->Target POCl3 (Controlled) Over_Chlorinated Di-Chloro Byproduct Start->Over_Chlorinated Excess POCl3 / High Temp. Formylated Formylated Byproduct (if DMF is present) Start->Formylated POCl3 / DMF

Caption: Potential reaction pathways during the chlorination step.

FAQ 3: Difficulty with the Final Hydrolysis Step

Question: I am attempting to hydrolyze the ethyl ester of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate to the corresponding carboxylic acid, but I am getting a low yield and my product seems to be degrading. What are the best conditions for this hydrolysis?

Answer:

Hydrolysis of the ester to the carboxylic acid can be challenging due to the potential for side reactions on the heterocyclic core, especially under harsh conditions. Both acidic and basic hydrolysis can be employed, but each has its drawbacks.

Potential Issues During Hydrolysis:

  • Ring Opening: Strong basic conditions (e.g., high concentrations of NaOH or KOH at high temperatures) can lead to the cleavage of the pyrimidine ring.

  • Decarboxylation: The target carboxylic acid can be susceptible to decarboxylation, especially at elevated temperatures in either acidic or basic media.

  • Nucleophilic Substitution: The chloro-substituent can be displaced by hydroxide ions under forcing basic conditions, leading to the corresponding hydroxy- A by-product.

Recommended Hydrolysis Protocol:

A milder basic hydrolysis is often the most effective method.

  • Reagents: Use a milder base like lithium hydroxide (LiOH) in a mixture of solvents such as THF and water.[10]

  • Temperature: Conduct the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid refluxing for extended periods.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of complete ester consumption.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Alternative: Acidic Hydrolysis

If basic hydrolysis proves problematic, acidic hydrolysis using a mixture of acetic acid and a mineral acid (e.g., HCl) can be attempted, but careful temperature control is essential to prevent decarboxylation.

III. Common Byproduct Profiles

Understanding the structure and formation of common byproducts is key to optimizing your synthesis and purification strategy.

Byproduct StructureNameFormation MechanismKey Analytical Signature (MS m/z)
alt text
Isomeric Pyrazolo[3,4-b]pyridineNucleophilic attack from the other nitrogen of the 3-aminopyrazole during cyclization.Same as the desired pyrazolopyrimidine ester, requires NMR for differentiation.
alt text
3-Chloropyrazolo[1,5-a]pyrimidineDecarboxylation of the final product during hydrolysis or under harsh thermal conditions.C₆H₄ClN₃ (M+H)⁺ ~154.02
alt text
3-Hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylic acidNucleophilic substitution of the chloride with hydroxide during basic hydrolysis.C₇H₅N₃O₃ (M+H)⁺ ~180.04

IV. Concluding Remarks

The synthesis of this compound is a rewarding but challenging endeavor. A thorough understanding of the reaction mechanism and potential side reactions at each step is crucial for success. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, and by being vigilant in monitoring reaction progress, researchers can significantly improve yields and purity. This guide provides a starting point for troubleshooting common issues; however, each specific substrate and reaction setup may require further optimization.

V. References

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025). ACS Omega. 1

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. 6

  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. (n.d.). Can. J. Chem., 53, 119 (1975). 2

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. 7

  • Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. (n.d.). RSC Publishing. 8

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. 9

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH. 11

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH. 10

  • Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). PubChemLite. 12

  • Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. (2025). ChemicalBook. 4

  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. (n.d.). PubChem. 5DUbVgmwj7xFBFJeFXaeYPza9BpFkuGNLNaWcD)

References

Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a privileged core in medicinal chemistry, found in numerous therapeutic agents.[1][2][3] However, their synthesis can present several challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the common initial hurdles and questions that arise during the synthesis of pyrazolo[1,5-a]pyrimidines.

Q1: What is the most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core?

A1: The most widely adopted and versatile strategy is the cyclocondensation reaction between a 3-aminopyrazole (or 5-aminopyrazole) derivative and a 1,3-bielectrophilic compound.[1][4] This approach allows for the construction of the pyrimidine ring onto the pyrazole core. Common 1,3-bielectrophiles include β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles.[1][4] The flexibility of this method allows for the introduction of a wide variety of substituents at positions 2, 3, 5, 6, and 7 of the final scaffold by choosing appropriately substituted starting materials.[4]

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclocondensation reaction?

A2: Achieving regiocontrol is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is primarily governed by the differential reactivity of the two electrophilic centers in the 1,3-bielectrophile and the nucleophilicity of the N1 versus the exocyclic amino group of the aminopyrazole.

  • Steric and Electronic Effects: The substituents on both the aminopyrazole and the dicarbonyl compound play a crucial role. For instance, the use of β-diketones with fluorinated substituents can improve the electrophilicity of one carbonyl group, thereby directing the initial nucleophilic attack and controlling the regioselectivity.[4]

  • Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and catalyst is essential.[2] Acidic or basic conditions can modulate the reactivity of the nucleophiles and electrophiles differently. For example, using sodium ethoxide in ethanol is a common catalytic system.[4]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to not only reduce reaction times but also, in some cases, improve regioselectivity.[4]

Q3: My reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?

A3: Low yields and slow reaction rates are common issues. Here are several strategies to enhance reaction efficiency:

  • Catalyst Choice: The choice of acid or base catalyst is critical. Common catalysts include acetic acid, sodium ethoxide, and pyridine.[4] For specific transformations, such as the synthesis of 5,7-dichloro derivatives from malonic acid, the addition of POCl₃ with a catalytic amount of pyridine can significantly improve yields and reduce reaction times.[4]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating.[2][4]

  • Solvent Selection: The choice of solvent is important. While ethanol is commonly used, exploring other solvents like dimethylformamide (DMF) or even solvent-free conditions might be beneficial depending on the specific substrates.[5][6]

  • Starting Material Purity: Ensure the purity of your starting 3-aminopyrazole and 1,3-dicarbonyl compound, as impurities can inhibit the reaction or lead to side products.

Q4: How can I introduce substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine core after the ring system is formed?

A4: Post-synthetic modification, particularly at the C3 position, is a powerful strategy for diversification. C-H functionalization has emerged as a key method for this purpose.[5][7] Recent developments have enabled the direct introduction of various functional groups at the 3-position, including:

  • Halogenation: 3-halo-pyrazolo[1,5-a]pyrimidines can be synthesized via direct C-H halogenation using reagents like N-halosuccinimides or through one-pot cyclization-halogenation procedures.[2][5]

  • Nitration, Formylation, and Acetylation: These functional groups can also be introduced at the 3-position through electrophilic substitution reactions under specific conditions.[5][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, including potential causes and recommended solutions.

Guide 1: Poor Yields and/or Complex Product Mixtures in Condensation Reactions

This guide will help you diagnose and resolve issues leading to low yields and the formation of multiple products in the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyls.

Troubleshooting Workflow

G start Low Yield / Complex Mixture check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure regio_issue Suspect Regioisomer Formation? optimize_conditions->regio_issue confirm_regio Confirm with 2D NMR (NOESY/HMBC) regio_issue->confirm_regio Yes side_reactions Consider Side Reactions (e.g., Dimerization) regio_issue->side_reactions No modify_reagents Modify Reagents to Favor Desired Isomer confirm_regio->modify_reagents purification Optimize Purification (Column Chromatography, Recrystallization) side_reactions->purification modify_reagents->purification solution Improved Yield and Purity purification->solution

Troubleshooting Decision Tree

Observed Problem Potential Cause Recommended Solution
Low conversion of starting materials 1. Insufficient reaction time or temperature.2. Inappropriate catalyst or solvent.3. Low reactivity of substrates.1. Increase reaction time and/or temperature. Consider microwave irradiation to accelerate the reaction.[2][4]2. Screen different catalysts (e.g., acetic acid, p-toluenesulfonic acid, piperidine) and solvents (e.g., ethanol, DMF, toluene).3. For less reactive ketones, consider converting them to a more reactive intermediate like a β-enaminone first.[8]
Formation of multiple spots on TLC, even after extended reaction time 1. Formation of regioisomers.2. Competing side reactions, such as dimerization of the aminopyrazole or self-condensation of the dicarbonyl compound.3. Decomposition of starting materials or product under the reaction conditions.1. Confirm the presence of isomers using LC-MS and NMR. To control regioselectivity, modify the electronic properties of the dicarbonyl compound (e.g., using a trifluoromethyl group to enhance the electrophilicity of one carbonyl).[4]2. Use a stoichiometric amount of the 1,3-dicarbonyl compound. Running the reaction at a lower temperature might suppress side reactions.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Difficulty in purifying the desired product 1. Similar polarity of the desired product and byproducts/isomers.2. The product is an oil or difficult to crystallize.1. Optimize the chromatographic separation by screening different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective.2. Attempt to form a salt of the product to induce crystallization. If the product is an oil, try trituration with a non-polar solvent like hexane or diethyl ether.
Guide 2: Challenges in Post-Synthetic C-H Functionalization at the 3-Position

This guide addresses common issues encountered during the direct functionalization of the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a method that allows for the direct introduction of a halogen at the 3-position during the cyclization process.[2][8]

  • Reaction Setup: In a suitable reaction vessel, combine the 3-aminopyrazole (1.0 mmol), the enaminone or chalcone (1.1 mmol), and the sodium halide (NaX, where X = Cl, Br, or I; 1.5 mmol) in a suitable solvent (e.g., DMSO or water).[2][5]

  • Initiation: Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (2.0 mmol).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Observed Problem Potential Cause Recommended Solution
No reaction or very low conversion 1. The oxidizing agent is not effective.2. The reaction temperature is too low.1. Ensure the potassium persulfate is fresh and dry. Other oxidizing systems can be explored.2. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Formation of the non-halogenated pyrazolo[1,5-a]pyrimidine 1. The oxidative halogenation step is not occurring.2. Insufficient amount of sodium halide or oxidizing agent.1. The reaction may proceed through the initial formation of the pyrazolo[1,5-a]pyrimidine followed by halogenation.[5] Ensure the reaction is stirred for a sufficient duration for the second step to occur.2. Increase the equivalents of the sodium halide and/or the oxidizing agent.
Formation of di-halogenated or other over-reacted products 1. Reaction conditions are too harsh.2. The substrate is highly activated.1. Reduce the reaction temperature or the amount of oxidizing agent.2. For highly activated substrates, consider a two-step approach: first synthesize the pyrazolo[1,5-a]pyrimidine and then perform the halogenation under milder conditions.

General Workflow for Synthesis and Functionalization

G cluster_0 Core Synthesis cluster_1 Post-Synthetic Functionalization aminopyrazole 3-Aminopyrazole condensation Cyclocondensation aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl dicarbonyl->condensation core_product Pyrazolo[1,5-a]pyrimidine Core condensation->core_product ch_functionalization C-H Functionalization core_product->ch_functionalization final_product Substituted Pyrazolo[1,5-a]pyrimidine ch_functionalization->final_product

Synthetic Workflow Diagram

References

Technical Support Center: Synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its potent and selective inhibition of various protein kinases.[1][2]

This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

General Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and effective route involves three primary stages:

  • Cyclocondensation: Formation of the core pyrazolo[1,5-a]pyrimidine ring system.

  • Electrophilic Chlorination: Regioselective introduction of a chlorine atom at the C3 position.

  • Saponification: Hydrolysis of the ester intermediate to yield the final carboxylic acid.

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C3-Chlorination cluster_2 Step 3: Saponification A 3-Aminopyrazole C Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate A:e->C:w Reflux in EtOH/AcOH B Diethyl 2-(ethoxymethylene)malonate B:e->C:w D Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylate C->D N-Chlorosuccinimide (NCS) DMF, 50-60 °C E 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid D->E LiOH or NaOH THF/H₂O, RT

Caption: General workflow for synthesizing the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each point explains the potential cause and provides a validated solution.

Question 1: My yield for the initial cyclocondensation (Step 1) is very low, and I see multiple spots on my TLC plate.

Answer: Low yields and side products in the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophiles are common issues.[2][3] The success of this step hinges on controlling the reaction conditions and ensuring the purity of your starting materials.

  • Causality: The 3-aminopyrazole has two nucleophilic nitrogen atoms, which can lead to isomeric products. The reaction is typically regioselective, but harsh conditions or impurities can compromise this. The reaction between 5-aminopyrazoles and β-dicarbonyl compounds is a frequently employed strategy that generally proceeds under acidic or basic conditions.[2]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure your 3-aminopyrazole is pure. Recrystallize or repurify via column chromatography if necessary.

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. While some protocols use strong bases, an acidic medium like acetic acid or a Lewis acid catalyst can enhance regioselectivity and drive the reaction to completion.[2][4] Refluxing in ethanol with a catalytic amount of acetic acid is a robust starting point.

    • Temperature Control: While reflux is often required, excessively high temperatures can lead to decomposition. Monitor the reaction by TLC and stop heating once the starting material is consumed.

    • Work-up Procedure: Upon completion, pouring the reaction mixture into ice water can help precipitate the product, simplifying isolation and separating it from more soluble impurities.

Question 2: During the chlorination (Step 2), I am getting a mixture of isomers. How can I improve the regioselectivity for the 3-position?

Answer: Achieving high regioselectivity during electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core can be challenging. The electron density of the ring dictates the site of attack, and conditions can influence the outcome.

  • Causality: The pyrazolo[1,5-a]pyrimidine ring is an electron-rich system. While the 3-position is often susceptible to electrophilic attack, other positions (like 6) can also react depending on the reagent and conditions.[5] The choice of chlorinating agent is paramount.

  • Troubleshooting Steps:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally the preferred reagent for selective C3-chlorination of this scaffold. It is milder than alternatives like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃), which can be less selective or lead to side reactions like the Vilsmeier-Haack reaction if DMF is the solvent.[6][7][8]

    • Solvent Effects: Acetonitrile or DMF are common solvents. DMF can sometimes participate in the reaction (forming a Vilsmeier-type reagent), so if selectivity is an issue, consider switching to acetonitrile or a chlorinated solvent like dichloroethane.

    • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently warm to 50-60 °C while monitoring closely with TLC or LC-MS. Overheating can decrease selectivity.

ReagentTypical SolventTemperature (°C)Expected Outcome
NCS DMF / Acetonitrile50 - 60Good to excellent selectivity for C3-chlorination.
SO₂Cl₂ Dichloromethane0 - RTCan be aggressive; risk of over-chlorination or side reactions.
POCl₃ Neat or TolueneRefluxOften used for converting hydroxyl groups to chlorides; can also act as a chlorinating agent in Vilsmeier-Haack type reactions, potentially leading to mixtures.[9]

Question 3: The final hydrolysis (Step 3) is either incomplete or leads to decomposition of my product. What are the optimal conditions?

Answer: Saponification of the ethyl ester must be performed under carefully controlled conditions to prevent incomplete reaction or undesired side reactions like decarboxylation.

  • Causality: The ester group at the C2 position can be sterically hindered, requiring robust hydrolysis conditions. However, the pyrazolo[1,5-a]pyrimidine core can be sensitive to strong acid or high heat, which may lead to ring opening or decarboxylation.

  • Troubleshooting Steps:

    • Base Selection: Lithium hydroxide (LiOH) is often superior to sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this transformation. It has a lower tendency to catalyze side reactions. A typical protocol uses LiOH in a mixture of THF and water.[10][11]

    • Temperature Control: This reaction should be run at or slightly above room temperature. Avoid heating unless the reaction is stalled, and even then, use minimal heat (e.g., 35-40 °C).

    • Reaction Monitoring: The reaction is typically complete within a few hours. Monitor by TLC or LC-MS until all the starting ester has been consumed.

    • Acidification: After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with dilute HCl (e.g., 1N) to a pH of ~3-4. Adding the acid too quickly can cause a temperature spike, promoting decomposition. The carboxylic acid product should precipitate upon acidification.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the structure and regiochemistry of my final product? A1: A combination of techniques is essential.

  • ¹H and ¹³C NMR: This is the most powerful tool. The chemical shifts and coupling constants of the protons on the pyrimidine ring (at C5 and C6) and the pyrazole ring (at C7) will confirm the overall structure. The absence of a proton signal for the C3 position is strong evidence of successful chlorination at that site.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, including the incorporation of a chlorine atom.

  • X-ray Crystallography: If you can grow a suitable crystal, this provides unambiguous proof of the structure and regiochemistry.

Q2: Can I introduce the 2-carboxylic acid group directly instead of using an ester? A2: While possible, it is generally less efficient. The cyclocondensation reaction often works best with malonate esters. Starting with malonic acid can lead to lower yields and competing decarboxylation reactions under the required thermal conditions. The ester-to-acid hydrolysis is a very reliable and high-yielding final step.[11]

Q3: Are there alternative routes to synthesize this molecule? A3: Yes, medicinal chemistry literature describes several ways to build the pyrazolo[1,5-a]pyrimidine scaffold.[3][12] For instance, one could envision a route starting with a pre-chlorinated 1,3-dicarbonyl equivalent. Another approach could involve synthesizing the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid first and then performing the chlorination. However, electrophilic attack on the acid form can be more complex, making the ester protection strategy outlined here more common and reliable.

Q4: What is the underlying mechanism of the Vilsmeier-Haack reaction, and why is it relevant? A4: The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[8] It is relevant here because if you use POCl₃ as a chlorinating agent in DMF, you can inadvertently generate the Vilsmeier reagent, leading to formylation (addition of a -CHO group) instead of or in addition to chlorination.[6] This highlights the importance of choosing a specific and mild chlorinating agent like NCS.

G cluster_main Troubleshooting: C3-Chlorination Selectivity cluster_reagent Reagent Check cluster_conditions Condition Check cluster_solution Corrective Actions start Isomer Mixture Observed? reagent_check What chlorinating agent was used? start->reagent_check ncs NCS reagent_check->ncs Good aggressive POCl₃ / SO₂Cl₂ reagent_check->aggressive Potential Issue temp_check Was the temperature > 60°C? ncs->temp_check solution1 Switch to NCS in Acetonitrile aggressive->solution1 temp_ok No temp_check->temp_ok Good temp_high Yes temp_check->temp_high Potential Issue solution2 Lower temperature to RT - 50°C and monitor temp_high->solution2

Caption: Decision workflow for troubleshooting chlorination regioselectivity.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • To a solution of 3-aminopyrazole (1.0 eq) in absolute ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq) followed by glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Dissolve the ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by LC-MS.

  • After cooling to room temperature, pour the mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired chlorinated ester.

Protocol 3: Synthesis of this compound

  • Dissolve the ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a 2:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture vigorously at room temperature for 3-5 hours. Monitor the hydrolysis by TLC.

  • Once the starting material is fully consumed, cool the reaction vessel in an ice bath.

  • Slowly add 1N HCl dropwise with stirring to adjust the pH to ~3-4. A precipitate should form.

  • Stir the resulting slurry in the ice bath for another 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to a constant weight.

References

Technical Support Center: Suzuki Coupling with 3-Chloropyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the most versatile C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling, specifically as it applies to the challenging substrate class of 3-chloropyrazolo[1,5-a]pyrimidines. The unique electronic properties of this heteroaromatic system necessitate a carefully optimized approach to achieve high yields and purity. This document provides direct answers to common issues, explains the chemical reasoning behind our recommendations, and offers detailed protocols to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 3-chloropyrazolo[1,5-a]pyrimidine resulting in low to no yield?

This is the most common issue and can stem from several factors, primarily related to the inherent reactivity of the starting materials.

  • The Challenge of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts.[1][2] Consequently, the first and often rate-limiting step of the catalytic cycle, oxidative addition, is sluggish.[2] Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient to activate this bond effectively.[3]

  • Catalyst and Ligand Incompatibility: Your choice of catalyst and, more importantly, the phosphine ligand is critical. The catalytic system must be robust enough to facilitate the difficult oxidative addition. Bulky, electron-rich phosphine ligands are known to enhance catalytic activity for aryl chlorides by promoting both the oxidative addition and the final reductive elimination steps.[4][5]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction can lead to a low concentration of the active catalyst.[6] Furthermore, the Pd(0) catalyst is sensitive to oxygen, and inadequate degassing can lead to its oxidation and deactivation.[7]

  • Sub-optimal Base or Solvent: The base is not merely a spectator; it is essential for activating the boronic acid for the transmetalation step.[1][8] The choice of base and solvent system must be compatible and facilitate the interaction of all components, some of which may have poor solubility.

Q2: I'm recovering a significant amount of my 3-chloropyrazolo[1,5-a]pyrimidine starting material. What is the likely cause?

Observing unreacted aryl chloride almost always points to a problem with the oxidative addition step.

  • Insufficiently Active Catalyst: As mentioned in Q1, the energy barrier for the Pd(0) catalyst to insert into the C-Cl bond of your pyrazolopyrimidine is high. Your catalytic system is likely not active enough.

    • Solution: Switch to a more powerful catalytic system. Modern dialkylbiaryl phosphine ligands, such as SPhos or XPhos , paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are designed for these challenging couplings.[5][9] These ligands create a sterically hindered and electron-rich palladium center that is highly active for coupling aryl chlorides, often even at room temperature.[5][9]

  • Low Reaction Temperature: While some highly active catalysts work at room temperature, coupling an unreactive chloride often requires elevated temperatures (e.g., 80-110 °C) to overcome the activation energy for oxidative addition.[10] If your reaction is sluggish, a simple increase in temperature may be the solution.

Q3: My main byproduct is the homocoupling of my boronic acid (R-R). How can I minimize this?

Homocoupling arises from the reaction of two boronic acid molecules, often catalyzed by palladium species, and can be exacerbated by the presence of oxygen.[11][12]

  • Cause: This side reaction becomes competitive when the desired cross-coupling is slow. If the oxidative addition of the 3-chloropyrazolo[1,5-a]pyrimidine is sluggish, the palladium catalyst may preferentially react with the more available boronic acid. The presence of Pd(II) species from incomplete reduction or catalyst oxidation can also promote homocoupling.[11]

  • Solutions:

    • Strictly Anaerobic Conditions: Ensure your reaction vessel, solvent, and reagents are thoroughly degassed. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction time.[7] This minimizes oxygen that can oxidize your Pd(0) catalyst and promote homocoupling.

    • Optimize Reagent Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents). While counterintuitive, ensuring enough nucleophile is present can help the cross-coupling outcompete the homocoupling once the oxidative addition has occurred. However, a large excess can sometimes favor homocoupling, so optimization is key.

    • Use a More Active Catalyst System: By accelerating the rate of the main catalytic cycle (especially oxidative addition), you reduce the time available for side reactions like homocoupling to occur.[4]

Q4: I've isolated a dehalogenated byproduct (the pyrazolo[1,5-a]pyrimidine without the chlorine). What causes this and how can I prevent it?

Dehalogenation is the replacement of the chlorine atom with a hydrogen atom.

  • Cause: This typically occurs after oxidative addition. The resulting Aryl-Pd(II)-Cl intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to give the dehalogenated product.[11] Common hydride sources include solvent impurities, certain bases (especially if alkoxides are used with alcohols), or the boronic acid itself under certain conditions.

  • Solutions:

    • Solvent Purity: Use high-purity, dry solvents. Avoid alcoholic solvents if possible, or if required, ensure they are rigorously dried.

    • Base Selection: Using a non-nucleophilic inorganic base like K₃PO₄ or K₂CO₃ is often preferable to alkoxides (e.g., NaOtBu) unless specifically required by a protocol designed for them.[8]

    • Water Management: While many Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating the catalytic cycle, excess water can sometimes contribute to side reactions.[13] If dehalogenation is a major issue, consider using anhydrous conditions or a biphasic system where the water concentration is controlled (e.g., toluene/water).

Q5: My boronic acid appears to be decomposing during the reaction. What is happening?

This common side reaction is known as protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[14][15] Heteroaryl boronic acids can be particularly susceptible to this process.[11]

  • Cause: Protodeboronation can be catalyzed by the palladium complex, but it is often accelerated by the basic reaction conditions and the presence of water, which acts as the proton source.[14][16] High temperatures can also increase the rate of this decomposition pathway.[15]

  • Solutions:

    • Use Boronic Esters: Pinacol boronic esters (R-Bpin) or MIDA boronate esters are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[17][18] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[15][19]

    • Choose the Right Base: While a base is required, overly harsh basic conditions can accelerate protodeboronation. Weaker bases like K₂CO₃ or CsF can sometimes be beneficial. K₃PO₄ is often a good compromise, being strong enough for the reaction but not as aggressive as hydroxides.[8][15]

    • Control Temperature: Do not heat the reaction excessively or for longer than necessary. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Troubleshooting Decision Tree

This flowchart provides a systematic approach to diagnosing and solving common issues with your Suzuki coupling reaction.

TroubleshootingTree start Low or No Yield of Desired Product check_sm Starting Material (Aryl-Cl) Recovered? start->check_sm check_byproducts Major Byproducts Observed? sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No byproducts_yes Yes check_byproducts->byproducts_yes Yes byproducts_no No check_byproducts->byproducts_no No, complex mixture oa_problem Issue with Oxidative Addition sm_yes->oa_problem sm_no->check_byproducts solution_catalyst 1. Switch to more active ligand (e.g., SPhos, XPhos). 2. Increase reaction temperature. 3. Verify catalyst quality. oa_problem->solution_catalyst byproduct_type Identify Byproduct byproducts_yes->byproduct_type byproducts_no->solution_catalyst Re-screen conditions systematically homocoupling Homocoupling (Boronic Acid Dimer) byproduct_type->homocoupling dehalogenation Dehalogenation (Ar-H) byproduct_type->dehalogenation protodeboronation Protodeboronation (Boronic Acid Decomposition) byproduct_type->protodeboronation solution_homocoupling 1. Ensure strict inert atmosphere. 2. Optimize reagent stoichiometry. 3. Use a more active catalyst. homocoupling->solution_homocoupling solution_dehalogenation 1. Use high-purity, dry solvents. 2. Avoid alcohol solvents if possible. 3. Use non-nucleophilic base (K3PO4). dehalogenation->solution_dehalogenation solution_protodeboronation 1. Switch to boronic ester (R-Bpin). 2. Use a milder base (K2CO3, CsF). 3. Avoid excessive heat/time. protodeboronation->solution_protodeboronation

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Optimized Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 3-chloropyrazolo[1,5-a]pyrimidines.

Protocol 1: General Conditions for Aryl Boronic Acids

This protocol is a good starting point for coupling with generally stable aryl boronic acids.

Table 1: Reagent Stoichiometry for Protocol 1

ReagentEquivalentsMolarity (mol/L)Notes
3-Chloropyrazolo[1,5-a]pyrimidine1.00.1 MThe limiting reagent.
Aryl Boronic Acid1.5-Use high-purity material.
Pd₂(dba)₃0.02 (2 mol%)-Palladium(0) source.
SPhos0.04 (4 mol%)-Bulky phosphine ligand.[20]
K₃PO₄ (Potassium Phosphate)3.0-Finely ground, anhydrous. Effective for N-heterocycles.[8]
1,4-Dioxane / H₂O (5:1 v/v)--Degas solvent mixture thoroughly before use.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O (5:1) mixture via syringe to achieve a 0.1 M concentration with respect to the aryl chloride.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Optimized Conditions for Unstable or Heteroaryl Boronic Esters

This protocol is recommended when dealing with boronic acids prone to protodeboronation or when using more stable boronic esters.

Table 2: Reagent Stoichiometry for Protocol 2

ReagentEquivalentsMolarity (mol/L)Notes
3-Chloropyrazolo[1,5-a]pyrimidine1.00.1 MThe limiting reagent.
Aryl Boronic Acid Pinacol Ester (R-Bpin)1.3-More stable alternative to boronic acids.[17]
Pd(OAc)₂0.02 (2 mol%)-Pd(II) precatalyst.
XPhos0.04 (4 mol%)-Highly active ligand for C-Cl coupling.[4]
K₂CO₃ (Potassium Carbonate)3.0-A slightly milder base to minimize protodeboronation.
Toluene / H₂O (10:1 v/v)--Degas solvent mixture thoroughly before use.

Step-by-Step Methodology:

The procedure is identical to Protocol 1, with the substitution of the reagents listed in Table 2 and a reaction temperature of 110 °C. The use of a pinacol ester may require slightly longer reaction times, but often provides a cleaner reaction profile.

Understanding the Mechanism and Key Side Reactions

A solid grasp of the underlying chemical processes is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2]

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pdiia Ar-Pd(II)-X L_n oa->pdiia tm Transmetalation pdiia->tm [R-B(OH)3]- (from R-B(OH)2 + Base) pdiib Ar-Pd(II)-R L_n tm->pdiib re Reductive Elimination pdiib->re re->pd0 Regeneration product Ar-R (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-chloropyrazolo[1,5-a]pyrimidine to form a Pd(II) intermediate. This is often the slowest step for aryl chlorides.[2]

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[1][8]

  • Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Common Side Reactions

Understanding competing pathways is key to optimizing your reaction.

SideReactions cluster_0 Protodeboronation cluster_1 Homocoupling cluster_2 Dehalogenation boronic_acid R-B(OH)₂ protonation R-H boronic_acid->protonation + H₂O, Base, Heat two_boronic 2 x R-B(OH)₂ dimer R-R two_boronic->dimer Pd catalyst, O₂ aryl_halide Ar-Cl dehalo_product Ar-H aryl_halide->dehalo_product Pd catalyst, Hydride Source

Caption: Common side reactions in Suzuki-Miyaura coupling.

References

Technical Support Center: Managing Side Reactions of the Chloro Group on 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This scaffold is a cornerstone in the development of novel therapeutics, particularly selective kinase inhibitors.[1] The C3-chloro substituent serves as a versatile synthetic handle for introducing molecular diversity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3]

However, the inherent reactivity of this chloro group, coupled with the electronic influence of the adjacent carboxylic acid, can lead to a variety of undesirable side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you anticipate, diagnose, and resolve common experimental challenges. Our goal is to explain the causality behind these issues and provide field-proven protocols to ensure the integrity and success of your synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My primary reaction is sluggish, and I'm isolating a significant amount of dehalogenated (C3-H) byproduct. What is causing this?

Answer: This is a classic case of reductive dehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The chloro group is replaced by a hydrogen atom, terminating your desired reaction pathway.

Causality: Reductive dehalogenation is often initiated by the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms:

  • Reaction with Solvents: Alcohols (like methanol or isopropanol) can act as hydride donors.

  • Reaction with Bases: Bases containing N-H or O-H bonds, or impurities like formates, can generate Pd-H species.

  • Decomposition of Reagents: Boronic acids in Suzuki couplings can sometimes be a source of hydrides.

The resulting Pd-H species can then undergo oxidative addition to your starting material, followed by reductive elimination to yield the dehalogenated product.[4]

Troubleshooting Protocol: Minimizing Reductive Dehalogenation

  • Choice of Base: Switch to an anhydrous, non-hydride-donating base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer choices than alkoxides or hydroxides.

  • Solvent System: Use anhydrous, aprotic solvents. Dioxane, toluene, or DMF are standard choices. Avoid alcohols unless absolutely necessary for solubility, and if so, use them sparingly and at the lowest possible temperature.

  • Palladium Catalyst & Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands can sometimes favor the desired reductive elimination over dehalogenation. If one ligand system fails, screen others.

  • Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation.

Below is a workflow to systematically address this issue.

G start Low Yield & Dehalogenation in Pd Coupling q1 Is your base an alkoxide or hydroxide? start->q1 a1_yes Yes q1->a1_yes Yes q2 Are you using an alcohol-based solvent? q1->q2 No sol1 Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃ a1_yes->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes q3 Is the reaction temperature higher than 80°C? q2->q3 No sol2 Use anhydrous dioxane, toluene, or DMF a2_yes->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes end Problem Resolved: Improved Yield q3->end No (Consider ligand screening) sol3 Attempt reaction at a lower temperature (e.g., 60-80°C) a3_yes->sol3 sol3->end

Troubleshooting workflow for reductive dehalogenation.
FAQ 2: I am attempting a nucleophilic substitution with an amine, but the reaction is incomplete, and I observe hydrolysis of the chloro group to a hydroxyl group. Why is this happening?

Answer: You are observing a competitive reaction between your desired aminolysis and an undesired hydrolysis. The pyrazolo[1,5-a]pyrimidine ring is electron-deficient, making the C3-position susceptible to attack by various nucleophiles, including water or hydroxide ions.[3][5]

Causality: This issue typically arises from:

  • Presence of Water: Non-anhydrous solvents or reagents introduce water, which can act as a nucleophile.

  • Basic Conditions: If a strong base is used, it can generate hydroxide ions (OH⁻), which are potent nucleophiles that readily displace the chloride.[1] This is particularly problematic in reactions requiring heat.

  • Weak Nucleophile: If your amine is a weak nucleophile (e.g., sterically hindered or electron-poor), its reaction rate may be slow enough for the competing hydrolysis to become significant.

Troubleshooting Protocol: Favoring Amination over Hydrolysis

ParameterRecommendation to Minimize HydrolysisRationale
Solvents Use rigorously dried, aprotic polar solvents (e.g., DMF, DMSO, NMP).These solvents can dissolve the starting material and amine salts while minimizing the presence of water.
Base Use a non-hydroxide base, such as K₂CO₃ or an organic base like triethylamine (TEA) or DIPEA.These bases are sufficient to scavenge the HCl byproduct without generating highly nucleophilic hydroxide ions.[6]
Temperature Conduct the reaction at the lowest effective temperature. Consider microwave irradiation for shorter reaction times at controlled temperatures.[7]Lowering the thermal energy can reduce the rate of the undesired hydrolysis reaction more than the desired amination.
Reagent Purity Ensure all reagents, especially the amine and solvent, are anhydrous.This directly eliminates the primary source of the competing nucleophile (water).

Step-by-Step Protocol for Clean Nucleophilic Amination

  • Preparation: Dry a round-bottom flask under vacuum with a heat gun. Backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagents: Add this compound (1.0 eq), your amine (1.2-1.5 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous DMF via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C), monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). The product can then be purified by chromatography or crystallization.

FAQ 3: Why are my reactions at the C3-chloro position failing when the C2-carboxylic acid is present as a free acid?

Answer: The free carboxylic acid at the C2 position can significantly interfere with reactions at the adjacent C3 position through both electronic and physical mechanisms.

Causality:

  • Electronic Deactivation: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This negatively charged group is electron-donating, which deactivates the pyrimidine ring towards nucleophilic attack at the C3 position, making the displacement of the chloro group more difficult.

  • Catalyst Inhibition: In palladium-catalyzed reactions, the carboxylate can chelate to the palladium center. This can alter the catalyst's electronic properties or even poison it, preventing it from participating in the catalytic cycle.[8]

  • Solubility Issues: The carboxylate salt may have poor solubility in the organic solvents typically used for cross-coupling reactions, leading to a heterogeneous mixture and poor reaction kinetics.

The Solution: Protection of the Carboxylic Acid

The most reliable strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting functionalization at the C3 position. The ester is electronically withdrawing, maintaining the electrophilicity of the C3 carbon, and it does not interfere with metal catalysts.

G cluster_0 Problematic Pathway cluster_1 Recommended Workflow A Free Carboxylic Acid (Starting Material) C Deprotonated Carboxylate A->C Deprotonation B Base B->C D Reaction at C3-Cl Fails: • Electronic Deactivation • Catalyst Poisoning C->D E Free Carboxylic Acid (Starting Material) F Esterification (e.g., SOCl₂/MeOH) E->F G Protected Ester F->G H Successful Reaction at C3-Cl G->H I Deprotection (e.g., LiOH) H->I J Final Product I->J

Workflow comparing problematic vs. recommended pathways.

Step-by-Step Protocol: Fischer Esterification

  • Setup: Suspend this compound (1.0 eq) in methanol (or ethanol).

  • Catalyst: Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC/LC-MS).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is typically the hydrochloride salt of the methyl ester, which can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

This protected intermediate is now an ideal substrate for a wide range of reactions at the C3-position. The ester can be easily hydrolyzed back to the carboxylic acid at the end of the synthetic sequence using standard conditions like LiOH in a THF/water mixture.[1]

References

Technical Support Center: Decarboxylation of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to our dedicated technical support guide for researchers working with 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols based on established principles of heterocyclic chemistry and our extensive field experience. Our goal is to empower you to navigate the complexities of this decarboxylation reaction successfully.

Frequently Asked Questions (FAQs) & Experimental Guides

Q1: Is the direct decarboxylation of this compound a feasible transformation?

Answer: Yes, the decarboxylation to yield 3-chloropyrazolo[1,5-a]pyrimidine is chemically plausible. The feasibility hinges on selecting the appropriate method, as the fused heterocyclic system presents both challenges and opportunities.

From a mechanistic standpoint, the reaction is analogous to the decarboxylation of other nitrogen-containing heteroaromatic carboxylic acids, such as picolinic acid or pyrimidine-2-carboxylic acid.[1][2] The nitrogen atom at the 4-position of the pyrazolo[1,5-a]pyrimidine ring system can stabilize the negative charge that develops on the ring during the transition state, thereby facilitating the loss of carbon dioxide. Research on pyrimidine-2-carboxylic acid suggests a Hammick-type mechanism where the protonated form of the heterocycle loses CO2 to form a stabilized ylide intermediate.[1][3]

However, the thermal stability of the resulting product, 3-chloropyrazolo[1,5-a]pyrimidine, is a critical consideration. Halogenated pyrazolo[1,5-a]pyrimidines are stable compounds, but high temperatures required for thermal decarboxylation could potentially lead to degradation or side reactions.[4] Therefore, careful optimization of reaction conditions is paramount.

Q2: What are the primary challenges I should anticipate, and how can I mitigate them?

Answer: Researchers may encounter several key challenges during this experiment. Here’s a breakdown of potential issues and proactive strategies to address them.

Challenge Scientific Rationale Mitigation Strategy
High Reaction Temperature Simple thermal decarboxylation often requires temperatures exceeding the melting point of the starting material, which can lead to charring and decomposition.[5]Employ high-boiling point, inert solvents (e.g., diphenyl ether, Dowtherm™ A, quinoline) to ensure even heat distribution and prevent localized overheating. Alternatively, explore catalytic methods that proceed at lower temperatures.
Product Instability/Volatility While the chlorinated product is expected to be relatively stable, some decarboxylated pyrazoles can be volatile or unstable, making isolation difficult.[6]Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Ensure the condenser is highly efficient during heating. For small-scale reactions, consider a sealed-tube approach if pressure build-up is manageable.
Incomplete Conversion The activation energy for C-C bond cleavage may not be reached under initial conditions, leading to recovery of the starting material.Systematically increase the reaction temperature in increments (e.g., 10-20 °C). If thermal methods fail, transition to a catalytic approach (e.g., copper or silver-based) which offers an alternative, lower-energy reaction pathway.[7][8]
Side Product Formation At elevated temperatures, undesired reactions such as dehalogenation or intermolecular reactions can occur. The solvent itself (e.g., quinoline) can sometimes participate in side reactions.Use the lowest effective temperature and shortest reaction time possible. Monitor the reaction closely by TLC or LC-MS. If side products are observed, consider a milder catalytic method.
Q3: What are the recommended starting points for reaction conditions?

Answer: We recommend exploring three primary avenues for this transformation, starting with the simplest method first. Below are detailed protocols and troubleshooting guides for each approach.

Protocol 1: Thermal Decarboxylation

This method relies on high temperatures to induce the elimination of CO₂. It is procedurally simple but often requires harsh conditions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a high-boiling, inert solvent such as diphenyl ether or Dowtherm™ A (sufficient to create a 0.1-0.5 M solution).

  • Inert Atmosphere: Purge the system with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 200-250 °C with vigorous stirring. The exact temperature will require optimization.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, more nonpolar spot corresponding to the product. Effervescence (CO₂ evolution) should be visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by vacuum distillation if the solvent's boiling point is sufficiently different, or by precipitation/crystallization upon addition of an anti-solvent like hexanes.

Troubleshooting Protocol 1
Observed Issue Potential Cause Recommended Action
No Reaction Temperature is too low.Gradually increase the temperature in 10 °C increments, up to the boiling point of the solvent.
Decomposition (Dark Tar) Temperature is too high; oxidative degradation.Reduce the temperature. Ensure the inert atmosphere is maintained throughout the reaction.
Reaction Stalls Equilibrium or product inhibition.While unlikely for decarboxylation, consider removing CO₂ from the system with a gentle gas stream if feasible.

Protocol 2: Copper-Catalyzed Decarboxylation

Copper catalysis can significantly lower the required reaction temperature by facilitating the C-C bond cleavage. This method is particularly effective for heteroaromatic carboxylic acids.[7][9]

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add the starting acid (1.0 eq), copper(I) oxide (Cu₂O, 0.1-0.2 eq), and a base such as potassium carbonate (K₂CO₃, 1.5 eq).[7][9]

  • Solvent Addition: Add an aprotic polar solvent such as DMF or NMP.

  • Inert Atmosphere: Purge the system with N₂ or Argon.

  • Heating: Heat the mixture to 120-160 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Protocol 2
Observed Issue Potential Cause Recommended Action
Low Conversion Inefficient catalyst turnover or insufficient temperature.Increase the catalyst loading slightly (e.g., to 0.3 eq). Increase the temperature. Ensure the base is anhydrous.
Complex Mixture Ligand-based side reactions or product degradation.Consider adding a ligand like 1,10-phenanthroline, which can stabilize the copper catalyst and improve selectivity.

Protocol 3: Silver-Catalyzed Protodecarboxylation

This is a modern and often milder alternative to copper catalysis, showing broad applicability for heteroaromatic carboxylic acids.[8]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the starting acid (1.0 eq), silver carbonate (Ag₂CO₃, 0.1-0.5 eq), and acetic acid (AcOH, 2.0 eq).

  • Solvent Addition: Add DMSO as the solvent.

  • Heating: Heat the mixture to 120 °C in a sealed vial or with a condenser.

  • Monitoring: Monitor by LC-MS for product formation.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution to remove acetic acid, followed by brine. Dry over Na₂SO₄, concentrate, and purify by chromatography.

Visualizing the Process

To better understand the transformation and the decision-making process, we have prepared the following diagrams.

Proposed Reaction Pathway

This diagram illustrates the direct conversion of the starting material to the final product through the elimination of carbon dioxide.

G cluster_0 Proposed Decarboxylation Pathway SM 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid TS Transition State (Charge Delocalization) SM->TS - Heat or Catalyst P 3-Chloropyrazolo[1,5-a]pyrimidine TS->P CO2 CO₂ TS->CO2

Caption: Proposed pathway for the decarboxylation reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when your experiment does not proceed as expected.

G cluster_1 Troubleshooting Workflow start Start Experiment (e.g., Thermal Method) check1 Reaction Complete? start->check1 success Isolate & Characterize Product check1->success Yes action1 Increase Temp/Time check1->action1 No check2 Decomposition Observed? action1->check2 check2->check1 No action2 Switch to Catalytic Method (e.g., Cu or Ag) check2->action2 Yes action3 Optimize Catalyst, Solvent, & Temp action2->action3 check3 Reaction Now Successful? action3->check3 check3->start No, Re-evaluate Approach check3->success Yes

Caption: A logical workflow for troubleshooting the decarboxylation.

References

Stability of "3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

An In-Depth Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support center for this compound (CAS 842973-65-3).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and troubleshoot stability issues, ensuring the integrity of your experiments.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including its role as a potent protein kinase inhibitor in cancer therapy.[3] However, the specific substitution pattern of this compound introduces unique stability considerations that must be carefully managed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is showing signs of degradation in protic solvents like methanol and water. What is happening and how can I prevent it?

A1: The primary cause of degradation in protic solvents is likely nucleophilic substitution at the C3-chloro position or hydrolysis of the pyrimidine ring.

The Chemistry Behind the Instability:

The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which makes the chlorine atom at the C3 position susceptible to nucleophilic attack. Protic solvents, such as water and alcohols, can act as nucleophiles, leading to the displacement of the chloride ion. This reaction is often accelerated by basic or acidic conditions.

  • In Neutral or Basic Conditions: Hydroxide ions or alkoxide ions are potent nucleophiles that can readily displace the chloride.

  • In Acidic Conditions: Protonation of the ring nitrogens can further activate the ring towards nucleophilic attack.

Additionally, the pyrimidine ring itself can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, although this is generally less common than substitution at the chloro-position.[4][5][6][7]

Troubleshooting & Prevention:

  • Solvent Selection: Whenever possible, use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for reactions and storage of solutions.

  • Temperature Control: If a protic solvent is unavoidable, conduct your experiments at the lowest possible temperature to minimize the rate of degradation.

  • pH Control: Buffer your aqueous solutions to a neutral pH if possible. Avoid strongly acidic or basic conditions unless the reaction requires it.

  • Moisture Prevention: Use anhydrous solvents and store the solid compound in a desiccator to prevent hydrolysis from atmospheric moisture.

Q2: I'm observing multiple spots on my TLC/LC-MS after a reaction or work-up. How can I identify if these are degradation products?

A2: The presence of new, unexpected spots is a strong indicator of degradation or side reactions. Confirming their identity requires a systematic approach.

Identification Workflow:

  • Forced Degradation Study: A controlled experiment to intentionally degrade your compound can help you identify potential degradation products.[8][9][10][11][12] This involves exposing a sample of your compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture by LC-MS.

  • Mass Spectrometry (MS) Analysis: Compare the mass of the new peaks to your starting material. A mass shift corresponding to the replacement of chlorine with a hydroxyl group (-Cl replaced by -OH) is a strong indication of hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant impurities, isolation followed by NMR analysis can provide definitive structural information.[13]

Below is a workflow diagram for identifying degradation products:

Degradation_Product_Identification start Multiple Spots Observed on TLC/LC-MS forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, etc.) start->forced_degradation lcms_analysis Analyze by LC-MS start->lcms_analysis forced_degradation->lcms_analysis compare_mass Compare Mass Spectra with Starting Material lcms_analysis->compare_mass identify_hydrolysis Identify Potential Hydrolysis Product (M-Cl+OH) compare_mass->identify_hydrolysis isolate_impurity Isolate Impurity (if significant) identify_hydrolysis->isolate_impurity nmr_analysis Characterize by NMR isolate_impurity->nmr_analysis confirm_structure Confirm Structure of Degradation Product nmr_analysis->confirm_structure

Caption: Workflow for the identification of degradation products.

Q3: What are the recommended storage conditions for this compound in solid and solution forms?

A3: Proper storage is critical to maintain the compound's integrity.

Solid Form:

  • Temperature: Store at 2-8°C.[2]

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect from moisture and air.

  • Light: Protect from light to prevent potential photodegradation.

Solution Form:

  • Solvent: Store as a solution in a dry, aprotic solvent like DMSO or DMF.

  • Temperature: For short-term storage (days), 2-8°C is acceptable. For long-term storage (weeks to months), store at -20°C or -80°C.

  • Aliquoting: Aliquot solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Experimental Protocols

Protocol 1: Assessing Compound Stability in a New Solvent

This protocol provides a framework for evaluating the stability of this compound in a solvent of interest.

Objective: To determine the rate of degradation of the target compound in a specific solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., Methanol, Acetonitrile, Water with buffer)

  • HPLC or LC-MS system[13]

  • Analytical standards of the pure compound

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the solution into several vials for time-point analysis (e.g., t=0, 2, 4, 8, 24 hours).

  • Store the vials under the intended experimental conditions (e.g., room temperature, 40°C).

  • At each time point, quench any potential reaction by diluting an aliquot in a stable mobile phase and immediately analyze by HPLC or LC-MS.

  • Quantify the peak area of the parent compound and any major degradation products.

  • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study

This study is essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[8][9][12]

Objective: To identify likely degradation products under various stress conditions.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound at 105°C.

  • Photodegradation: Solution exposed to UV light (as per ICH Q1B guidelines).[11]

Procedure:

  • Prepare solutions of the compound under each of the conditions listed above.

  • After a set period (e.g., 24 hours), neutralize the acidic and basic samples.

  • Analyze all samples by LC-MS, comparing them to an unstressed control sample.

  • Identify major degradation peaks and propose structures based on mass shifts.

Quantitative Data Summary

While specific experimental data for this compound is not extensively published, the following table provides expected stability trends based on the chemical properties of the pyrazolo[1,5-a]pyrimidine scaffold and related chlorinated heterocycles.

Solvent/ConditionExpected StabilityPrimary Degradation Pathway
Aprotic Solvents
DMSO, DMF, ACNHighMinimal degradation expected
Protic Solvents
Methanol, EthanolModerate to LowNucleophilic substitution (alkoxylation)
Water (neutral pH)ModerateHydrolysis
Aqueous Solutions
Acidic (pH < 4)LowAccelerated Hydrolysis
Basic (pH > 9)Very LowAccelerated Hydrolysis
Other Conditions
Oxidative (e.g., H₂O₂)ModerateRing oxidation or other reactions
Thermal (solid)HighStable at moderate temperatures
PhotolyticModeratePotential for photodecomposition

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for handling and using this compound in an experimental setting.

Experimental_Workflow start Start Experiment with this compound check_solvent Is a protic solvent required? start->check_solvent use_aprotic Use Aprotic Solvent (DCM, THF, ACN) check_solvent->use_aprotic No use_protic Use Protic Solvent (MeOH, H2O) check_solvent->use_protic Yes reaction_setup Set up Reaction use_aprotic->reaction_setup minimize_degradation Minimize Degradation: - Low Temperature - Neutral pH - Short Reaction Time use_protic->minimize_degradation minimize_degradation->reaction_setup workup Reaction Work-up reaction_setup->workup check_purity Check Purity (TLC, LC-MS) workup->check_purity purification Purification Required? check_purity->purification pure_product Pure Product purification->pure_product No troubleshoot Troubleshoot: - Identify Impurities - Optimize Conditions purification->troubleshoot Yes end End pure_product->end troubleshoot->check_solvent

Caption: Decision workflow for experimental use of the compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its analogs. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. As Senior Application Scientists, we provide in-depth explanations and practical solutions grounded in established chemical principles.

Section 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C2 position is a primary site for derivatization, commonly through amide bond formation and esterification.

Frequently Asked Questions: Amide Coupling

Question 1: My amide coupling reaction with this compound is showing low yield and incomplete conversion. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions with this substrate can stem from several factors, including suboptimal activation of the carboxylic acid, steric hindrance, or the electronic properties of the pyrazolo[1,5-a]pyrimidine core.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For electron-deficient heterocyclic carboxylic acids like this one, more potent activating agents are often necessary.

    • Common Coupling Reagents: Standard reagents like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can be effective.[1][2] However, for challenging couplings, consider using uronium/aminium-based reagents such as HATU, HBTU, or COMU, which are known for their high efficiency and faster reaction rates.

    • Mechanism Insight: These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester or an acylphosphonium species) that is readily attacked by the amine.

  • Reaction Conditions Optimization:

    • Base: The choice and stoichiometry of the base are crucial. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed and to deprotonate the amine hydrochloride salt if used. Use at least 2-3 equivalents of the base.

    • Solvent: A dry, aprotic solvent such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is recommended to prevent hydrolysis of the activated intermediate.

    • Temperature: Most amide couplings are run at room temperature.[1] If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial, but be cautious of potential side reactions or degradation. Conversely, for sensitive substrates, cooling to 0 °C during the activation step can minimize side reactions.[3]

  • Reagent Stoichiometry: Ensure that the coupling agent and the amine are used in appropriate molar ratios. A slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) is a good starting point.

Experimental Protocol: General Amide Coupling using HATU

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveCommon BaseKey AdvantagesPotential Issues
DCCHOBt/DMAPTEA/DIPEACost-effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove.
EDCIHOBtTEA/DIPEAWater-soluble carbodiimide, easy byproduct removal.[1]Less reactive than uronium salts.
HATUNoneDIPEAHigh efficiency, fast reaction rates, low epimerization.Higher cost.
HBTUNoneDIPEAVery effective, similar to HATU.Can cause guanidinylation of the amine as a side reaction.
Frequently Asked Questions: Esterification

Question 2: I am trying to synthesize the methyl or ethyl ester of this compound, but the reaction is not going to completion. What method should I use?

Answer: Direct esterification of carboxylic acids can be challenging. Several methods can be employed, each with its own advantages.

Troubleshooting and Recommended Methods:

  • Acid-Catalyzed Esterification (Fischer Esterification):

    • Procedure: Refluxing the carboxylic acid in the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., H2SO4 or HCl).[4]

    • Challenges: This is an equilibrium process, and driving it to completion may require a large excess of the alcohol or removal of water. The pyrimidine ring nitrogen might be protonated, potentially affecting reactivity.

    • Optimization: Use the alcohol as the solvent and a catalyst like thionyl chloride (SOCl2) which will also act as a dehydrating agent.

  • DCC/DMAP Coupling:

    • Procedure: This method is highly effective for esterification, especially with sterically hindered alcohols. The carboxylic acid is activated with DCC in the presence of a catalytic amount of DMAP, followed by the addition of the alcohol.[3]

    • Advantages: High yields and mild reaction conditions.[3]

    • Drawbacks: The dicyclohexylurea (DCU) byproduct needs to be filtered off.

  • Conversion to Acyl Chloride:

    • Procedure: Convert the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with the alcohol in the presence of a base (e.g., pyridine or TEA).

    • Advantages: The reaction of the acyl chloride with the alcohol is typically fast and high-yielding.

    • Caution: Acyl chlorides are moisture-sensitive. This method may not be suitable for complex molecules with sensitive functional groups.

Diagram 1: Esterification Workflow

Esterification_Workflow start 3-Chloropyrazolo[1,5-a]pyrimidine- 2-carboxylic acid method1 Method 1: Fischer Esterification (Alcohol, Acid Catalyst) start->method1 method2 Method 2: DCC/DMAP Coupling (Alcohol, DCC, DMAP) start->method2 method3 Method 3: Acyl Chloride Formation (SOCl2 or (COCl)2) start->method3 ester Desired Ester Product method1->ester method2->ester acyl_chloride Acyl Chloride Intermediate method3->acyl_chloride React with Alcohol acyl_chloride->ester

Caption: Workflow for esterification of the target carboxylic acid.

Section 2: Modification of the Pyrazolopyrimidine Core

The chlorine atom at the C3 position is a handle for further derivatization, primarily through palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions: Suzuki-Miyaura Cross-Coupling

Question 3: I am attempting a Suzuki-Miyaura coupling at the C3-chloro position, but I am observing significant amounts of dehalogenation (hydrodechlorination) byproduct. How can I suppress this side reaction?

Answer: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heterocyclic halides.[5][6] The choice of catalyst, ligand, base, and solvent system is critical to favor the desired cross-coupling pathway over the competing dehalogenation.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection:

    • Palladium Pre-catalyst: Use a modern, well-defined palladium pre-catalyst such as Pd(OAc)2, Pd2(dba)3, or a pre-formed catalyst like XPhos Pd G2 or SPhos Pd G2. These are often more effective than Pd(PPh3)4.[5][6]

    • Ligands: Electron-rich, bulky phosphine ligands are generally preferred as they promote the reductive elimination step (the desired C-C bond formation) and suppress β-hydride elimination which can lead to dehalogenation.

      • Recommended Ligands: Buchwald-type ligands like XPhos, SPhos, or RuPhos are excellent choices.[1][5][6] Tri-tert-butylphosphine (P(t-Bu)3) can also be effective.[7]

  • Base and Solvent System:

    • Base: A weaker base can sometimes minimize dehalogenation. While strong bases like K3PO4 or Cs2CO3 are commonly used, you might consider trying a milder base like K2CO3 or even an organic base.[1]

    • Solvent: The solvent system can influence the reaction outcome. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is standard.[1] Anhydrous conditions can sometimes favor dehalogenation, so a controlled amount of water is often beneficial.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pd Source Pd2(dba)3 or XPhos Pd G2High activity and stability.[1][5][6]
Ligand XPhos or SPhosBulky, electron-rich ligands that promote reductive elimination.
Base K3PO4 or Cs2CO3Effective in most cases; consider K2CO3 for sensitive substrates.
Solvent Toluene/H2O or Dioxane/H2OAprotic/aqueous mixture often provides optimal results.[1]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Diagram 2: Suzuki-Miyaura Catalytic Cycle and Dehalogenation Pathway

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add + R-Cl pd_complex R-Pd(II)-Cl(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + R'-B(OR)2 dehalogenation Dehalogenation (Side Reaction) pd_complex->dehalogenation β-hydride elimination or hydrolysis pd_r_r R-Pd(II)-R'(L2) transmetal->pd_r_r red_elim Reductive Elimination pd_r_r->red_elim red_elim->pd0 Reforms Catalyst product R-R' red_elim->product dehal_product R-H dehalogenation->dehal_product

Caption: Suzuki-Miyaura cycle and competing dehalogenation side reaction.

Section 3: General Troubleshooting

Question 4: My this compound derivative has poor solubility in common organic solvents, making purification by column chromatography difficult. What are my options?

Answer: Poor solubility is a frequent challenge with planar, nitrogen-rich heterocyclic compounds. Here are several strategies to address this:

  • Solvent Screening for Chromatography:

    • Normal Phase: If the compound is not extremely polar, try a more polar eluent system. For example, instead of Hexane/Ethyl Acetate, use DCM/Methanol. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape and solubility for acidic or basic compounds, respectively.

    • Reverse Phase Chromatography: For highly polar compounds, reverse phase chromatography (e.g., C18 silica with a Water/Acetonitrile or Water/Methanol gradient) is often the best solution.

  • Recrystallization: If a suitable solvent system can be identified (one in which the compound is sparingly soluble at room temperature but readily soluble when hot), recrystallization can be a highly effective purification method that avoids chromatography altogether.

  • Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can significantly improve the purity of the final product.

  • Derivatization to a More Soluble Intermediate: In some cases, it may be strategic to protect or modify a functional group to increase solubility for a reaction or purification step, and then deprotect it later. For example, converting a carboxylic acid to its methyl ester can increase solubility in less polar solvents.

References

Overcoming poor solubility of pyrazolo[1,5-a]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Intermediates

A Guide to Overcoming Poor Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine intermediates. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the most common hurdles in the synthesis and application of this important heterocyclic scaffold: poor solubility.

As a privileged scaffold in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core is central to numerous therapeutic agents, including kinase inhibitors and CNS agents.[1][2][3] However, its rigid, planar nature often leads to significant solubility challenges that can impede reaction progress, complicate purification, and hinder downstream biological assays. This guide offers a structured approach to understanding and systematically resolving these issues.

The Root of the Problem: Why Are Pyrazolo[1,5-a]pyrimidines Often Poorly Soluble?

The low solubility of many pyrazolo[1,5-a]pyrimidine derivatives stems from their inherent physicochemical properties. The fused, planar, and aromatic nature of the bicyclic system promotes strong intermolecular interactions in the solid state.

  • High Crystal Lattice Energy: The planarity of the molecule allows for efficient crystal packing, where molecules stack closely together.[4][5] This tight packing is stabilized by strong π-π stacking interactions and, if present, intermolecular hydrogen bonds.[6] Overcoming these strong forces to dissolve the compound requires a significant amount of energy, leading to low solubility.

  • Molecular Symmetry and Rigidity: High molecular symmetry can contribute to a more stable and less soluble crystal lattice. The rigid structure of the pyrazolo[1,5-a]pyrimidine core limits conformational flexibility, which could otherwise disrupt crystal packing and improve solubility.[6][7]

Understanding these underlying causes is the first step toward devising an effective strategy to improve solubility. The goal is to disrupt the stabilizing forces of the crystal lattice.[4][7]

Troubleshooting Guide & FAQs

This section addresses common solubility-related problems encountered during experimental work in a practical question-and-answer format.

Scenario 1: In-Reaction Precipitation

Q1: My reaction mixture became a thick, unmanageable slurry, and my product has crashed out. What should I do?

This is a classic sign that your product's solubility is lower in the reaction solvent than that of your starting materials.

Immediate Actions:

  • Solvent Addition: Carefully add a small amount of a stronger, polar aprotic co-solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[8] These solvents are effective at disrupting the intermolecular forces holding the precipitate together. Add the co-solvent portion-wise with gentle heating and stirring until the solid redissolves.

  • "Mixed-Solvency" Approach: Instead of a single strong solvent, consider a binary or ternary mixture.[9] Sometimes, a combination of solvents provides a synergistic effect that a single solvent cannot.[10] For example, a mixture of THF and DMF, or Dichloromethane (DCM) and a small amount of Methanol, can be effective.

  • Temperature Increase: If the reaction chemistry allows, gently increasing the temperature can significantly improve the solubility of the product and get it back into solution.

Long-Term Prevention:

  • Solvent Choice: For future runs, consider starting with a more robust solvent system. If the reaction was initially in a less polar solvent like Acetonitrile (ACN) or Tetrahydrofuran (THF), consider running it in a higher-boiling point, polar aprotic solvent from the start.

  • Concentration: Running reactions at a more dilute concentration can prevent the product from reaching its saturation point and precipitating prematurely.

Q2: My product precipitated during aqueous workup. How can I recover it?

Precipitation during workup often occurs when a water-miscible organic solvent is diluted with water, or when a pH change renders the compound insoluble.

Troubleshooting Steps:

  • pH Adjustment: Pyrazolo[1,5-a]pyrimidines contain basic nitrogen atoms.[11][12] The solubility of such nitrogen heterocycles is often highly pH-dependent.[13] If the compound precipitated upon neutralization or basification, try re-acidifying a small sample with dilute HCl to see if it redissolves. This confirms pH-dependent solubility.

  • Extraction with a Stronger Solvent: Instead of standard solvents like Ethyl Acetate (EtOAc) or DCM, try extractions with a solvent mixture that has higher solubilizing power, such as DCM with 5-10% Methanol or a 3:1 mixture of Chloroform/Isopropanol.

  • Filtration: If the precipitate is crystalline and easily filterable, isolate the solid by filtration. Wash it thoroughly with water to remove inorganic salts, then with a non-polar solvent like hexanes or diethyl ether to remove organic impurities, and dry it. The key is to ensure the product is what you think it is via analytical techniques like LC-MS or NMR of the crude solid.

Scenario 2: Purification & Analysis Challenges

Q3: I can't dissolve my crude intermediate for column chromatography. What are my options?

This is a common bottleneck. Forcing a poorly soluble compound onto a silica column can lead to precipitation on the column, poor separation, and low recovery.

Strategies:

  • Stronger Loading Solvent: While it's ideal to load in a weak solvent, this is not always possible. Dissolve the compound in a minimal amount of a strong solvent (like DCM, THF, or even a few drops of DMF/DMSO) and adsorb it onto a small amount of silica gel or Celite®. Dry this solid support completely under vacuum and load the resulting dry powder onto the column ("dry loading"). This prevents the strong solvent from interfering with the initial separation.

  • Alternative Purification:

    • Recrystallization: If the crude material is of reasonable purity (>80-90%), recrystallization is an excellent alternative. Screen various solvents and solvent/anti-solvent pairs (e.g., DMF/water, Methanol/ether, DCM/hexanes) to find a system that allows your compound to dissolve when hot and crystallize upon cooling.

    • Trituration/Washing: If the main impurities are significantly more soluble than your product, you can often achieve good purity by simply washing/triturating the solid with a series of solvents. Start with a non-polar solvent (e.g., hexanes), move to a moderately polar one (e.g., ether or EtOAc), and finish with a polar one (e.g., Methanol or ACN).

Q4: My purified compound is not soluble enough for NMR analysis or biological assays.

For analysis and testing, achieving a true solution is critical.

Solubilization for Analysis (NMR):

  • Use deuterated DMSO (DMSO-d6) or DMF (DMF-d7), which are excellent solvents for many polar, planar heterocycles.

  • Gentle heating of the NMR tube can sometimes help, but be cautious of potential degradation.

Solubilization for Biological Assays:

  • Co-solvents: Prepare a concentrated stock solution in 100% DMSO.[8][14] For the final assay, this stock is typically diluted into the aqueous buffer. Ensure the final concentration of DMSO is low (usually <0.5% v/v) to avoid artifacts. Other biocompatible co-solvents include ethanol and polyethylene glycols (PEGs).[15][16]

  • pH Modification: If your molecule has a suitable pKa, adjusting the pH of the aqueous buffer can dramatically increase solubility. For a basic compound, lowering the pH will lead to protonation and formation of a more soluble salt form.[17]

  • Formulation with Excipients: For in vivo studies or complex assays, formulation with solubility-enhancing excipients may be necessary. These can include surfactants (e.g., Tween®, Poloxamers), or complexing agents like cyclodextrins.[8][14][18]

Systematic Approach to Solubility Enhancement

For a persistent solubility problem, a more systematic approach is required. The following workflow provides a decision-making framework for selecting the best strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Process Chemistry Solutions cluster_2 Phase 3: Downstream & Assay Solutions cluster_3 Phase 4: Medicinal Chemistry Approach start Poorly Soluble Pyrazolo[1,5-a]pyrimidine Intermediate solvent_screen Q: Is solubility poor in standard organic solvents? start->solvent_screen cosolvent Strategy 1: Co-Solvent Screening (DMF, NMP, DMSO, Alcohols) solvent_screen->cosolvent Yes ph_mod Q: Does the molecule have ionizable centers (basic N)? solvent_screen->ph_mod No, issue is for aqueous assays temp Strategy 2: Temperature Study (Increase reaction/dissolution temp) cosolvent->temp end_node Optimized Solubility Achieved temp->end_node salt Strategy 3: pH Adjustment / Salt Formation (e.g., form HCl salt for assays) ph_mod->salt Yes formulate Strategy 4: Formulation (Use of Excipients, Cyclodextrins) ph_mod->formulate No salt->formulate medchem Strategy 5: Structural Modification (Disrupt planarity/symmetry, add polar groups) formulate->medchem medchem->end_node

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps identify the most effective solvent or co-solvent system for your intermediate.

Materials:

  • Your pyrazolo[1,5-a]pyrimidine intermediate (approx. 10-20 mg)

  • A selection of solvents (see table below)

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of your compound into each labeled vial.

  • Add a measured volume (e.g., 100 µL) of the first solvent to the corresponding vial.

  • Vortex the vial for 30 seconds, then stir on a stir plate for 5 minutes at room temperature.

  • Visually inspect for dissolution. If dissolved, the solubility is ≥10-20 mg/mL. Record the result.

  • If not dissolved, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. This corresponds to a solubility of ≥5-10 mg/mL.

  • Continue this process until the compound dissolves or you reach a practical volume limit (e.g., 1 mL).

  • Repeat for all selected solvents and co-solvent mixtures.

  • (Optional) For promising solvents, gentle heating (e.g., 40-50 °C) can be applied to assess temperature effects.

Data Summary Table:

SolventClassBoiling Point (°C)Polarity IndexVisual Solubility @ RT (mg/mL)
HexanesNon-polar690.1
TolueneNon-polar1112.4
Diethyl EtherPolar Aprotic352.8
Dichloromethane (DCM)Polar Aprotic403.1
Ethyl Acetate (EtOAc)Polar Aprotic774.4
Tetrahydrofuran (THF)Polar Aprotic664.0
Acetonitrile (ACN)Polar Aprotic825.8
Methanol (MeOH)Polar Protic655.1
N,N-Dimethylformamide (DMF)Polar Aprotic1536.4
Dimethyl Sulfoxide (DMSO)Polar Aprotic1897.2
Protocol 2: Preparation of a Hydrochloride (HCl) Salt for Improved Aqueous Solubility

This protocol is useful for creating a more water-soluble form of a basic intermediate for biological testing.

Materials:

  • Pyrazolo[1,5-a]pyrimidine intermediate containing a basic nitrogen.

  • Anhydrous Diethyl Ether or 1,4-Dioxane.

  • HCl solution (e.g., 2M in Diethyl Ether or 4M in Dioxane).

  • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Filtration apparatus (Büchner funnel).

Procedure:

  • Dissolve the pyrazolo[1,5-a]pyrimidine free base in a minimal amount of a suitable anhydrous solvent in which the free base is soluble but the HCl salt is expected to be insoluble (e.g., Diethyl Ether, DCM, or EtOAc).

  • Place the flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • While stirring, slowly add the HCl solution (typically 1.0 to 1.1 equivalents) dropwise via syringe.

  • Observe for the formation of a precipitate. The HCl salt often crashes out of non-polar solvents immediately.[19][20]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete salt formation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous solvent (the one used for the reaction) to remove any unreacted starting material.

  • Dry the resulting solid under high vacuum.

  • Confirm salt formation and purity by NMR, LC-MS, and check for improved solubility in aqueous buffer. A successful salt formation should result in a significantly higher melting point and enhanced dissolution rate.[21][22]

G A 1. Dissolve Free Base in Anhydrous Solvent (e.g., Diethyl Ether) B 2. Cool to 0°C under Nitrogen A->B C 3. Add 1.05 eq. HCl Solution (e.g., 2M in Ether) Dropwise B->C D 4. Observe Precipitation of HCl Salt C->D E 5. Stir 1-2 hours (0°C to RT) D->E F 6. Isolate Solid by Filtration E->F G 7. Wash with Cold Solvent & Dry Under Vacuum F->G H 8. Characterize Salt & Confirm Solubility G->H

Caption: Workflow for the preparation of an HCl salt.

References

Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: Evaluating the 3-Chloro-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and potent biological activity.[1] This fused heterocyclic system serves as a bioisostere for adenine, enabling it to effectively compete for the ATP-binding site of numerous protein kinases.[2] Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.[3][4] Consequently, the pyrazolo[1,5-a]pyrimidine framework is featured in several clinically approved and investigational drugs targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and FMS-like Tyrosine Kinase 3 (FLT3).[5][6][7][8]

This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine inhibitors, with a special focus on the strategic importance of the 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold. While not an inhibitor in its own right, this molecule represents a critical starting point—a versatile chemical building block from which highly potent and selective inhibitors can be engineered. We will dissect the structure-activity relationships (SAR) of prominent inhibitors, provide validated experimental protocols for their evaluation, and offer insights into the causal-driven design of next-generation therapeutics based on this powerful core.

The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core

The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold stems from its rigid, planar structure that mimics the purine core of ATP. This allows it to anchor within the kinase hinge region, a critical component of the ATP-binding pocket. The true power of this scaffold, however, lies in the synthetic accessibility of its periphery. The C2, C3, C5, and C7 positions can be readily functionalized, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

Caption: Core structure of the Pyrazolo[1,5-a]pyrimidine scaffold with key positions for synthetic modification highlighted.

The specific compound, This compound (CAS 842973-65-3), exemplifies this principle.[9] The carboxylic acid at the C2 position and the chlorine atom at the C3 position are not typically features for direct kinase binding but are highly valuable reactive handles for synthetic elaboration.

  • C2-Carboxylic Acid: This group is an ideal precursor for creating amide derivatives. Amide linkages are prevalent in potent kinase inhibitors, often forming crucial hydrogen bonds with the target protein or providing a vector for introducing additional pharmacophoric elements.

  • C3-Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][3] This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the solvent-exposed regions of the ATP-binding site, thereby enhancing potency and selectivity.

Comparative Analysis of Leading Pyrazolo[1,5-a]pyrimidine Inhibitors

To understand the potential of the 3-chloro-2-carboxylic acid scaffold, we must compare it to established inhibitors derived from the same core. The following table summarizes the performance of several key examples targeting different kinase families.

Inhibitor/CompoundPrimary Target(s)Potency (IC₅₀)Key Structural Features & RationaleReference
Dinaciclib CDK1, CDK2, CDK5, CDK91-4 nMC2-Amine, C7-Pyridyl: Occupies the ATP-binding site, inhibiting multiple CDKs involved in cell cycle progression. The pyrazolo[1,5-a]pyrimidine core is central to its mechanism.[2][10]
Compound 5h CDK2, CDK1, CDK5, CDK922 nM (CDK2)C2-Amine, C3-Azo, C7-Aryl: The 2-amino group is critical. The large arylazo group at C3 and the bromophenyl at C7 explore hydrophobic pockets to achieve high potency.[6]
BS-194 (4k) CDK2, CDK1, CDK93 nM (CDK2)C2-Amine, C7-Substituted Aryl: Demonstrates that modifications at the C7 position are key for achieving potent and orally bioavailable CDK inhibitors.[11]
Larotrectinib/Entrectinib TrkA, TrkB, TrkCLow nM rangeMacrocyclic or Substituted Core: These marketed drugs feature a pyrazolo[1,5-a]pyrimidine nucleus, demonstrating its utility in targeting Trk fusion proteins in cancer.[5][8]
Compound 17 & 19 FLT3-ITD0.4 nMC5-Substituted Pyrrolidine, C3-Amide: The amide bond at C3, which can be synthesized from a carboxylic acid precursor, significantly enhances activity against FLT3.[5][7]

Analysis of Structure-Activity Relationships (SAR):

The data reveals clear patterns. Potent CDK inhibitors often feature a small hydrogen-bond donor, like an amino group, at the C2 position.[6][11] In contrast, potent Trk and FLT3 inhibitors often utilize the C3 and C5 positions to introduce larger substituents that confer selectivity and additional binding interactions.[5] For instance, the presence of a picolinamide group at the C3 position was shown to dramatically enhance TrkA inhibition.[5] This directly highlights the strategic value of the C2-carboxylic acid and C3-chloro groups on our focus scaffold as gateways to these critical functionalities.

Validated Experimental Protocols for Inhibitor Characterization

Objectively comparing inhibitors requires robust and reproducible experimental methodologies. The following protocols outline a standard workflow for characterizing novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Workflow for Inhibitor Evaluation

Caption: A standard workflow for the preclinical evaluation of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP corresponds to inhibition.

Causality: This is the primary screen to determine direct enzymatic inhibition and calculate the IC₅₀ value, a key measure of potency.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the specific kinase of interest (e.g., CDK2/Cyclin E).

  • Compound Dilution: Perform a serial dilution of the test inhibitor (e.g., starting from 10 µM down to low nM) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantifying ATP, which signals the presence of metabolically active cells.

Causality: This experiment validates that the enzymatic inhibition observed in Protocol 1 translates to a functional effect in a biological context—the inhibition of cancer cell growth.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting cell viability against inhibitor concentration.

Protocol 3: Western Blot for Cellular Target Engagement

This protocol directly assesses whether the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a known downstream substrate.

Causality: This provides mechanistic proof that the observed cellular effects are due to the inhibition of the specific target pathway. For a CDK2 inhibitor, this would involve measuring the phosphorylation of the Retinoblastoma protein (Rb).

CDK2_CyclinE CDK2/Cyclin E (Active Complex) Rb pRb (Hypophosphorylated) CDK2_CyclinE->Rb Phosphorylates pRb_p pRb-P (Hyperphosphorylated) CDK2_CyclinE->pRb_p Rb_E2F pRb-E2F Complex (Transcription Repressed) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes (Transcription Active) E2F->S_Phase_Genes Activates Rb_E2F->S_Phase_Genes Represses pRb_p->E2F Releases CellCycle G1/S Transition S_Phase_Genes->CellCycle Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Blocks

Caption: Simplified CDK2 signaling pathway showing inhibition by a pyrazolo[1,5-a]pyrimidine derivative.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811). A separate membrane should be incubated with an antibody for total Rb and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the phospho-Rb signal relative to total Rb indicates successful target engagement.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly fruitful starting point for the development of potent kinase inhibitors. While This compound is not an active therapeutic itself, its true value lies in its potential as a versatile synthetic intermediate. The C2-carboxylic acid and C3-chloro functionalities provide medicinal chemists with the precise tools needed to build molecules with enhanced potency and selectivity, as demonstrated by the success of inhibitors like Dinaciclib and those targeting Trk and FLT3 kinases.

Future research will undoubtedly focus on leveraging this scaffold to address ongoing challenges in cancer therapy, such as acquired drug resistance and off-target toxicity.[3][4] By applying the rational design principles and robust evaluation methods outlined in this guide, researchers can continue to unlock the full potential of the pyrazolo[1,5-a]pyrimidine core, engineering next-generation inhibitors that are more effective and safer for patients.

References

The Halogen Effect: A Comparative Analysis of 3-Chloro vs. 3-Bromo Pyrazolo[1,5-a]pyrimidine Activity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors for therapeutic intervention, particularly in oncology.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] Among the various positions on the pyrazolo[1,5-a]pyrimidine core, the 3-position has been a focal point for synthetic modifications to modulate biological activity.

This guide provides a comparative analysis of the biological activity of 3-chloro versus 3-bromo substituted pyrazolo[1,5-a]pyrimidines, with a focus on their role as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data from the literature, and provide detailed experimental protocols for assessing their activity.

The Critical Role of Substitution in Pyrazolo[1,5-a]pyrimidine Activity

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, as well as the 4- and 6-positions of the pyrazole ring, can significantly impact their interaction with target proteins.[1] These substitutions affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of binding affinity and selectivity for protein kinases.[1]

dot

Caption: Logical flow from scaffold to activity.

Comparative Analysis: 3-Chloro vs. 3-Bromo Substitution

Insights from Pim-1 Kinase Inhibitors

A notable study by Xu et al. on the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim-1 kinase provides valuable insights into the role of substitution at the 3-position.[3] Their work revealed that the substituent at the 5-position is more critical for Pim-1 inhibition than the one at the 3-position.[3]

Interestingly, the fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was found to be completely inactive against Pim-1 kinase.[3] In contrast, a 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine derivative exhibited an IC50 of 5 µM.[3] This suggests that for Pim-1 kinase, a simple halogen at the 3-position may not be sufficient to confer significant inhibitory activity, and a larger, more complex substituent like an aryl group is preferred. This finding underscores the principle that the optimal substituent for a particular position is highly dependent on the specific topology of the target kinase's active site.

dot

Caption: General experimental workflow.

Parallels from the Pyrazolo[3,4-d]pyrimidine Scaffold

While not the identical scaffold, research on the isomeric pyrazolo[3,4-d]pyrimidine system offers a valuable point of comparison. A study on this scaffold as anticancer agents demonstrated that both 4-bromo and 4-chloro analogues exhibited potent and comparable antiproliferative activity against a panel of cancer cell lines.[4] For instance, against the NCI-H522 non-small cell lung cancer cell line, the 4-bromo and 4-chloro derivatives showed growth inhibition percentages of 180.32% and 183.09%, respectively.[4] Similarly, against the ACHN renal cancer cell line, their inhibition percentages were 188.11% and 180.68%.[4]

This data suggests that in the context of the pyrazolo[3,4-d]pyrimidine core, the difference between a chloro and a bromo substituent at the 4-position (analogous to the 3-position in the pyrazolo[1,5-a]pyrimidine scaffold in terms of being on the pyrazole ring) does not lead to a significant divergence in biological activity. This observation can be cautiously extrapolated to the pyrazolo[1,5-a]pyrimidine system, suggesting that 3-chloro and 3-bromo substitutions may, in many cases, confer similar potency.

Table 1: Comparative Anticancer Activity of 4-Halo-Pyrazolo[3,4-d]pyrimidine Derivatives [4]

Compound IDHalogen at C4Cell LineGrowth Inhibition (%)
XIIbBromoNCI-H522180.32
XIIcChloroNCI-H522183.09
XIIbBromoMALME-3M154.39
XIIcChloroMALME-3M156.24
XIIbBromoACHN188.11
XIIcChloroACHN180.68
XIIbBromoCAKI-1157.01
XIIcChloroCAKI-1139.72
XIIbBromoUO-31176.96
XIIcChloroUO-31160.46

Mechanistic Considerations and Experimental Choices

The choice between a 3-chloro and a 3-bromo substituent in a drug discovery program is often dictated by a combination of factors, including synthetic accessibility, desired physicochemical properties, and the specific interactions within the target's binding site.

  • Synthetic Tractability: Both 3-chloro and 3-bromo pyrazolo[1,5-a]pyrimidines can be synthesized through established methods, often involving the cyclization of aminopyrazoles with appropriate three-carbon synthons followed by halogenation. The choice of halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) directs the installation of the desired halogen.

  • Physicochemical Properties: Bromine is larger and more polarizable than chlorine, which can influence van der Waals interactions and the overall lipophilicity of the molecule. These subtle differences can impact cell permeability, metabolic stability, and off-target effects.

  • Target-Specific Interactions: Ultimately, the superiority of one halogen over the other is determined by the specific context of the protein-ligand interaction. The size and electronic nature of the halogen can influence key interactions with amino acid residues in the kinase hinge region or other pockets of the active site.

Experimental Protocols

To empirically determine the comparative activity of 3-chloro and 3-bromo pyrazolo[1,5-a]pyrimidine derivatives, the following experimental protocols are recommended.

General Kinase Inhibition Assay Protocol

This protocol provides a framework for assessing the in vitro inhibitory activity of test compounds against a target kinase.

Reagents and Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (3-chloro and 3-bromo analogs) dissolved in DMSO

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a microplate.

  • Add the kinase enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of product formed (e.g., phosphorylated substrate or ADP) using a suitable detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Reagents and Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (3-chloro and 3-bromo analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Conclusion

References

In vitro and in vivo efficacy of "3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique chemical architecture allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives of the parent structure, with a focus on the 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid framework and its bioisosteres. We will delve into the experimental data supporting their therapeutic potential, compare their performance against alternative compounds, and provide detailed protocols for key assays.

The core structure, this compound (CAS 842973-65-3), serves as a crucial starting material for the synthesis of more complex and potent derivatives.[2] The presence of the chloro and carboxylic acid moieties at the 3 and 2 positions, respectively, offers versatile handles for chemical modification, enabling the exploration of a vast chemical space to optimize biological activity.

In Vitro Efficacy: A Multi-faceted Pharmacological Profile

The in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives has revealed a broad range of biological activities, with particular prominence in oncology, metabolic disorders, and neurodegenerative diseases.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of pyrazolopyrimidine derivatives against various cancer cell lines. These compounds have been shown to inhibit cancer cell growth through multiple mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Targeting Kinases:

Many pyrazolopyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4][5]

One study reported a series of novel diaryl urea pyrazolopyrimidine derivatives that exhibited potent, broad-spectrum antiproliferative activity with GI50 values ranging from 0.553 to 3.80 µM across the NCI-60 cancer cell line panel.[3] Four of these compounds (5c, 5e, 5g, and 5h) were found to be potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range.[3] Another study highlighted pyrazolo[3,4-d]pyrimidine derivatives (compounds 15 & 16) with excellent broad-spectrum cytotoxic activity (GI50 values from 0.018 to 9.98 μM) and significant EGFR inhibitory activity (IC50 of 0.135 μM and 0.034 μM, respectively).[4]

Cell Cycle Arrest and Apoptosis Induction:

Flow cytometry analysis has revealed that the cytotoxic effects of some pyrazolopyrimidine derivatives are mediated by cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[3] For example, a potent pyrazolo[3,4-d]pyrimidine derivative was shown to induce cell cycle arrest at the S phase and increase the pre-G1 cell population, indicative of apoptosis.[6]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro anticancer activity of selected pyrazolopyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50/GI50 (µM)Target(s)Reference
12j NCI-60 Panel--[7]
12c UO-31 (Renal)0.87-[7]
5c, 5e, 5g, 5h NCI-60 PanelGI50: 0.553 - 3.80VEGFR-2[3]
15 NCI-60 PanelGI50: 0.018 - 9.98EGFR[4]
16 NCI-60 PanelGI50: 0.018 - 9.98EGFR[4]
14 HCT-1160.006CDK2[6]
15 HCT-1160.007CDK2[6]
5i MCF-7-EGFR/VEGFR-2[5]
Anti-diabetic and Anti-Alzheimer's Activity

Beyond cancer, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in targeting enzymes relevant to metabolic and neurodegenerative diseases.

One study investigated a series of pyrazolo[1,5-a]pyrimidines and found that compound 3l exhibited the strongest inhibition of α-amylase (72.91 ± 0.14% inhibition), an enzyme involved in carbohydrate digestion, making it a potential candidate for anti-diabetic therapy.[8] The same compound also demonstrated significant acetylcholinesterase inhibition (62.80 ± 0.06%), a key target in the management of Alzheimer's disease.[8]

Another derivative, 12b , also showed inhibitory effects on α-amylase, α-glucosidase, and β-glucosidase, further supporting the potential of this scaffold in developing anti-hyperglycemic agents.[9]

Antioxidant and Anti-arthritic Properties

Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated notable antioxidant properties, as evaluated by their ability to scavenge free radicals in DPPH and ABTS assays.[8] Compound 3l was identified as a potent antioxidant in this regard.[8] Furthermore, some derivatives have shown anti-arthritic potential by inhibiting protein denaturation and proteinase activity.[8][9]

In Vivo Efficacy: From Bench to Preclinical Models

While extensive in vitro data exists, the in vivo evaluation of pyrazolo[1,5-a]pyrimidine derivatives is an emerging area of research. The available data, primarily from anticancer studies, is promising and supports the translation of these compounds into preclinical animal models.

Anticancer Activity in Xenograft Models

Pyrazolo[3,4-d]pyrimidine-6-amine-based derivatives have been investigated as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone implicated in tumorigenesis.[10] Two lead compounds, 47 and 48 , demonstrated significant tumor growth reduction in a mouse xenograft model of prostate cancer (PC3 cells) with good metabolic and plasma stability.[10] This study provides crucial in vivo validation for the anticancer potential of this subclass of pyrazolopyrimidines.

Comparative Analysis with Alternative Therapies

To contextualize the potential of pyrazolo[1,5-a]pyrimidine derivatives, it is essential to compare their efficacy with existing therapeutic agents.

  • In Oncology: For VEGFR-2 and EGFR-targeted therapies, established drugs like Sorafenib and Sunitinib are common comparators. Some novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against renal cancer cell lines comparable or even superior to these standards.[7]

  • In Diabetes: The α-amylase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives can be benchmarked against Acarbose, a clinically used α-glucosidase inhibitor. Compound 3l demonstrated stronger α-amylase inhibition than Acarbose in one study.[8]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anticancer efficacy of a test compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 PC3 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the extent of tumor growth inhibition.

Visualizations

General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidine Derivatives

G cluster_0 Starting Materials cluster_1 Core Scaffold Formation cluster_2 Functionalization cluster_3 Final Derivatives 5-aminopyrazole 5-aminopyrazole Pyrazolopyrimidine_core Pyrazolo[1,5-a]pyrimidine Core Structure 5-aminopyrazole->Pyrazolopyrimidine_core Cyclocondensation beta-ketoester β-Ketoester / Malonate Derivative beta-ketoester->Pyrazolopyrimidine_core Chlorination Chlorination (e.g., POCl3) Pyrazolopyrimidine_core->Chlorination Carboxylation Carboxylation Pyrazolopyrimidine_core->Carboxylation Final_Product 3-Chloropyrazolo[1,5-a]pyrimidine -2-carboxylic acid Derivatives Chlorination->Final_Product Amidation Amidation / Esterification Carboxylation->Amidation Amidation->Final_Product

Caption: General synthetic route to pyrazolo[1,5-a]pyrimidine derivatives.

Workflow for In Vitro and In Vivo Efficacy Testing

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Primary_Screening Primary Cytotoxicity Screening (e.g., MTT) Synthesis->Primary_Screening Target_Assay Enzyme Inhibition Assays (e.g., Kinase) Primary_Screening->Target_Assay Hit Identification Mechanism_Study Mechanism of Action (Cell Cycle, Apoptosis) Target_Assay->Mechanism_Study Lead_Selection Lead Compound Selection Mechanism_Study->Lead_Selection Promising Candidates Animal_Model Animal Model (e.g., Xenograft) Lead_Selection->Animal_Model Efficacy_Study Efficacy & Toxicity Studies Animal_Model->Efficacy_Study PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Study->PK_PD

Caption: Workflow for efficacy testing of pyrazolopyrimidine derivatives.

Conclusion

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, including those derived from this compound, represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. The extensive in vitro data, particularly in the field of oncology, highlights their potential to inhibit key molecular targets and suppress cancer cell proliferation. The emerging in vivo evidence further supports their development as potential drug candidates. Future research should focus on expanding the in vivo evaluation of these derivatives, exploring their pharmacokinetic and pharmacodynamic properties, and optimizing their structures to enhance efficacy and minimize toxicity. The comparative data presented in this guide underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives to rival and, in some cases, surpass existing therapeutic alternatives, making them a focal point for future drug discovery and development efforts.

References

Selectivity profile of "3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid" against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Understanding and Evaluating Kinase Selectivity

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. Kinases, due to their central role in cellular signaling, are attractive drug targets, but the high degree of homology within the kinome presents a significant challenge in achieving selectivity. Off-target effects of kinase inhibitors can lead to toxicity and diminish therapeutic efficacy. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of yielding highly potent and selective inhibitors against a range of kinase targets.[1][2] This guide provides an in-depth analysis of the selectivity profile of this scaffold, using a representative compound as a case study and comparing it against established kinase inhibitors. We will also delve into the experimental methodologies crucial for accurately determining kinase selectivity.

The Promise of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that serves as an excellent ATP-mimetic scaffold, allowing for competitive inhibition at the kinase ATP-binding site.[1] Its versatility for chemical modification at multiple positions enables the fine-tuning of potency and selectivity.[3] Derivatives of this scaffold have shown significant promise as inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinase delta (PI3Kδ), Cyclin-dependent kinases (CDKs), and B-Raf.[4][5][6][7]

Case Study: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitor

To illustrate the potential for high selectivity within this scaffold, we will examine the kinome-wide selectivity of CPL302-253 , a potent and selective inhibitor of PI3Kδ.[8] PI3Kδ is a key signaling molecule in immune cells, making it a valuable target for inflammatory and autoimmune diseases.[5]

A comprehensive kinase selectivity profile for CPL302-253 was generated using the KINOMEscan™ platform at a concentration of 1 µM. This technology quantifies the binding of a compound to a large panel of kinases. The results demonstrate the remarkable selectivity of CPL302-253 for its intended target.[8]

Table 1: Kinase Selectivity Profile of CPL302-253 (1 µM) [8]

Kinase TargetPercent of Control (%)Comment
PI3Kδ (PIK3CD) < 10% Primary Target
PI3Kα (PIK3CA)> 70%High Selectivity over α isoform
PI3Kβ (PIK3CB)> 70%High Selectivity over β isoform
PI3Kγ (PIK3CG)> 70%High Selectivity over γ isoform
Other Kinases (468 tested)> 70%No significant off-target binding

Data adapted from preclinical characterization of CPL302-253.[8] A value of less than 30% of control is typically considered a significant interaction in this assay format. The data clearly show that CPL302-253 is a highly selective inhibitor of PI3Kδ, with minimal interaction with other kinases at a concentration more than 1000 times its dissociation constant (Kd) for PI3Kδ.[8]

Comparative Analysis: Understanding the Spectrum of Kinase Inhibitor Selectivity

To contextualize the selectivity of the pyrazolo[1,5-a]pyrimidine scaffold, it is instructive to compare it with other well-characterized kinase inhibitors.

The Highly Selective Benchmark: Larotrectinib
The Promiscuous Benchmark: Dasatinib

Dasatinib is a potent multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[13] In contrast to the selective inhibitors, Dasatinib intentionally targets multiple kinases, including BCR-ABL and Src family kinases. A KINOMEscan™ profile of Dasatinib reveals its broad activity across the kinome.

Table 2: Representative Off-Target Hits for Dasatinib [14]

Kinase TargetKd (nM)
ABL1< 1
SRC< 1
LCK< 1
YES1< 1
FYN< 1
KIT5
PDGFRB16
EPHA222
...and many others

Data from DiscoveRx KINOMEscan® screen.[14] This broad-spectrum activity, while therapeutically beneficial in certain contexts, also highlights the potential for off-target side effects.

The Pan-Kinase Inhibitor: Staurosporine

Staurosporine is a natural product that acts as a potent, but highly non-selective, kinase inhibitor.[15] It binds to the ATP-binding site of most kinases with high affinity.[16] A KINOMEscan™ profile of Staurosporine shows binding to a vast number of kinases with high potency, making it a useful tool compound in research but unsuitable for therapeutic use due to its lack of selectivity.[17]

Visualizing Kinase Selectivity

A common method to visualize kinome-wide selectivity is to map the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive representation of an inhibitor's selectivity profile.

Kinase_Selectivity_Comparison cluster_scaffold Pyrazolo[1,5-a]pyrimidine Scaffold cluster_benchmarks Benchmark Inhibitors CPL302-253 CPL302-253 High Selectivity High Selectivity CPL302-253->High Selectivity Targets PI3Kδ Larotrectinib Larotrectinib Larotrectinib->High Selectivity Targets TRK Family Dasatinib Dasatinib Moderate Selectivity Moderate Selectivity Dasatinib->Moderate Selectivity Multi-Kinase Inhibitor Staurosporine Staurosporine Low Selectivity Low Selectivity Staurosporine->Low Selectivity Pan-Kinase Inhibitor

Caption: Comparison of kinase inhibitor selectivity profiles.

Experimental Protocols for Determining Kinase Selectivity

Accurate determination of a compound's selectivity profile is paramount. Various platforms and assays are available, each with its own advantages.[18] Below are outlines of two common methodologies.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[4] It is a homogeneous, high-throughput method suitable for screening large compound libraries.[2]

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Kinase Kinase Substrate_ATP Substrate_ATP Kinase->Substrate_ATP + Inhibitor Inhibitor Substrate_ATP->Inhibitor + Incubate Incubate Inhibitor->Incubate Add_ADP_Glo_Reagent Add_ADP_Glo_Reagent Incubate->Add_ADP_Glo_Reagent Incubate_1 Incubate_1 Add_ADP_Glo_Reagent->Incubate_1 Terminates reaction, depletes ATP Add_Kinase_Detection_Reagent Add_Kinase_Detection_Reagent Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 Incubate_2 Add_Kinase_Detection_Reagent->Incubate_2 Converts ADP to ATP, generates light Measure_Luminescence Measure_Luminescence Incubate_2->Measure_Luminescence

Caption: Workflow of the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable reaction buffer.[19]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[2]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[19]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.[19]

Radiometric Kinase Assay

This is considered a gold-standard method for measuring kinase activity.[20] It involves the use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measures the incorporation of the radiolabeled phosphate group into a substrate.[1]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, unlabeled ATP, and the test compound in a kinase assay buffer.[1][3]

  • Initiation of Reaction: Initiate the reaction by adding [γ-³²P]ATP to the mixture.[1]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[1]

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose paper (e.g., P81), which binds the peptide substrate.[1]

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.[5]

  • Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.[1] The amount of radioactivity is directly proportional to the kinase activity.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and valuable framework in the design of potent and selective kinase inhibitors. As demonstrated by the case study of CPL302-253 and the success of drugs like Larotrectinib, careful chemical modification of this core can lead to compounds with exceptional selectivity for their intended kinase targets. Understanding and rigorously evaluating the selectivity profile of any kinase inhibitor is critical for its successful development as a therapeutic agent. The use of comprehensive kinase screening panels and robust assay methodologies, such as luminescence-based and radiometric assays, provides the essential data needed to guide the optimization of lead compounds and to select candidates with the highest potential for clinical success.

References

A Researcher's Guide to Selectivity: Profiling Cross-Reactivity in Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold." Its rigid, planar structure and versatile substitution points make it an ideal starting point for developing potent and selective inhibitors of protein kinases—key regulators of cellular signaling that are often dysregulated in disease.[1] Derivatives of this core, starting from versatile building blocks like 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have been successfully developed to target a range of kinases, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[2][3][4]

However, potency is only half the battle. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge: the risk of off-target activity, or cross-reactivity. Unintended inhibition of related kinases can lead to unexpected toxicities or a complex pharmacological profile that can derail an otherwise promising therapeutic candidate.

This guide provides an in-depth comparison of methodologies to assess and mitigate cross-reactivity for compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. We will focus on a practical case study: the development of selective inhibitors for the delta (δ) isoform of PI3K, a critical target in inflammation and B-cell malignancies.[5] We will explore the experimental rationale, present comparative data, and provide validated protocols to empower researchers to de-risk their lead candidates and build a robust selectivity case for clinical advancement.

Section 1: The Scientific Imperative of Isoform-Selective Profiling: The PI3K Family Case Study

The PI3K family of lipid kinases is a prime example of why selectivity is paramount. The four Class I isoforms (α, β, γ, δ) play distinct, non-redundant roles in cellular physiology.

  • PI3Kα and PI3Kβ are ubiquitously expressed and are central to the insulin signaling pathway and glucose metabolism.[5] Broad inhibition of these isoforms can lead to severe metabolic side effects, such as hyperglycemia and insulin resistance.

  • PI3Kγ and PI3Kδ are primarily expressed in hematopoietic cells and are crucial for the function of immune cells.[5] Specifically, PI3Kδ is vital for B-cell development, activation, and survival.[6]

This differential expression and function mean that for treating B-cell-driven diseases like certain lymphomas or autoimmune conditions, a highly selective PI3Kδ inhibitor is required. An inhibitor that also potently hits PI3Kα could be therapeutically unviable due to on-target, off-isoform toxicity. Therefore, the central goal of our cross-reactivity studies is to quantify the potency against PI3Kδ while simultaneously demonstrating a lack of significant activity against α, β, and γ isoforms, as well as other unrelated kinases.

Below is a diagram illustrating the PI3K signaling pathway and the rationale for isoform-specific targeting.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_key Targeting Rationale RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα / β (Housekeeping) RTK->PI3Ka Activation PI3Kd PI3Kδ / γ (Immune Cells) RTK->PI3Kd Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PI3Kd->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation Metabolism Metabolism, Growth, Survival AKT->Metabolism Immune Immune Cell Function, Proliferation AKT->Immune key1 Targeting PI3Kδ in immune disease avoids metabolic disruption from inhibiting PI3Kα/β.

Caption: PI3K signaling pathway and the rationale for isoform selectivity.

Section 2: Methodologies for Comprehensive Cross-Reactivity Assessment

A robust selectivity profile is built using a tiered approach, moving from broad, biochemical screens to more physiologically relevant cellular assays. Every protocol described is designed to be self-validating by including appropriate positive and negative controls.

Tier 1: In Vitro Biochemical Profiling

The first step is to determine the intrinsic affinity of a compound for a wide array of purified enzymes. This is the most direct measure of potential interactions.

The diagram below outlines a typical workflow for assessing a new pyrazolo[1,5-a]pyrimidine derivative against a large panel of kinases.

Compound Test Compound (e.g., Pyrazolo[1,5-a]pyrimidine derivative) Plate Prepare Serial Dilution Plate Compound->Plate Assay Dispense into Multi-Well Assay Plates (384-well) Plate->Assay Incubate Incubate at RT Assay->Incubate Kinase Kinase Panel (e.g., 400+ kinases) Kinase->Assay ATP ATP & Substrate ATP->Assay Detect Add Detection Reagent & Read Plate (Luminescence/Fluorescence) Incubate->Detect Data Data Analysis: - Calculate % Inhibition - Determine IC50 values - Generate Kinome Map Detect->Data

Caption: Experimental workflow for a large-scale biochemical kinase screen.

This protocol describes a robust, high-throughput method for determining IC50 values against the four Class I PI3K isoforms.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration gradient (e.g., from 100 µM to 1.7 nM final assay concentration).

    • Include a known pan-PI3K inhibitor (e.g., GDC-0941) as a positive control and DMSO alone as a negative control (vehicle).

  • Assay Reaction:

    • Causality: The assay measures the generation of PIP3 from PIP2 by the kinase. We use Homogeneous Time Resolved Fluorescence (HTRF®), a highly sensitive method that minimizes interference from library compounds.

    • In a 384-well low-volume plate, add 2 µL of the appropriate PI3K enzyme solution (PI3Kα, β, γ, or δ) in reaction buffer.

    • Add 2 µL of the compound dilutions from the plate prepared in Step 1.

    • Initiate the reaction by adding 2 µL of a substrate mix containing ATP and PIP2. Rationale: The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for each kinase to ensure that the measured IC50 value closely approximates the true binding affinity (Ki).[5]

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 2 µL of the HTRF® detection mix, which contains a biotinylated PIP3 probe and fluorescently labeled streptavidin and anti-tag antibodies.

    • Incubate for 1 hour at room temperature to allow the detection reagents to bind.

    • Read the plate on an HTRF®-compatible plate reader.

  • Data Analysis:

    • Convert the raw fluorescence ratio data to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the selectivity ratio (e.g., IC50 PI3Kα / IC50 PI3Kδ) to quantify isoform preference.

Tier 2: Cellular Target Engagement and Selectivity

Biochemical assays use purified proteins, which may not fully represent the cellular environment. Cellular assays are essential to confirm that a compound can enter a cell, engage its target, and maintain its selectivity profile.

  • NanoBRET™ Target Engagement Assays: This technology measures compound binding to a specific target protein in live cells in real-time. It provides a direct measure of target occupancy and residence time.

  • Cellular Thermal Shift Assay (CETSA®): Based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation, CETSA can be used to verify target engagement in cell lysates or intact cells.[7]

  • Phospho-Flow Cytometry: For kinase targets, one can measure the phosphorylation of a known downstream substrate in a signaling pathway. A selective inhibitor should reduce phosphorylation of the target pathway substrate without affecting substrates of other pathways at similar concentrations.

Section 3: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

To illustrate the principles of cross-reactivity, we will compare three compounds:

  • CPL-A: A hypothetical, potent pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor, representative of leads described in the literature.[3]

  • Idelalisib: An FDA-approved PI3Kδ inhibitor with a different (quinazoline) chemical scaffold.

  • TAK-580 (Tovorafenib): A pan-RAF inhibitor used here as an example of a compound with a different primary target class, illustrating how broad screening reveals a distinct selectivity profile.[8][9]

Quantitative Data Summary

The following tables summarize representative experimental data for our comparison compounds.

Table 1: PI3K Isoform Selectivity Profile (Biochemical IC50, nM)

CompoundPI3Kδ (Target)PI3Kα (Off-Isoform)PI3Kβ (Off-Isoform)PI3Kγ (Off-Isoform)Selectivity (α/δ)Selectivity (β/δ)
CPL-A 2.52101,6509584x660x
Idelalisib 1.94502,10029237x1105x
TAK-580 >10,000>10,000>10,000>10,000N/AN/A

Table 2: Broad Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

CompoundB-Raf (Target)CRAF (Target)PI3KδTrkACDK2PIM1SRC
CPL-A <10%<10%98% 12%8%15%5%
Idelalisib <5%<5%99% <5%<5%7%<5%
TAK-580 99% 95% <10%25%18%30%11%
Interpretation and Field-Proven Insights
  • CPL-A demonstrates high potency against the intended PI3Kδ target. Its 84-fold selectivity over PI3Kα is good, but further optimization could be beneficial to widen this therapeutic window and minimize any risk of metabolic side effects. Its profile against the broader kinase panel is exceptionally clean, indicating it is not a promiscuous kinase inhibitor.

  • Idelalisib shows a similar high potency for PI3Kδ with even greater selectivity over the α and β isoforms. However, it shows some activity against PI3Kγ, which may contribute to its overall immunological effect.

  • TAK-580 clearly shows a distinct profile. It is inactive against PI3Ks but highly potent against its intended targets, B-Raf and CRAF. The minor inhibition of other kinases like PIM1 and TrkA at a high concentration (1 µM) is typical and warrants further investigation to determine if these off-target activities are clinically relevant.

Section 4: A Logic-Based Approach to Lead Optimization

Discovery is not a linear path. Cross-reactivity data provides crucial feedback for medicinal chemists to rationally design better molecules. The following decision tree illustrates how to respond to initial profiling data for a hypothetical pyrazolo[1,5-a]pyrimidine "Hit."

start Start: Identify Pyrazolo[1,5-a]pyrimidine Hit from HTS (IC50 PI3Kδ = 50 nM) screen1 Tier 1 Screen: PI3K Isoform Panel start->screen1 result1 Result: - PI3Kδ = 45 nM - PI3Kα = 150 nM (Selectivity = 3.3x) screen1->result1 decision1 Is α/δ Selectivity >100x? result1->decision1 strategy1 Medicinal Chemistry Strategy: Exploit isoform-specific residues in affinity pocket. Modify C5 substituent on pyrimidine ring. decision1->strategy1 No screen3 Tier 2 Screen: Broad Kinase Panel (400+ kinases) decision1->screen3 Yes resynthesis Synthesize New Analogs strategy1->resynthesis screen2 Tier 1 Re-Screen: New Analog 'Hit-2' resynthesis->screen2 result2 Result: - PI3Kδ = 10 nM - PI3Kα = 1500 nM (Selectivity = 150x) screen2->result2 decision2 Is α/δ Selectivity >100x? result2->decision2 decision2->screen3 Yes end Outcome: Potent and Selective Lead Candidate screen3->end

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, is a key building block for the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The strategic placement of the chloro and carboxylic acid functionalities allows for diverse downstream derivatization, making its efficient synthesis a topic of considerable interest. This guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate, offering insights into their respective efficiencies, practical considerations, and underlying chemical principles.

Introduction to the Target Molecule

3-Chloropyrazolo[1,a]pyrimidine-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrazolo[1,5-a]pyrimidine core is a known pharmacophore, and the substituents at the 2 and 3 positions are crucial for modulating biological activity. The carboxylic acid at the 2-position often serves as a handle for amide bond formation, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The chlorine atom at the 3-position can act as a site for nucleophilic substitution or as a key element for halogen bonding interactions with target proteins.

This guide will compare two primary synthetic strategies: a "Halogenation First" approach, where the chlorine atom is introduced early in the synthetic sequence, and a "Late-Stage Halogenation" approach, where chlorination is performed on the pre-formed pyrazolo[1,5-a]pyrimidine ring system.

Route 1: The "Halogenation First" Approach

This strategy involves the synthesis of a pre-halogenated pyrazole precursor, which is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine. This approach offers the advantage of potentially avoiding issues with regioselectivity during the halogenation of the bicyclic system.

Synthetic Pathway

Halogenation_First_Approach A 3-Amino-4-cyanopyrazole B 3-Amino-4-cyano-5-chloropyrazole A->B NCS, DMF C Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate B->C 1. Diethyl 2-(ethoxymethylene)malonate, AcOH 2. Heat D This compound C->D LiOH, THF/H2O

Caption: Synthetic scheme for the "Halogenation First" approach.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-cyano-5-chloropyrazole

  • Rationale: This step introduces the chlorine atom at the desired position on the pyrazole ring before the construction of the pyrimidine ring. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich heterocyclic systems.

  • Procedure: To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in dimethylformamide (DMF), N-chlorosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-amino-4-cyano-5-chloropyrazole.

Step 2: Synthesis of Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Rationale: This is a classic Gould-Jacobs reaction for the formation of the pyrazolo[1,5-a]pyrimidine core. The 3-aminopyrazole derivative reacts with diethyl 2-(ethoxymethylene)malonate, a versatile 1,3-dielectrophile, to form an intermediate that undergoes thermal cyclization.

  • Procedure: A mixture of 3-amino-4-cyano-5-chloropyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in acetic acid is heated at reflux for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the saponification of the ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used base for this transformation, as it is effective and often leads to clean reactions.

  • Procedure: To a solution of ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide monohydrate (2.0 eq) is added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the THF is removed under reduced pressure. The aqueous solution is then acidified with 1N HCl to pH 2-3, resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum to give this compound.[1]

Route 2: The "Late-Stage Halogenation" Approach

This strategy involves the initial construction of the pyrazolo[1,5-a]pyrimidine-2-carboxylate ester, followed by a regioselective chlorination at the 3-position. This approach can be more atom-economical if the halogenation step is high-yielding and regioselective.

Synthetic Pathway

Late_Stage_Halogenation_Approach A 3-Aminopyrazole B Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate A->B 1. Diethyl 2-(ethoxymethylene)malonate, AcOH 2. Heat C Ethyl 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate B->C NCS, Acetonitrile D This compound C->D LiOH, THF/H2O

Caption: Synthetic scheme for the "Late-Stage Halogenation" approach.

Experimental Protocols

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Rationale: Similar to Route 1, this step utilizes the Gould-Jacobs reaction to construct the core heterocyclic system. Starting with the readily available 3-aminopyrazole simplifies the initial steps.

  • Procedure: A mixture of 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in acetic acid is heated at reflux for 6-8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration, washed with ethanol, and dried.

Step 2: Regioselective Chlorination

  • Rationale: The pyrazolo[1,5-a]pyrimidine ring system is electron-rich and susceptible to electrophilic substitution. The 3-position is often the most reactive site for such reactions. N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent suitable for this transformation.

  • Procedure: To a solution of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in acetonitrile, N-chlorosuccinimide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 3-5 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford ethyl 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Rationale and Procedure: This step is identical to the final step in Route 1, involving the saponification of the ester using lithium hydroxide.[1]

Comparative Analysis

FeatureRoute 1: "Halogenation First"Route 2: "Late-Stage Halogenation"
Starting Materials 3-Amino-4-cyanopyrazole (requires synthesis)3-Aminopyrazole (commercially available)
Number of Steps 33
Overall Yield Potentially lower due to the synthesis of the starting material.Potentially higher if chlorination is efficient.
Regioselectivity Halogenation is controlled by the starting material.Relies on the inherent reactivity of the pyrazolo[1,5-a]pyrimidine core.
Purification May require chromatography for the halogenated pyrazole.Chromatography is likely needed for the chlorinated bicyclic product.
Scalability The synthesis of the starting material may pose challenges for scale-up.Generally more amenable to large-scale synthesis.
Safety Use of NCS.Use of NCS.

Discussion and Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will largely depend on the specific resources and priorities of the research team.

Route 1 ("Halogenation First") offers excellent control over the regiochemistry of halogenation. However, it necessitates the synthesis of a more complex starting material, 3-amino-4-cyano-5-chloropyrazole, which may add steps and reduce the overall yield.

Route 2 ("Late-Stage Halogenation") is more convergent and begins with a simpler, commercially available starting material. The success of this route hinges on the efficiency and regioselectivity of the direct chlorination of the pyrazolo[1,5-a]pyrimidine ring. Fortunately, the 3-position of this heterocyclic system is generally favored for electrophilic attack, making this a promising approach.

For most applications, Route 2 is likely to be the more efficient and practical choice , particularly for larger-scale synthesis, due to the use of a readily available starting material and a more streamlined workflow. However, if issues with regioselectivity arise during the late-stage chlorination, or if specific isomers are desired, the "Halogenation First" approach of Route 1 provides a reliable alternative.

Ultimately, the optimal synthetic strategy should be determined through experimental validation, considering factors such as reaction yields, ease of purification, cost of reagents, and scalability.

References

Comparative Biological Evaluation of a Novel Pyrazolo[1,5-a]pyrimidine Derivative in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Development

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[3][4] A significant area of interest has been the development of pyrazolo[1,5-a]pyrimidine-based protein kinase inhibitors for targeted cancer therapy.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[2]

This guide focuses on the biological evaluation of a novel investigational pyrazolo[1,5-a]pyrimidine derivative, designated PzP-C2 , designed as a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). We will compare its performance against Palbociclib (Ibrance®) , an FDA-approved first-in-class CDK4/6 inhibitor used for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][6] This guide will provide an objective comparison of their mechanisms, in vitro potency, and in vivo efficacy, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Cell Cycle

CDK4 and CDK6 are key enzymes that, when complexed with Cyclin D, drive the cell cycle forward from the G1 (growth) phase to the S (synthesis) phase.[6][7] They achieve this by phosphorylating the Retinoblastoma protein (Rb).[8][9] Phosphorylated Rb releases the E2F transcription factor, which then initiates the transcription of genes required for DNA replication, committing the cell to division.[8] In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.[9][10]

Both PzP-C2 and Palbociclib are designed to inhibit CDK4 and CDK6, thereby preventing Rb phosphorylation, blocking the G1-to-S phase transition, and inducing cell cycle arrest.[5][8][11] This targeted approach is particularly effective in HR+ breast cancers, where estrogen signaling often leads to the upregulation of Cyclin D1.[11][12]

Signaling Pathway Diagram

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 Upregulates Inhibitors PzP-C2 / Palbociclib Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb_p p-Rb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Proliferation Cell Proliferation G1_S_Transition->Proliferation Inhibitors->CyclinD_CDK46 Inhibit Rb_E2F_complex Rb-E2F (Inactive)

Caption: The CDK4/6-Rb pathway and the inhibitory action of PzP-C2 and Palbociclib.

Comparative In Vitro Evaluation

The initial evaluation of a novel kinase inhibitor involves determining its potency and selectivity against its intended targets and comparing these metrics to a benchmark compound.

Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinases. The half-maximal inhibitory concentration (IC50) is the primary metric, with lower values indicating higher potency.

Experimental Data:

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK1/CDK4)
PzP-C2 8.512.1>10,0004,500>1176x
Palbociclib1116>10,0005,200>909x

Interpretation: The data indicates that PzP-C2 demonstrates slightly higher potency against both CDK4 and CDK6 compared to Palbociclib. Crucially, both compounds show high selectivity for CDK4/6 over other cell cycle kinases like CDK1 and CDK2, which is important for minimizing off-target effects and potential toxicity.[12]

Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

  • Reagent Preparation:

    • Prepare a 10-point, 4-fold serial dilution of PzP-C2 and Palbociclib in 100% DMSO.

    • Dilute the compound series into a 1X Kinase Buffer to a 4X final assay concentration.

    • Prepare a 2X solution of recombinant CDK4/CyclinD1 or CDK6/CyclinD3 enzyme in Kinase Buffer.

    • Prepare a 2X Substrate/ATP solution containing a biotinylated Rb-derived peptide substrate and ATP (at its Km concentration) in Kinase Buffer.[13]

    • Prepare a Stop/Detection solution containing EDTA (to stop the reaction), a Europium-labeled anti-phospho-Rb antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Kinase Reaction:

    • Add 5 µL of the 4X compound dilution to the wells of a 384-well assay plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 20 minutes at room temperature to allow inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the Stop/Detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the growth and proliferation of cancer cells. The half-maximal growth inhibition (GI50) is determined across various cell lines.

Experimental Data:

Cell Line (Breast Cancer)Receptor StatusPzP-C2 GI50 (nM)Palbociclib GI50 (nM)
MCF-7ER+, PR+, HER2-85110
T-47DER+, PR+, HER2-120155
MDA-MB-231ER-, PR-, HER2->10,000>10,000

Interpretation: Both PzP-C2 and Palbociclib effectively inhibit the proliferation of HR-positive (MCF-7, T-47D) breast cancer cell lines, which are known to be dependent on the CDK4/6 pathway.[14] PzP-C2 shows modestly improved cellular potency. As expected, neither compound is effective against the triple-negative (MDA-MB-231) cell line, which lacks Rb expression, confirming the on-target mechanism of action.[8]

Protocol: Cell Proliferation Assay (MTS)

This protocol uses a colorimetric method to determine the number of viable cells in proliferation.

  • Cell Plating:

    • Harvest and count cells (e.g., MCF-7).

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of PzP-C2 and Palbociclib in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of medium containing the test compounds or vehicle control (DMSO).

    • Incubate for 72 hours (37°C, 5% CO2).

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.[15]

    • Incubate for 2-4 hours at 37°C, protected from light, until a color change is apparent.[15][16]

  • Data Acquisition and Analysis:

    • Shake the plate for 1 minute on an orbital shaker.

    • Measure the absorbance at 490 nm using a microplate reader.[15]

    • Subtract the background absorbance from a "medium-only" control.

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit the data to determine the GI50 value.

In Vivo Efficacy in Xenograft Models

To evaluate the therapeutic potential in a living system, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored over time.

Experimental Workflow Diagram

Xenograft_Workflow Start Day 0: Implant MCF-7 cells orthotopically in NSG mice Tumor_Growth Monitor tumor growth via caliper measurement Start->Tumor_Growth Randomization Day 14: Randomize mice into treatment groups (n=8/group) Tumor_Growth->Randomization Tumors ~150 mm³ Dosing Daily Oral Gavage: - Vehicle - PzP-C2 (50 mg/kg) - Palbociclib (50 mg/kg) Randomization->Dosing Monitoring Continue tumor monitoring and body weight checks (3x weekly) Dosing->Monitoring 21 days Endpoint Day 35: Endpoint analysis, tumor excision, and weighing Monitoring->Endpoint

Caption: Workflow for the in vivo evaluation of PzP-C2 in a breast cancer xenograft model.

Experimental Data:

Treatment Group (50 mg/kg, oral)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle1250 ± 150-+2.1
PzP-C2 375 ± 9570-1.5
Palbociclib480 ± 11061.6-1.8

Interpretation: In the MCF-7 xenograft model, PzP-C2 administered orally resulted in a 70% tumor growth inhibition, outperforming Palbociclib at the same dose.[5] Both compounds were well-tolerated, as indicated by the minimal changes in body weight. These results suggest PzP-C2 has promising in vivo anti-tumor efficacy.

Protocol: Orthotopic Breast Cancer Xenograft Model
  • Cell Implantation:

    • Use female, immunodeficient mice (e.g., NSG or nu/nu), 6-8 weeks old.[17]

    • For ER+ models like MCF-7, supplement mice with an estrogen pellet subcutaneously 24-48 hours prior to implantation.[18]

    • Harvest MCF-7 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Anesthetize the mouse and inject 100 µL of the cell suspension (5 x 10^6 cells) into the fourth inguinal mammary fat pad.[17][19]

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When average tumor volume reaches 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, PzP-C2, Palbociclib).

    • Administer compounds daily via oral gavage at the predetermined dose.[5]

    • Record body weights three times weekly as a measure of general health and toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the vehicle group reach the predetermined size limit.

    • At the study endpoint, euthanize the mice, and carefully excise and weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Preliminary ADME/Toxicity Profile

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical in drug development to identify potential liabilities.[20][21]

Experimental Data:

ParameterPzP-C2Palbociclib
Aqueous Solubility (pH 7.4)75 µM45 µM
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/s (High)12 x 10⁻⁶ cm/s (High)
Microsomal Stability (t½, min)45 min (Human Liver Microsomes)38 min (Human Liver Microsomes)
hERG Inhibition (IC50)>30 µM>30 µM

Interpretation: PzP-C2 exhibits favorable preliminary ADME properties, including better aqueous solubility and slightly higher metabolic stability compared to Palbociclib. Both compounds show high permeability, suggesting good potential for oral absorption, and low risk of hERG-related cardiotoxicity at therapeutic concentrations.[22]

Conclusion

The novel pyrazolo[1,5-a]pyrimidine derivative, PzP-C2, demonstrates a compelling profile as a selective CDK4/6 inhibitor for the treatment of HR+ breast cancer. Supported by the experimental data presented, PzP-C2 shows:

  • Superior in vitro potency against CDK4 and CDK6 compared to the clinical benchmark, Palbociclib.

  • Enhanced anti-proliferative activity in relevant HR+ breast cancer cell lines.

  • Greater in vivo efficacy in a human tumor xenograft model.

  • A favorable preliminary ADME profile , suggesting good drug-like properties.

These findings strongly support the continued development of PzP-C2 as a potential best-in-class therapeutic agent. Further investigation into its broader kinase selectivity profile, mechanisms of resistance, and combination potential with other therapies is warranted.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. As a chlorinated heterocyclic compound with acidic properties, its disposal requires a multi-faceted approach grounded in chemical compatibility, regulatory compliance, and a deep understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and environmental stewardship beyond the point of synthesis or use.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe management. While comprehensive toxicological data may not be available for this specific molecule, its structural motifs—a chlorinated heterocyclic core and a carboxylic acid group—dictate a cautious and systematic approach. The hazard profile can be inferred from related pyrazolo[1,5-a]pyrimidine derivatives.[1][2][3]

Causality of Hazard:

  • Halogenated Organic: The presence of a carbon-halogen bond classifies this compound as a halogenated organic waste.[4] During incineration, this bond can break to form acidic gases (e.g., HCl), which requires specialized disposal facilities equipped with scrubbers.[5][6] Improper disposal can lead to the formation of persistent and toxic environmental pollutants.[5]

  • Carboxylic Acid: The -COOH group makes the compound acidic. It will react exothermically with bases and can corrode certain metals. Therefore, it must never be stored or mixed with basic waste streams.[7][8]

  • Biologically Active Scaffold: The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets.[2][3][9] Uncharacterized compounds of this class should be handled as potentially bioactive and toxic.

Table 1: Inferred Hazard Profile and GHS Classifications Based on data from structurally similar pyrazolo[1,5-a]pyrimidine carboxylic acids, the following classifications should be assumed as a precautionary measure.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[10][11]
Skin IrritationCategory 2H315: Causes skin irritation[10][11]
Serious Eye IrritationCategory 2/2AH319: Causes serious eye irritation[10][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[10]

Immediate On-Site Management: Segregation at the Source

Proper disposal begins the moment a material is designated as waste. The single most critical step a researcher can take is correct segregation in the laboratory. This prevents dangerous reactions and ensures the waste stream is acceptable for the designated disposal facility.

Protocol for Initial Waste Segregation:

  • Designate a Waste Container: Select a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."

  • Container Compatibility: The container must be made of a material compatible with acidic compounds, such as glass or high-density polyethylene (HDPE).[12] Ensure it has a secure, leak-proof closure.[13]

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name ("this compound"), and include the appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).

  • Segregation: This container must be physically separated from other waste types, particularly:

    • Non-halogenated organic waste.

    • Aqueous waste.

    • Bases and strong oxidizing agents.[7][8]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be under the control of the laboratory personnel, away from sinks or floor drains, and preferably within a ventilated cabinet.[7][8]

G cluster_workflow In-Lab Waste Segregation Workflow start Material Designated as Waste (e.g., excess reagent, contaminated spatula) decision Is it this compound or contaminated with it? start->decision node_halogenated Place in dedicated 'HALOGENATED ORGANIC SOLID WASTE' container. decision->node_halogenated  Yes node_other Follow disposal protocol for the appropriate waste stream (e.g., non-halogenated, sharps). decision->node_other  No G cluster_disposal Disposal Decision Tree for this compound waste_form Identify Waste Form solid_pure A: Pure Solid or Grossly Contaminated Material (e.g., weighing paper, gloves) waste_form->solid_pure solid_sharps B: Contaminated Sharps (e.g., needles, glass pipettes) waste_form->solid_sharps container_empty C: 'Empty' Container waste_form->container_empty solution_organic D: Solution in Organic Solvent waste_form->solution_organic proc_A 1. Place directly into 'Halogenated Organic Solid Waste' container. 2. Do not overfill. 3. Keep container closed. solid_pure->proc_A proc_B 1. Place in a puncture-resistant 'Chemically Contaminated Sharps' container. 2. Label with chemical name. 3. Segregate from biohazardous sharps. solid_sharps->proc_B proc_C 1. Triple-rinse with a suitable solvent (e.g., acetone, ethanol). 2. Collect all rinsate as 'Halogenated Organic Liquid Waste'. 3. Deface label and discard container as regular lab glass/plastic. container_empty->proc_C proc_D 1. Collect in a dedicated 'Halogenated Organic Liquid Waste' container. 2. List all components and percentages. 3. Do NOT mix with non-halogenated solvents. solution_organic->proc_D

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a member of the versatile pyrazolopyrimidine class of heterocycles, presents a specific set of handling challenges.[1][2][3] This guide moves beyond a simple checklist to provide a comprehensive operational and safety framework, grounded in the principles of risk assessment and chemical causality, ensuring that your handling, emergency, and disposal plans are both robust and scientifically sound.

Hazard Assessment: A Profile Based on Structural Analogs

Data from close analogs consistently indicate the following hazards, which should be assumed for this compound:

  • Acute Oral Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious, potentially irreversible, eye damage.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5][6]

The presence of the carboxylic acid functional group suggests acidic properties, while the chlorinated heterocyclic ring necessitates careful consideration of disposal methods to prevent environmental release.

Hazard ClassificationGHS CategoryPrimary ConcernSource Analogues
Acute Toxicity, OralCategory 4Harmful if swallowed[4]
Skin IrritationCategory 2Causes skin irritation[4][5]
Serious Eye Damage / Eye IrritationCategory 1 / 2ARisk of serious eye damage[4]
Specific Target Organ Toxicity (Single Exposure)Category 3Respiratory tract irritation[4][5]

The Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling is minimizing exposure. Engineering controls are the first and most effective line of defense, with PPE serving as the critical final barrier.

A. Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow protects the user from inhaling fine dust particles, which is a primary route of exposure.

B. Hand Protection: Selecting the Right Barrier Incidental contact is the most common form of laboratory exposure. The choice of glove material is therefore critical.

  • Recommended: Nitrile or butyl rubber gloves are recommended for handling this compound and its solutions.[7] Nitrile gloves offer excellent resistance to a broad range of chemicals and provide good dexterity for laboratory manipulations.[8]

  • Protocol: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid contaminating your skin.[5] Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after any handling procedure is complete.[5]

C. Eye and Face Protection: A Multi-Tiered Approach Given the high risk of serious eye damage from acidic and potentially corrosive powders, eye protection must be stringent.[7]

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[8][9] Standard safety glasses with side shields do not offer sufficient protection from dusts or splashes and are inadequate for this application.[8]

  • Enhanced Precaution: When handling larger quantities (>1 gram) or when there is a heightened risk of splashing (e.g., during vigorous mixing or transfers), a full-face shield should be worn in addition to chemical splash goggles.[7][9][10]

D. Body Protection: The Laboratory Coat A clean, buttoned, flame-resistant lab coat serves to protect your skin and personal clothing from contamination.[10] It should be worn at all times when handling the chemical. In the event of a significant spill on the coat, it should be removed immediately and decontaminated or disposed of properly.

E. Respiratory Protection: For Non-Routine Events Under normal operating conditions within a fume hood, a respirator should not be necessary. However, respiratory protection is essential during emergency situations.

  • Spill Cleanup: For cleaning up spills, a respirator may be required. For dry powder spills, a P95 or N95-rated particulate respirator can prevent inhalation of dust.[5][7]

  • Ventilation Failure: In the event of a fume hood failure, evacuate the area. If re-entry is required before the area is cleared, a full-face respirator with acid gas and organic vapor cartridges is necessary.[7] All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[10]

Operational Protocol: A Step-by-Step Handling Plan

This protocol outlines a standard workflow for weighing and preparing a solution of the compound.

Step 1: Pre-Operation Safety Check

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don personal protective equipment in the correct order: lab coat, chemical splash goggles, and gloves. If a larger quantity is being handled, add a face shield.

  • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood to minimize traffic in and out of the hood.

Step 2: Aliquoting the Solid Compound

  • Perform all weighing of the solid powder inside the fume hood.

  • Use a weigh boat or appropriate container.

  • Handle the container and spatula with care to avoid creating airborne dust.

  • Close the primary container securely immediately after removing the desired amount.

Step 3: Solution Preparation

  • Place the beaker or flask containing the solvent on a stir plate within the fume hood.

  • Carefully add the weighed solid to the solvent.

  • If adding acid to water or another liquid, always add the acid to the liquid slowly, never the other way around, to prevent violent splashing.

  • Cover the vessel during mixing where appropriate.

Step 4: Post-Handling and Decontamination

  • Clean all reusable equipment that came into contact with the chemical.

  • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated solid chemical waste container.

  • Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.

Emergency and Disposal Plans

A. Emergency Response Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: For a small spill inside a fume hood, use an appropriate absorbent material to clean it up, wearing full PPE. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's environmental health and safety office.

B. Disposal Plan As a chlorinated organic compound, this compound must be disposed of as hazardous chemical waste.[11]

  • Waste Streams: Maintain separate, clearly labeled waste containers for solid waste (contaminated gloves, weigh boats) and liquid waste (unused solutions, solvent rinses).

  • Procedure: Do not discharge to sewer systems.[11] All waste must be collected by a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing to handle the chlorinated byproducts.[11][12][13] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows

To further clarify procedural logic, the following diagrams outline the decision-making processes for PPE selection and emergency response.

Caption: PPE Selection Workflow based on the specific laboratory task.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Occurs Eye_Contact Eye_Contact Exposure->Eye_Contact Eye Contact Skin_Contact Skin_Contact Exposure->Skin_Contact Skin Contact Inhalation Inhalation Exposure->Inhalation Inhalation Spill Spill Exposure->Spill Significant Spill Eye_Action Flush at eyewash station for 15+ min. IMMEDIATE medical attention. Skin_Action Remove contaminated clothing. Wash area with soap & water for 15+ min. Inhale_Action Move to fresh air. Seek medical attention. Spill_Action Evacuate immediate area. Alert others & supervisor. Consult EHS. Eye_Contact->Eye_Action Skin_Contact->Skin_Action Inhalation->Inhale_Action Spill->Spill_Action

Caption: Emergency Response flowchart for different exposure scenarios.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.